6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBOLIHDHCMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
An In-Depth Technical Guide to the Synthesis of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoxaline scaffold is a privileged structure, with derivatives known to exhibit a wide range of biological activities, including antagonism at the N-methyl-D-aspartate (NMDA) receptor.[1] This document details a robust and efficient two-step synthetic pathway, beginning with the foundational synthesis of the key intermediate, 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione, followed by its selective oximation. The guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles, ensuring both reproducibility and a deeper understanding of the chemical transformation for scientists and development professionals.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[2] Their diverse pharmacological profiles include antibacterial, anticancer, antiviral, and anti-inflammatory activities.[3][4] Specifically, quinoxaline-2,3-diones are recognized as valuable intermediates and potent antagonists of the AMPA and NMDA receptors, making them crucial for the development of therapies for neurodegenerative disorders.[1][3]
The target molecule of this guide, this compound (CAS No. 177944-61-5), incorporates an oxime functional group, which further enhances its potential as a versatile building block in synthetic chemistry.[5] The synthesis is logically approached as a two-part sequence:
-
Cyclocondensation: Formation of the quinoxaline-2,3-dione ring system.
-
Oximation: Selective conversion of one carbonyl group to a hydroxyimino group.
This guide provides an authoritative walkthrough of this process, grounded in established chemical principles.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of the Key Intermediate: 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione
The cornerstone of this synthesis is the creation of the heterocyclic dione core. This is most reliably achieved through the cyclocondensation of an ortho-phenylenediamine with oxalic acid or its derivatives.[1][6] This method, often referred to as the Phillips condensation, is robust and widely applicable.[6]
Principle and Mechanism
The reaction proceeds via a classic acid-catalyzed cyclocondensation mechanism. The two amino groups of 4,5-dichlorobenzene-1,2-diamine act as nucleophiles, attacking the electrophilic carbonyl carbons of oxalic acid. This is followed by a sequence of proton transfers and two dehydration steps (elimination of water) to yield the thermodynamically stable, fused ring system of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione.[6]
Caption: Mechanistic pathway for dione formation.
Detailed Experimental Protocol: Classical Condensation
This protocol is based on well-established and validated laboratory methods.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
|---|---|---|---|
| 4,5-Dichlorobenzene-1,2-diamine | 177.03 | 10.0 g | 1.0 |
| Oxalic Acid Dihydrate | 126.07 | 7.85 g | 1.1 |
| Hydrochloric Acid (2 M) | - | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Activated Charcoal | - | ~1 g | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,5-dichlorobenzene-1,2-diamine (10.0 g) and oxalic acid dihydrate (7.85 g).
-
Acid Addition: Add 100 mL of 2 M hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The mixture will form a thick slurry as the product precipitates.
-
Cooling and Filtration: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Purification (Optional): If the product is colored, it can be recrystallized. Suspend the crude solid in hot water, add activated charcoal, and heat for 10-15 minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool, inducing crystallization of the purified product.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, in the range of 85-95%.
Insight from the Field: While classical heating is effective, alternative green chemistry approaches, such as grinding the reactants together at room temperature, have been shown to produce the desired dione efficiently, often without the need for a solvent.[7][8] Microwave-assisted synthesis can also dramatically reduce reaction times from hours to minutes.[2][4]
Part II: Synthesis of this compound
The second stage of the synthesis involves the selective transformation of one of the two equivalent carbonyl groups of the dione intermediate into an oxime.
Principle and Mechanism
Oximation is a standard organic reaction where a carbonyl compound reacts with hydroxylamine to form an oxime.[9] The reaction is a nucleophilic addition-elimination. The nitrogen atom of hydroxylamine (H₂N-OH) attacks a carbonyl carbon of the dione. This is followed by proton transfers and the elimination of a water molecule to form the C=N-OH double bond. Given the symmetry of the starting dione, the reaction at either the C2 or C3 position yields the same mono-oximated product. Driving the reaction to di-oximation would require harsher conditions.
Caption: Mechanistic pathway for oxime formation.
Detailed Experimental Protocol: Oximation
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
|---|---|---|---|
| 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione | 231.04 | 5.0 g | 1.0 |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 1.65 g | 1.1 |
| Sodium Acetate (Anhydrous) | 82.03 | 2.0 g | 1.1 |
| Ethanol | 46.07 | 100 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Procedure
-
Reactant Suspension: In a 250 mL round-bottom flask, suspend the 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione (5.0 g) in 100 mL of ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.65 g) and sodium acetate (2.0 g) to the suspension. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reflux: Heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into 200 mL of cold deionized water with stirring. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, is typically obtained as a pale yellow or off-white solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons and the N-H and O-H protons.
-
IR Spectroscopy: Will show the disappearance of one C=O stretch and the appearance of C=N and O-H stretching frequencies.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₅Cl₂N₃O₂ (246.05 g/mol ).[5]
Safety and Handling
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
-
Specific Hazards:
-
Hydrochloric Acid: Corrosive. Avoid inhalation and contact with skin and eyes.
-
Hydroxylamine Hydrochloride: Can be corrosive and is a skin and respiratory irritant. Handle with care.
-
4,5-Dichlorobenzene-1,2-diamine: Potential irritant. Avoid inhalation of dust and skin contact.
-
Conclusion
The is reliably achieved through a straightforward, two-step process. The initial cyclocondensation of 4,5-dichlorobenzene-1,2-diamine with oxalic acid provides the key quinoxaline-2,3-dione intermediate in high yield. Subsequent selective mono-oximation with hydroxylamine affords the final target compound. The protocols described herein are robust, scalable, and grounded in well-understood reaction mechanisms, providing a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IAR J Chem. Retrieved January 18, 2026, from [Link]
-
Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. (2012). BioMed Research International. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their. (2011). Letters in Drug Design & Discovery. Retrieved January 18, 2026, from [Link]
-
One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. (2010). Journal of Chemical Sciences. Retrieved January 18, 2026, from [Link]
-
One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. (2010). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]
-
Oxime. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. ingentaconnect.com [ingentaconnect.com]
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- 9. Oxime - Wikipedia [en.wikipedia.org]
physicochemical properties of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
To the attention of Researchers, Scientists, and Drug Development Professionals, this document serves as a comprehensive technical guide on the core physicochemical properties of the heterocyclic compound this compound. As a Senior Application Scientist, my objective is to not only present the known data but also to provide the experimental context and robust methodologies required for a thorough characterization of this molecule. The structure of this guide is designed to flow from established data to the practical workflows necessary for generating a complete physicochemical profile, a critical step in any drug discovery and development pipeline.
Core Molecular Attributes
This compound is a distinct member of the quinoxaline family, a class of nitrogen-containing heterocycles known for their broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The specific dichlorination at the 6 and 7 positions, combined with the hydroxyimino group at the 3 position, imparts unique electronic and steric features that are expected to significantly influence its molecular interactions and overall developability profile.
Below is a summary of the currently available identifying and computed physicochemical data for this compound.
| Property | Value | Source |
| Chemical Structure | (Generated) | |
| Molecular Formula | C₈H₅Cl₂N₃O₂ | [2] |
| Molecular Weight | 246.05 g/mol | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 177944-61-5 | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
| Computed LogP | 1.45 | [2] |
| Topological Polar Surface Area (TPSA) | 81.24 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Caption: Summary of core identifying and computed physicochemical properties.
Experimental Characterization: Protocols and Rationale
While computational data provides a valuable starting point, a comprehensive understanding necessitates empirical validation. The following sections detail the self-validating experimental protocols for determining the key physicochemical parameters that are not yet publicly documented for this compound.
Melting Point Determination for Purity and Identity
The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. For a compound like this compound, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could depress the melting point. The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help compact the sample. Proper packing is crucial for efficient and uniform heat transfer.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Ramp Rate: A two-stage heating process is optimal.
-
Rapid Ramp: Initially, a fast ramp rate (10-20°C/min) can be used to approach the approximate melting range.
-
Slow Ramp: Once within 20°C of the expected melting point, reduce the ramp rate to 1-2°C/min. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a melting range of ≤ 2°C.
-
Validation: The protocol's validity is confirmed by calibrating the apparatus with certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the test compound.
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Formulation and Biological Assays
Determining the solubility in various aqueous and organic solvents is paramount for designing appropriate formulations for in vitro and in vivo studies, as well as for developing purification and analytical methods.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Solvent Selection: A panel of solvents should be chosen, including:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Additional buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) values are necessary to understand the impact of ionization.
-
Organic Solvents: Solvents commonly used in drug development such as DMSO, ethanol, methanol, and acetonitrile.
-
-
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is formed. The vials are then agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (typically 25°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension must be clarified to separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter compatible with the solvent. This step is critical to prevent solid particles from artificially inflating the measured concentration.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
-
Data Reporting: Solubility is reported in units such as mg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa): Predicting In Vivo Behavior
The pKa value(s) of a molecule dictate its charge state at different pH values. This is fundamentally important as it influences solubility, permeability across biological membranes, and interaction with target proteins. The hydroxyimino group and the quinoxaline ring nitrogens are potential sites of ionization.
Experimental Protocol: Potentiometric Titration
-
System Preparation: A precise amount of the compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure sufficient solubility throughout the experiment. The solution is placed in a thermostatted vessel at 25°C.
-
Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) using a calibrated pH electrode and an auto-buret for precise volume delivery. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffering region on the curve. Specialized software is used to calculate the derivative of the curve to accurately identify the equivalence point(s).
-
Validation: The system is validated by titrating a known standard with a similar pKa (e.g., imidazole) under the same experimental conditions. This ensures the accuracy of the electrode, titrants, and analytical method.
Lipophilicity (LogP): A Key Determinant of ADME Properties
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It affects absorption, distribution, metabolism, and excretion (ADME).[3] The computed LogP of 1.45 suggests moderate lipophilicity, but this requires experimental confirmation.
Experimental Protocol: HPLC-Based LogP Determination
The HPLC method is faster than the traditional shake-flask method and is well-suited for routine analysis.[3][4]
-
Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column (like a C18 column) and its lipophilicity.
-
Mobile Phase: A series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are used.
-
Calibration: A set of standard compounds with known LogP values that span a wide range (e.g., from -1 to +5) are injected under each mobile phase condition. The logarithm of their capacity factor (log k') is calculated from their retention times.
-
Analysis: The test compound, this compound, is injected under the same set of conditions, and its log k' values are determined.
-
Calculation: A calibration curve is constructed by plotting the known LogP values of the standards against their log k' values extrapolated to 100% aqueous mobile phase. The LogP of the test compound is then determined by interpolating its extrapolated log k' value onto this calibration curve.
-
System Suitability: The linearity of the calibration curve (R² > 0.99) and the reproducibility of retention times for the standards validate the experimental run.
Structural Confirmation and Purity Analysis
A complete technical profile requires unambiguous structural confirmation and an assessment of impurities.
Protocols for Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). For ¹H NMR, the chemical shifts, integration, and coupling constants of the aromatic and amine protons will confirm the core structure. For ¹³C NMR, the number and chemical shifts of the signals will confirm the carbon framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the key functional groups. Expected characteristic peaks would include N-H and O-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and C=N stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₈H₅Cl₂N₃O₂) by providing a highly accurate mass measurement. The isotopic pattern resulting from the two chlorine atoms will be a key diagnostic feature.
-
HPLC Purity Analysis: A gradient HPLC method with UV detection is developed to separate the main compound from any potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Chemical Stability Assessment
Understanding a compound's stability is crucial for determining its shelf-life and appropriate storage conditions.[5][6][7] Stability testing involves exposing the compound to various environmental factors to identify potential degradation pathways.[8][9]
Protocol: Forced Degradation Study
-
Stress Conditions: Solutions of the compound are exposed to a range of harsh conditions to accelerate degradation, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Stored as a solid at high temperature (e.g., 80°C).
-
Photolytic: Exposed to UV/Visible light as both a solid and in solution, as per ICH guidelines.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method (one that can separate the parent compound from its degradation products). The loss of the parent compound and the formation of degradants are monitored.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, ensuring all major degradants are being tracked.
Caption: Workflow for a Forced Degradation Study.
Conclusion and Forward Outlook
This guide provides a comprehensive overview of the known and outlines the necessary, robust experimental protocols to complete its characterization. The provided computational data (LogP of 1.45, TPSA of 81.24 Ų) suggests a promising starting point for drug development, indicating a balance of lipophilicity and polarity that may favor oral absorption and cell permeability. However, only through the rigorous application of the detailed experimental workflows—from melting point and solubility to pKa and stability—can a full and reliable data package be assembled. This complete profile is the essential foundation for advancing this compound through the subsequent stages of medicinal chemistry optimization and preclinical development.
References
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023, February 16).
- Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry.
- Stability testing (pharmaceutical) - Wikipedia.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
- 6,7-Dichloro-3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H)-one - ChemScene.
- LogP—Making Sense of the Value - ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light.
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6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one mechanism of action
An In-Depth Technical Guide on the Putative Mechanism of Action of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. As a member of the quinoxaline chemical class, this compound is structurally related to a well-established family of neuromodulatory agents. Quinoxaline derivatives have garnered significant attention for their diverse biological activities, including roles as glutamate receptor blockers and neuroprotective agents.[1][2] Based on extensive structure-activity relationship data from analogous compounds, this guide posits that this compound functions as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore the foundational role of the glutamatergic system, detail the proposed molecular interactions at the AMPA receptor, and present a framework for the experimental validation of this hypothesis. This document is intended for researchers and drug development professionals seeking to understand and potentially exploit the therapeutic utility of this compound class in neurological disorders.
Part 1: The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system is a recurring motif in a multitude of biologically active compounds.[3] These nitrogen-containing heterocycles are integral to compounds demonstrating a wide array of therapeutic effects, including antiviral, anticancer, anti-inflammatory, and antimycobacterial properties.[1][3][4] A significant subset of these molecules, particularly the quinoxaline-2,3-diones and related structures, have been intensely investigated for their activity within the central nervous system (CNS).[2]
The compound of interest, this compound, belongs to this family. Its core structure suggests a strong potential for interaction with CNS targets.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Synonym(s) | 6,7-Dichloro-3-(hydroxyamino)quinoxalin-2(1H)-one |
| CAS Number | 177944-61-5[5] |
| Molecular Formula | C₈H₅Cl₂N₃O₂[5] |
| Molecular Weight | 246.05 g/mol [5] |
| Topological Polar Surface Area (TPSA) | 81.24 Ų[5] |
| Predicted LogP | 1.4529[5] |
Part 2: The Glutamatergic System and the Role of AMPA Receptors
Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, mediating the majority of fast synaptic transmission.[2] Its actions are mediated by a family of ionotropic receptors, namely the NMDA, AMPA, and kainate receptors. The AMPA receptor is a ligand-gated ion channel that, upon binding glutamate, opens to allow the influx of sodium ions (and to a lesser extent, calcium), leading to depolarization of the postsynaptic neuron.
This rapid signaling is fundamental to countless neurological processes, including learning and memory. However, the overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, is a key pathological mechanism in numerous acute and chronic neurodegenerative disorders such as cerebral ischemia (stroke), epilepsy, and amyotrophic lateral sclerosis (ALS).[2] Consequently, antagonists of glutamate receptors are considered promising therapeutic agents for these conditions.[2][6]
Part 3: Proposed Mechanism of Action: Competitive AMPA Receptor Antagonism
The quinoxaline template is the foundational backbone for many potent and selective competitive AMPA receptor antagonists, with 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline (NBQX) being a prototypical example.[2][6] These molecules exert their effect by binding to the same site on the AMPA receptor as the endogenous agonist, glutamate. By occupying this site without activating the receptor, they prevent glutamate from binding and inducing channel opening, thereby inhibiting excitatory signaling.
Given its quinoxaline core, it is highly probable that This compound acts via this same mechanism. The dichlorinated benzene ring and the hydroxyimino group at the 3-position are key substitutions that modulate the compound's affinity and selectivity for the receptor's ligand-binding domain. The mechanism is one of direct, reversible competition at the agonist binding site.
Caption: Proposed competitive antagonism at a glutamatergic synapse.
Part 4: Potential Therapeutic Implications
An effective, systemically active AMPA receptor antagonist has significant therapeutic potential. By mitigating glutamate-induced excitotoxicity, such a compound could serve as a potent neuroprotective agent. The primary clinical applications would likely be in the treatment of:
-
Cerebral Ischemia: To reduce the extent of neuronal damage following a stroke.
-
Epilepsy: To control seizures in patients who are refractory to current therapies.[2]
-
Neurodegenerative Diseases: To slow the progression of diseases where excitotoxicity is a contributing factor.
The development of quinoxaline derivatives continues to be an active area of research to improve potency, selectivity, and pharmacokinetic profiles, such as water solubility and duration of action.[2][7][8]
Part 5: Experimental Validation Protocols
To rigorously validate the proposed mechanism of action, a series of established experimental workflows must be employed. As a self-validating system, these protocols are designed to confirm target engagement and functional effect.
Protocol 1: Radioligand Binding Assay
This assay determines if the compound directly binds to the AMPA receptor and quantifies its binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat cortical tissue, which are rich in AMPA receptors.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled competitive AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the test compound (this compound).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to calculate the IC₅₀ value, from which the Kᵢ (inhibition constant) can be derived.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Electrophysiology
This experiment confirms that binding to the receptor translates into functional antagonism.
Methodology:
-
Preparation: Use cultured rat cortical neurons or Xenopus oocytes expressing cloned rat AMPA receptors.[9]
-
Recording: Establish a whole-cell patch-clamp recording to measure ion currents across the cell membrane.
-
Agonist Application: Apply a known concentration of glutamate or AMPA to the cell to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound.
-
Analysis: A competitive antagonist will cause a concentration-dependent decrease in the amplitude of the glutamate-evoked current without affecting the baseline current. This allows for the determination of the compound's functional potency.
Part 6: Conclusion
While direct experimental data for this compound is not yet broadly published, its chemical structure strongly supports the hypothesis that it functions as a competitive antagonist of the AMPA receptor. This mechanism is shared by numerous well-characterized neuroprotective agents based on the same quinoxaline scaffold. Its potential to mitigate excitotoxicity makes it a compound of significant interest for the development of novel therapies for stroke, epilepsy, and other devastating neurological disorders. The experimental protocols outlined in this guide provide a clear path forward for the definitive validation of its mechanism of action and the characterization of its therapeutic potential.
References
- Perez, E. L. et al. (2002). Bioactivities of quinoxalin-2(1H)-one derivatives. [Source information not fully available in provided context]
-
Rostoll-Berenguer, J. et al. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Journal of Organic Chemistry. Available at: [Link]
-
Rostoll-Berenguer, J. et al. (2022). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. The Journal of Organic Chemistry. Available at: [Link]
-
Altavilla, D. et al. (2006). Competitive AMPA receptor antagonists. Medicinal research reviews. Available at: [Link]
-
Nikam, P. S., & Kornberg, B. E. (2001). AMPA receptor antagonists. Current Medicinal Chemistry. Available at: [Link]
-
Takano, Y. et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Leurquin-Sterk, G. et al. (2006). Closing in on the AMPA receptor: synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline as a potential PET tracer. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kinney, G. G. et al. (2007). N-(6,7-dichloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-N-alkylsulfonamides as Peripherally Restricted N-methyl-D-aspartate Receptor Antagonists for the Treatment of Pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, T. et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Takano, Y. et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
McCool, B. A. et al. (1995). Pharmacology of 5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione: A Novel Systemically Active Ionotropic Glutamate Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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- 1. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of 5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione: a novel systemically active ionotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one. As a potential pharmacophore, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical considerations for the spectroscopic characterization of this molecule, drawing upon established principles and data from analogous quinoxaline derivatives.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the molecular formula C₈H₅Cl₂N₃O₂ and a molecular weight of 246.05, belongs to the quinoxaline family of heterocyclic compounds[1]. Quinoxaline derivatives are known for their diverse biological activities, making them attractive scaffolds in medicinal chemistry. Spectroscopic analysis serves as the cornerstone for confirming the chemical identity, purity, and structural features of such novel compounds. This guide will explore the anticipated results from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing a predictive framework for researchers working with this molecule.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound incorporates several key functional groups that will give rise to characteristic spectroscopic signals.
Caption: A typical workflow for NMR analysis.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | N-OH (hydroxyimino) |
| ~10.0 - 11.0 | Singlet | 1H | N1-H (amide) |
| ~7.5 - 8.0 | Singlet | 1H | C5-H |
| ~7.0 - 7.5 | Singlet | 1H | C8-H |
| ~6.0 - 7.0 | Singlet | 1H | N4-H (amine) |
Causality Behind Predictions:
-
The acidic protons of the hydroxyimino and amide groups are expected to appear as broad singlets at the downfield end of the spectrum due to hydrogen bonding and exchange with residual water in the solvent.
-
The aromatic protons on the benzene ring are in a dichloro-substituted environment. Their chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the fused heterocyclic ring. The lack of adjacent protons would result in singlets for both C5-H and C8-H.
-
The N4-H proton of the dihydroquinoxaline ring is anticipated to be a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic system.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 - 165 | C=O (amide carbonyl) |
| ~140 - 150 | C=N (oxime) |
| ~130 - 140 | C-Cl (aromatic) |
| ~125 - 135 | Quaternary aromatic carbons |
| ~110 - 120 | C-H (aromatic) |
Causality Behind Predictions:
-
The carbonyl carbon of the amide is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.
-
The oxime carbon (C=N) will also be in the downfield region.
-
The aromatic carbons directly bonded to chlorine will be significantly influenced by the electronegativity of the halogen.
-
The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol
A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.
Caption: Standard procedure for FT-IR analysis using an ATR accessory.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 - 3200 (broad) | O-H stretch | N-OH (hydroxyimino) |
| ~3300 - 3100 | N-H stretch | Amide and Amine |
| ~1700 - 1650 | C=O stretch | Amide |
| ~1620 - 1580 | C=N stretch | Oxime |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~850 - 750 | C-Cl stretch | Aryl chloride |
Causality Behind Predictions:
-
The broad O-H and N-H stretching bands are characteristic of hydrogen-bonded groups.
-
The strong absorption in the 1700-1650 cm⁻¹ region is a hallmark of the amide carbonyl group.
-
The C=N stretch of the oxime is expected to be of medium intensity.
-
The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
The C-Cl stretching vibration will be found in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation.
Experimental Protocol
UV-Vis spectra are typically recorded in solution.
Caption: General workflow for acquiring a UV-Vis spectrum.
Predicted UV-Vis Absorption Maxima (λmax)
For quinoxaline derivatives, multiple absorption bands are expected due to π→π* and n→π* electronic transitions. [2][3]
| Predicted λmax (nm) | Transition Type | Chromophore |
|---|---|---|
| ~330 - 350 | n→π* / π→π* | Quinoxaline ring system |
| ~270 - 290 | π→π* | Benzene ring |
Causality Behind Predictions:
-
The extended conjugation of the quinoxaline ring system is expected to give rise to strong π→π* transitions at longer wavelengths.
-
The presence of heteroatoms with lone pairs of electrons (N and O) allows for lower energy n→π* transitions, which may appear as a shoulder on the main absorption band.
-
The absorption band at shorter wavelengths is characteristic of the electronic transitions within the dichlorinated benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Technique
Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.
Predicted Mass Spectrum
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode, the protonated molecule ([M+H]⁺) would be expected at m/z 247.0. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 245.0. The high-resolution mass should correspond to the exact calculated mass of the respective ion.
-
Isotopic Pattern: A key feature will be the isotopic pattern due to the presence of two chlorine atoms. The characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl will result in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
-
Fragmentation: Fragmentation pathways could involve the loss of small neutral molecules such as OH, H₂O, or CO. The specific fragmentation pattern would provide further structural confirmation.
Conclusion
This technical guide has provided a detailed, predictive overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can anticipate the key features in the NMR, IR, UV-Vis, and Mass spectra. This foundational knowledge is crucial for the unambiguous characterization of this compound, ensuring its identity and purity in the context of drug discovery and development. The experimental protocols outlined herein represent standard, robust methods for acquiring high-quality spectroscopic data.
References
- Journal of Chemical Technology and Metallurgy, 56, 5, 2021, 881-900. (Link not available)
-
Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PMC - PubMed Central. [Link]
-
Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
-
IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. ResearchGate. [Link]
-
Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. [Link]
-
6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. NIH. [Link]
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Deriv
- [Study on the ultraviolet spectrum in a series of 2 (1H)
-
(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]
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Navigating the Therapeutic Potential of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the potential biological activity of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one. As of the latest literature review, specific experimental data on the biological activities of this particular compound are not extensively available in the public domain. Therefore, this document provides a comprehensive overview based on the well-established biological profiles of the broader quinoxaline class of compounds. The insights and protocols described herein are intended to serve as a foundational resource to guide future research into this specific molecule.
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum. Derivatives of quinoxaline have been extensively reported to exhibit a variety of potent biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific compound of interest, this compound, possesses key structural features that suggest it may share in this rich pharmacology. The presence of dichloro-substituents on the benzene ring and a hydroxyimino group at the 3-position are expected to significantly influence its electronic properties and, consequently, its interaction with biological targets.
This guide will explore the potential biological activities of this compound by examining the established activities of structurally related quinoxaline derivatives. We will delve into the potential mechanisms of action and provide detailed, field-proven experimental protocols to enable researchers to systematically investigate its therapeutic promise.
Potential Biological Activities and Mechanistic Insights
Based on the extensive literature on quinoxaline derivatives, we can hypothesize several key areas of biological activity for this compound.
Antimicrobial Activity
Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[2][3] The proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with microbial DNA.
Potential Mechanisms of Action:
-
Inhibition of DNA Gyrase: Some quinoxaline compounds are known to target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
-
Intercalation with DNA: The planar aromatic structure of the quinoxaline core may allow for intercalation into microbial DNA, disrupting its normal function.
-
Enzyme Inhibition: The hydroxyimino moiety could chelate metal ions essential for the function of various microbial enzymes.
Anticancer Activity
A significant number of quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4] Their anticancer mechanisms are often multifaceted.
Potential Mechanisms of Action:
-
Topoisomerase Inhibition: Similar to some established anticancer drugs, quinoxaline derivatives can inhibit topoisomerase I or II, enzymes that are vital for resolving DNA topological problems during replication and transcription.[5]
-
Kinase Inhibition: The quinoxaline scaffold can serve as a template for designing inhibitors of various protein kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Many cytotoxic quinoxalines have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed protocols for key initial assays.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for antimicrobial susceptibility.
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microbial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. aureus | Ciprofloxacin | |
| E. coli | Ciprofloxacin | |
| C. albicans | Fluconazole |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that assesses cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Data Presentation:
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| MCF-7 | Doxorubicin | |
| HeLa | Doxorubicin | |
| HEK293 | Doxorubicin |
Visualizing Experimental Workflows and Potential Pathways
To provide a clear visual representation of the proposed experimental workflow and a hypothetical signaling pathway that could be affected by a quinoxaline derivative, the following diagrams are provided.
Sources
- 1. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6)
A Note on Chemical Identification: The initial request specified CAS 177944-61-5. However, extensive database searches indicate this CAS number is not associated with a well-defined chemical structure for which synthesis and characterization data are publicly available. The preponderance of scientific literature points towards a likely interest in the structurally related and commercially significant compound, 1-(3-Aminopropyl)imidazole , which is correctly identified by CAS 5036-48-6 . This guide will focus on the synthesis and characterization of this latter, well-documented molecule.
For professionals in drug development, polymer science, and materials research, 1-(3-aminopropyl)imidazole is a valuable bifunctional molecule, incorporating both a nucleophilic primary amine and a versatile imidazole ring. This unique structure makes it a sought-after building block in the synthesis of pH-sensitive polymers, a catalyst for epoxy and urethane reactions, and a precursor for various pharmaceutical intermediates.[1] This guide provides an in-depth look at a common and efficient method for its synthesis and the analytical techniques used to verify its structure and purity.
Synthesis of 1-(3-Aminopropyl)imidazole
A widely adopted and industrially scalable method for the synthesis of 1-(3-aminopropyl)imidazole involves a two-step process starting from readily available imidazole and acrylonitrile.[2] This approach is favored for its use of low-cost starting materials and relatively mild reaction conditions.[2]
Overall Synthetic Scheme
The synthesis proceeds in two key stages:
-
Cyanoethylation of Imidazole: Imidazole undergoes a Michael addition with acrylonitrile to form N-cyanoethyl imidazole.
-
Reduction of the Nitrile: The resulting nitrile is then reduced to the corresponding primary amine, yielding 1-(3-aminopropyl)imidazole.
Figure 1: A high-level overview of the two-step synthesis of 1-(3-aminopropyl)imidazole.
Step-by-Step Experimental Protocol
Part 1: Synthesis of N-cyanoethyl imidazole
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with imidazole.
-
Reagent Addition: Acrylonitrile is added to the imidazole. A typical molar ratio of imidazole to acrylonitrile is between 1:1 and 1:2.[2]
-
Reaction Conditions: The mixture is stirred at a temperature of 30-70°C for 1-10 hours. A preferred condition is stirring at 50°C for 5 hours.[2]
-
Work-up and Isolation: Upon completion, the excess acrylonitrile is removed under reduced pressure. The resulting crude N-cyanoethyl imidazole can be used directly in the next step or purified further by distillation.
Part 2: Synthesis of 1-(3-Aminopropyl)imidazole
-
Catalyst Preparation: Raney nickel is used as the catalyst for the hydrogenation. The amount of Raney nickel is typically 4-6% of the mass of N-cyanoethyl imidazole.[2]
-
Hydrogenation Reaction: The N-cyanoethyl imidazole is dissolved in a suitable solvent (e.g., ethanol) and charged into a high-pressure reactor containing the Raney nickel catalyst.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas to 1-20 MPa and heated to 50-200°C. The reaction mixture is stirred for 2-10 hours. A preferred condition is a hydrogen pressure of 10 MPa at 125°C for 5 hours.[2]
-
Product Isolation and Purification: After the reaction, the catalyst is carefully filtered off. The solvent is removed by rotary evaporation, and the crude 1-(3-aminopropyl)imidazole is purified by vacuum distillation to yield a clear, colorless liquid.[3]
Characterization of 1-(3-Aminopropyl)imidazole
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized 1-(3-aminopropyl)imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of the final product. The spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Imidazole CH (position 2) |
| ~7.0 | s | 1H | Imidazole CH (position 4 or 5) |
| ~6.8 | s | 1H | Imidazole CH (position 4 or 5) |
| ~4.0 | t | 2H | N-CH₂ -CH₂-CH₂-NH₂ |
| ~2.6 | t | 2H | N-CH₂-CH₂-CH₂ -NH₂ |
| ~1.9 | quintet | 2H | N-CH₂-CH₂ -CH₂-NH₂ |
| ~1.4 | br s | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent used. Data referenced from multiple sources.[4][5]
¹³C NMR spectroscopy can also be used to further confirm the carbon framework of the molecule.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amine and imidazole moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H stretch | Primary Amine (-NH₂) |
| 3150 - 3100 | C-H stretch | Imidazole Ring |
| 2950 - 2850 | C-H stretch | Alkyl Chain (-CH₂-) |
| 1650 - 1550 | N-H bend | Primary Amine (-NH₂) |
| 1550 - 1450 | C=N and C=C stretch | Imidazole Ring |
Note: Peak positions are approximate. Data referenced from NIST WebBook and other sources.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For 1-(3-aminopropyl)imidazole (C₆H₁₁N₃), the expected molecular weight is 125.17 g/mol .[5] Electrospray ionization (ESI) is a common technique for analyzing such molecules, and the mass spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 126.[9]
Conclusion
The two-step synthesis of 1-(3-aminopropyl)imidazole from imidazole and acrylonitrile offers an efficient and economical route to this versatile chemical intermediate. The identity and purity of the final product can be reliably confirmed through a combination of NMR, FTIR, and mass spectrometry. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
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Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. [Link]
- CN103450090A - Method for preparing N-(3-aminopropyl)
-
FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate. [Link]
-
1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. National Center for Biotechnology Information. [Link]
-
1-(3-Aminopropyl)imidazole - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Cas 5036-48-6,N-(3-Aminopropyl)-imidazole - LookChem. [Link]
-
1-(3-Aminopropyl)imidazole - Optional[13C NMR] - Spectrum - SpectraBase. [Link]
-
1-(3-Aminopropyl)imidazole - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. ResearchGate. [Link]
-
Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters - PubMed. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Solubility of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are known for their diverse biological activities, including potential antiviral and anticancer properties.[1][2][3] Understanding and manipulating the solubility of this specific derivative is paramount for its synthesis, purification, formulation, and successful application in drug discovery and development pipelines. This document delineates the core physicochemical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, presents a robust experimental protocol for empirical determination, and discusses the practical implications for researchers and formulation scientists.
Introduction: The Significance of Solubility in Quinoxaline Chemistry
This compound belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. These scaffolds are privileged structures in pharmaceutical science due to their wide spectrum of bioactivity.[4] However, many potent quinoxaline derivatives suffer from low aqueous solubility, a major hurdle that can limit bioavailability and hinder clinical development.[5] The solubility of a drug candidate is a critical physicochemical property that influences every stage of its journey from the lab bench to the clinic, including:
-
Synthesis and Purification: Solvent selection is crucial for reaction efficiency and for purification techniques like recrystallization.
-
In Vitro Screening: Compounds are often first dissolved in a solvent like dimethyl sulfoxide (DMSO) for high-throughput screening assays.[6]
-
Formulation Development: Achieving the desired drug concentration in a dosage form depends directly on its solubility.[7]
-
Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[7]
This guide focuses specifically on the solubility in organic solvents, which is fundamental for laboratory handling, chemical modification, and the creation of advanced drug delivery systems.
Theoretical Framework: A Molecular-Level Analysis
The solubility of a solute in a solvent is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" provides a foundational, albeit simplified, starting point. A detailed examination of the molecular structure of this compound is essential for a predictive understanding.
Molecular Structure of this compound:
-
Core Structure: A fused benzene and pyrazine ring system (quinoxaline), which is largely aromatic and hydrophobic.
-
Substituents:
-
Two Chloro Groups (-Cl): These electron-withdrawing groups increase the molecule's lipophilicity and molecular weight.
-
Lactam Ring (-NH-C=O-): This amide-like feature within the pyrazine ring is highly polar. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
-
Hydroxyimino Group (-C=N-OH): This oxime functional group is a key contributor to the molecule's polarity. It possesses both a hydrogen bond donor (-OH) and multiple hydrogen bond acceptor sites (the nitrogen and oxygen atoms).
-
Key Physicochemical Properties (Computed): [8]
-
TPSA (Topological Polar Surface Area): 81.24 Ų
-
LogP (Octanol-Water Partition Coefficient): 1.45
The substantial TPSA value indicates significant polar character, while the positive LogP value points to a degree of lipophilicity. This duality suggests a complex solubility profile, where the molecule will not be universally soluble in all solvent types. The interplay between the hydrophobic quinoxaline backbone and the multiple hydrogen-bonding functional groups is the central determinant of its solubility.
Logical Relationship of Molecular Features to Solubility
Caption: Key molecular features and their affinity for different solvent properties.
Predictive Solubility Profile
Based on the molecular structure analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High to Very High | Excellent hydrogen bond acceptor and highly polar, capable of disrupting the crystal lattice and solvating the polar functional groups effectively. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for this compound. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting well with all polar sites. The small alkyl group offers minimal steric hindrance. |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, but the larger ethyl group slightly increases its nonpolar character, potentially reducing its efficiency in solvating the highly polar solute. |
| Acetone | Polar Aprotic | Low to Moderate | Possesses a dipole moment but is a weaker hydrogen bond acceptor than DMSO/DMF and lacks donor capability, limiting its interaction with the solute. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Low | Limited polarity and hydrogen bonding capability are insufficient to overcome the strong intermolecular forces (high lattice energy) of the solid solute. |
| Dichloromethane (DCM) | Nonpolar | Very Low to Insoluble | The polarity is too low to effectively solvate the N-H, C=O, and hydroxyimino groups. |
| Toluene | Nonpolar | Insoluble | Aromatic interactions are insufficient to overcome the energy penalty of dissolving the highly polar functional groups. |
| Hexane | Nonpolar | Insoluble | Lacks any significant polarity; interactions are limited to weak van der Waals forces, which cannot disrupt the solute's crystal lattice. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The Shake-Flask Method , first detailed by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[9] It is reliable for compounds with low solubility and provides the true solubility value once the system has reached equilibrium.[6][9][10][11]
Mandatory Visualization: Shake-Flask Workflow
Caption: Standard workflow for the Shake-Flask equilibrium solubility determination.
Step-by-Step Methodology
A. Materials and Reagents:
-
Solute: this compound (purity >98%).
-
Solvents: HPLC-grade or equivalent purity for all organic solvents to be tested.
-
Equipment: Analytical balance, calibrated positive-displacement pipettes, screw-capped glass vials, orbital shaker with temperature control, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
B. Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform serial dilutions of the stock solution with the mobile phase (for HPLC) or the specific solvent (for UV-Vis) to create a series of standards of known concentrations.
-
Analyze these standards using the chosen analytical method and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve (R² > 0.99).
C. Solubility Measurement:
-
Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains at equilibrium is critical.[9]
-
Accurately add a known volume (e.g., 1.0 mL) of the test solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can establish the minimum time required.
-
After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a moderate speed for 10-15 minutes is highly recommended to ensure clear separation.
-
Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Dilute the aliquot quantitatively with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the validated analytical method.
D. Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Conclusion and Practical Implications
The solubility profile of this compound is dictated by a balance between its polar, hydrogen-bonding functional groups and its more lipophilic chlorinated quinoxaline core. As predicted and verifiable through the robust shake-flask method, the compound is expected to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol, and poor to negligible solubility in nonpolar solvents.
For the researcher, this information is immediately actionable:
-
For Synthesis: DMF or similar polar aprotic solvents may serve as effective reaction media.
-
For Purification: A mixed-solvent system could be ideal for recrystallization. For example, dissolving the crude product in a minimal amount of hot DMSO or methanol and then inducing precipitation by adding a non-solvent like water or an ether could yield highly pure crystals.
-
For Biological Assays: DMSO is confirmed as the solvent of choice for preparing stock solutions for in vitro screening.
-
For Formulation: The poor solubility in less polar systems highlights the challenges for formulation. Strategies such as creating amorphous solid dispersions, using co-solvents, or developing nano-formulations may be necessary to enhance bioavailability for this class of compounds.
A systematic approach to determining solubility, grounded in an understanding of the underlying physicochemical principles, is critical for advancing promising but challenging compounds like this compound from discovery to potential therapeutic application.
References
-
Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF Document. Available at: [Link]
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Solubility of Things. (n.d.). Quinoxaline derivative. Available at: [Link]
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Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133. Available at: [Link]
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Svirshchevskaya, E. V., & Trestsova, M. A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6649. Available at: [Link]
-
Al-Suod, H., Hassan, A., & Al-Salahi, R. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Molecules, 28(14), 5484. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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National Institutes of Health. (n.d.). 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Available at: [Link]
-
Rostoll-Berenguer, J., García-García, V., Blay, G., Pedro, J. R., & Vila, C. (2022). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. Organic & Biomolecular Chemistry, 20(11), 2266-2270. Available at: [Link]
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National Institutes of Health. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Available at: [Link]
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Navigating the Tautomeric Landscape of 3-(Hydroxyimino)quinoxalin-2-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxalin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of a hydroxyimino group at the C3 position presents a fascinating case of tautomerism, a phenomenon crucial to understanding the molecule's reactivity, binding interactions, and overall pharmacological profile. This technical guide provides a comprehensive exploration of the tautomeric equilibrium of 3-(hydroxyimino)quinoxalin-2-ones, offering insights into their synthesis, structural elucidation, and the analytical techniques pivotal for their characterization.
The Duality of Form: Oxime-Nitroso Tautomerism
The core of our investigation lies in the potential for 3-(hydroxyimino)quinoxalin-2-one to exist in two primary tautomeric forms: the oxime form and the nitroso form. This dynamic equilibrium is a classic example of proton tautomerism, where a proton shifts between the oxygen and nitrogen atoms of the hydroxyimino group.
Theoretically, a third tautomer, the nitrone form, could also be considered, arising from a 1,3-proton shift. However, computational studies on similar oxime-nitrone systems suggest that the nitrone tautomer is generally less stable and its participation in the equilibrium is often negligible in the absence of specific reaction conditions.[2]
Synthesis of 3-(Hydroxyimino)quinoxalin-2-one: A Practical Approach
A robust and scalable synthesis of 3-(hydroxyimino)quinoxalin-2-one is foundational to its study. The most common and efficient method involves the condensation of o-phenylenediamine with an α-keto acid derivative, specifically ethyl 2-(hydroxyimino)-2-oxoacetate.[3]
Experimental Protocol: Synthesis
Objective: To synthesize 3-(hydroxyimino)quinoxalin-2-one.
Materials:
-
o-Phenylenediamine
-
Ethyl 2-(hydroxyimino)-2-oxoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in absolute ethanol.
-
Addition of Reactant: To the stirred solution, add an equimolar amount of ethyl 2-(hydroxyimino)-2-oxoacetate.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a suitable medium for the condensation to occur. Its boiling point allows for a controlled reflux temperature.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl group of the α-keto acid derivative, making it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield of the desired product within a reasonable timeframe.
Elucidating the Dominant Tautomer: A Multi-faceted Spectroscopic Approach
Determining the predominant tautomeric form of 3-(hydroxyimino)quinoxalin-2-one in different states (solid and solution) is critical. A combination of spectroscopic techniques, supported by computational analysis, provides a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the oxime and nitroso tautomers due to the different chemical environments of the protons and carbons in each form.
Expected ¹H NMR Signatures:
| Tautomer | Key Proton Signals and Expected Chemical Shifts (ppm) |
| Oxime | -OH (oxime): Broad singlet, typically downfield (>10 ppm).-NH (ring): Broad singlet.Aromatic Protons: Multiplets in the aromatic region (7-8 ppm). |
| Nitroso | -CH (alpha to nitroso): Singlet, likely shifted compared to aromatic protons.-NH (ring): Two distinct broad singlets.Aromatic Protons: Multiplets in the aromatic region. |
¹³C NMR Spectroscopy: The chemical shift of the carbon at the C3 position would be significantly different in the two tautomers. In the oxime form, this carbon is sp² hybridized and bonded to nitrogen, while in the nitroso form, it is sp³ hybridized.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.
Expected Vibrational Frequencies:
| Tautomer | Key Functional Groups and Expected Wavenumbers (cm⁻¹) |
| Oxime | O-H stretch (oxime): Broad band around 3200-3600 cm⁻¹.C=N stretch: Around 1620-1680 cm⁻¹.C=O stretch (amide): Around 1650-1680 cm⁻¹.N-H stretch (ring): Around 3100-3300 cm⁻¹. |
| Nitroso | N=O stretch: Around 1500-1620 cm⁻¹.C=O stretch (amide): Around 1650-1680 cm⁻¹.N-H stretch (ring): Two distinct bands around 3100-3300 cm⁻¹. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. By determining the precise bond lengths and angles, it is possible to unambiguously identify the tautomeric form present in the crystal lattice. For instance, a C=N double bond and an N-O single bond would confirm the oxime tautomer, whereas a C-N single bond and an N=O double bond would indicate the nitroso form.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For instance, in related quinoxaline systems, polar solvents have been shown to favor the oxo tautomer over the hydroxy form.[1]
-
Temperature: Changes in temperature can shift the equilibrium towards the thermodynamically more stable tautomer.
-
pH: The acidity or basicity of the medium can significantly influence the protonation state of the molecule, thereby affecting the tautomeric equilibrium.
-
Substituents: Electron-donating or electron-withdrawing groups on the quinoxaline ring can alter the electron density distribution and influence the relative stability of the tautomers.
Computational Chemistry: A Theoretical Insight
Density Functional Theory (DFT) calculations are invaluable for complementing experimental data. By calculating the relative energies of the different tautomers, it is possible to predict the most stable form in the gas phase and in different solvents (using continuum solvation models). These calculations can also provide theoretical vibrational frequencies and NMR chemical shifts that can be compared with experimental data to aid in spectral assignment and structural confirmation.[4]
Conclusion
The tautomerism of 3-(hydroxyimino)quinoxalin-2-ones is a complex interplay of structural and environmental factors. A comprehensive understanding of this phenomenon is paramount for the rational design of novel therapeutic agents based on the quinoxalin-2-one scaffold. This guide has outlined the key synthetic, spectroscopic, and computational approaches necessary to explore and characterize the tautomeric landscape of these promising molecules. By employing this multi-faceted approach, researchers can gain deeper insights into the structure-activity relationships that govern their biological function.
References
-
Katsyuba, S. A., et al. Synthesis and computationally assisted spectroscopic study of tautomerism in 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones. New Journal of Chemistry, 2022. Available from: [Link]
-
Roca-López, D., et al. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 2021. Available from: [Link]
-
Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. Available from: [Link]
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An In-depth Technical Guide to the Initial Cytotoxicity Screening of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
Abstract: The preliminary evaluation of a novel compound's impact on cell viability and proliferation is a crucial step in the drug discovery process.[1] This guide provides a detailed framework for the initial in vitro cytotoxicity screening of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one (DCHQ), a quinoxaline derivative with therapeutic potential. This document outlines the standard experimental workflow, data presentation, and potential mechanistic investigations applicable to such a compound.[1] It details widely accepted in vitro assays for assessing cell viability and metabolic activity, membrane integrity, and the induction of apoptosis.[1] Furthermore, it presents a framework for interpreting the data and visualizing potential cellular pathways that may be affected, offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in oncology drug development.[1]
Introduction to this compound (DCHQ)
Chemical Structure and Properties
This compound, hereafter referred to as DCHQ, is a heterocyclic compound belonging to the quinoxaline class. Its chemical formula is C8H5Cl2N3O2 with a molecular weight of 246.05 g/mol .[2] The structure is characterized by a quinoxaline core with two chlorine substituents at the 6 and 7 positions and a hydroxyimino group at the 3 position.
Rationale for Cytotoxicity Screening: Potential as a Therapeutic Agent
Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Several quinoxaline-based compounds have shown potent cytotoxic effects against various cancer cell lines, with some advancing to clinical trials.[5][6] The mechanism of action for many of these derivatives involves the inhibition of key enzymes like topoisomerase or interference with critical signaling pathways, ultimately leading to cell death.[3][5] The structural features of DCHQ, particularly the electron-withdrawing chloro groups, suggest it may possess significant biological activity, making cytotoxicity screening a logical and critical first step in evaluating its therapeutic potential.[6]
Overview of Quinoxaline Derivatives in Drug Discovery
The quinoxaline scaffold is a privileged structure in drug discovery due to its versatile chemical nature, allowing for modifications that can enhance potency and selectivity towards specific molecular targets.[3] Studies have shown that these compounds can inhibit tyrosine kinases, disrupt DNA synthesis, and induce oxidative stress in tumor cells, leading to apoptosis.[3] They have also been found to modulate signaling pathways such as PI3K/AKT/mTOR and MAPK, suggesting their potential as multi-targeted anticancer agents.[3]
Foundational Principles of In Vitro Cytotoxicity Testing
The initial in vitro screening of a compound's cytotoxicity is a pivotal filter in the drug discovery pipeline.[1] This process aims to identify compounds that can selectively eliminate cancer cells while minimizing harm to normal cells.[1]
Importance of Cell Line Selection
The choice of cell lines is a critical factor that can significantly influence the outcome and interpretation of cytotoxicity assays.[7] It is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess the selective toxicity of the compound.[8] For instance, if the intended target is a specific type of cancer, relevant cancer cell lines should be chosen.[9] Including a non-cancerous cell line, such as human embryonic kidney cells (HEK293), helps to determine the compound's therapeutic index.[8][9]
Key Cytotoxicity Endpoints and Assay Selection
A multi-faceted approach employing assays that measure different cellular endpoints is recommended for a comprehensive understanding of a compound's cytotoxic profile.[1][10]
-
2.2.1 Cell Viability (Metabolic Activity): Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to measure the metabolic activity of cells, which is an indicator of cell viability.[8]
-
2.2.2 Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[11][12]
-
2.2.3 Apoptosis vs. Necrosis: Distinguishing between different modes of cell death is crucial. Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard technique to differentiate between healthy, apoptotic, and necrotic cells.[13]
Experimental Design and Controls
Robust experimental design is essential for obtaining reliable and reproducible data. This includes:
-
Dose-Response Analysis: Testing the compound over a range of concentrations to determine the half-maximal inhibitory concentration (IC50).[7][14]
-
Time-Course Experiments: Evaluating the cytotoxic effects at different time points (e.g., 24, 48, and 72 hours).[8]
-
Appropriate Controls: Including untreated (negative) controls, vehicle controls (if the compound is dissolved in a solvent), and positive controls (a known cytotoxic agent).[15]
-
Replicates: Performing both technical and biological replicates to ensure the statistical significance of the results.[7]
Experimental Protocols for Cytotoxicity Screening of DCHQ
Materials and Reagents
-
DCHQ (synthesized and purified)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[16][17]
-
LDH cytotoxicity assay kit[18]
-
Annexin V-FITC/PI apoptosis detection kit[19]
Cell Culture and Maintenance
Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[16] Regular passaging is necessary to maintain cells in the exponential growth phase.
Protocol 1: MTT Assay for Cell Viability
3.3.1 Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[16][20] The amount of formazan produced is directly proportional to the number of viable cells.[16]
3.3.2 Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of DCHQ and incubate for the desired time periods (e.g., 24, 48, 72 hours).[16]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[16][20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
3.3.3 Data Analysis and IC50 Determination:
-
Normalize the absorbance data to the untreated control to obtain the percentage of cell viability.[7]
-
Plot the percentage of cell viability against the logarithm of the DCHQ concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14][22]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
3.4.1 Principle: The LDH assay is based on the measurement of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18][23] The amount of LDH released is proportional to the number of dead cells.[24]
3.4.2 Step-by-Step Procedure:
-
Seed cells in a 96-well plate and treat with DCHQ as described for the MTT assay.[11]
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[25]
-
After the incubation period, carefully transfer the cell culture supernatant to a new 96-well plate.[26]
-
Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.[26]
-
Incubate the plate at room temperature, protected from light, for the recommended time.[26]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[26]
3.4.3 Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
3.5.1 Principle: This flow cytometry-based assay uses Annexin V, a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
3.5.2 Step-by-Step Procedure:
-
Seed cells in a 6-well plate and treat with DCHQ for the desired time.
-
Harvest the cells, including both adherent and floating cells.[27]
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[19]
-
Incubate the cells in the dark at room temperature for 15 minutes.[28]
-
Analyze the stained cells by flow cytometry within one hour.
3.5.3 Flow Cytometry Analysis and Interpretation: The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V-FITC and PI for each cell. Quadrant analysis of these plots will allow for the quantification of the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).
Data Interpretation and Reporting
Synthesizing Data from Multiple Assays
The results from the MTT, LDH, and apoptosis assays should be considered together to form a comprehensive picture of DCHQ's cytotoxic effects. For example, a decrease in cell viability (MTT) accompanied by an increase in LDH release and a high percentage of Annexin V-positive cells would strongly suggest that DCHQ induces cell death through a cytotoxic mechanism involving apoptosis.[29][30]
Tabular Summary of Expected Results
| Assay | Endpoint Measured | Expected Outcome with DCHQ Treatment |
| MTT | Cell Viability (Metabolic Activity) | Dose-dependent decrease in viability, allowing for IC50 calculation. |
| LDH | Cell Membrane Integrity | Dose-dependent increase in LDH release, indicating cytotoxicity. |
| Annexin V/PI | Apoptosis/Necrosis | Increase in the percentage of Annexin V-positive cells, indicating apoptosis induction. |
Visualizing Dose-Response Curves
Caption: Overall experimental workflow for the cytotoxicity screening of DCHQ.
Potential Mechanisms of DCHQ-Induced Cytotoxicity (Hypothetical)
Based on the known activities of other quinoxaline derivatives, several mechanisms could underlie the potential cytotoxicity of DCHQ.
Role of Reactive Oxygen Species (ROS)
Some quinoline and quinoxaline compounds are known to exert their cytotoxic effects by generating reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death.[31]
Inhibition of Key Signaling Pathways
Quinoxaline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt and MAPK signaling pathways.[3]
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathways potentially inhibited by DCHQ.
Troubleshooting and Best Practices
-
High Background in MTT Assay: Can be caused by microbial contamination or components in the media like phenol red.[17] Using phenol red-free media and ensuring sterile technique can mitigate this.[16]
-
Variable IC50 Values: Can result from differences in cell seeding density, exposure time, and the specific assay used.[7] Standardization of protocols is key.[32]
-
Annexin V/PI Staining Issues: Ensure that reagents are fresh and properly stored, and that samples are analyzed promptly after staining to avoid artifacts.[28]
Conclusion and Future Directions
The initial cytotoxicity screening of DCHQ is a critical step in evaluating its potential as a therapeutic agent. The multi-assay approach outlined in this guide provides a robust framework for determining its cytotoxic and apoptotic effects on cancer cells. Positive results from this initial screening would warrant further investigation into the specific molecular mechanisms of action, in vivo efficacy studies, and structure-activity relationship analyses to optimize its therapeutic potential.
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Technical Guide: Discovery of Novel Dichloro-Substituted Quinoxalinone Compounds as Targeted Therapeutic Agents
Abstract
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide delineates a comprehensive, field-proven strategy for the discovery and early-stage development of novel dichloro-substituted quinoxalinone compounds. We move beyond mere procedural descriptions to provide an in-depth narrative on the strategic rationale behind experimental design, from initial synthesis to biological evaluation and structure-activity relationship (SAR) analysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing self-validating protocols for synthesis and characterization, a logical framework for biological screening, and the causal reasoning that underpins the iterative process of drug discovery.
Introduction: The Quinoxalinone Scaffold and the Rationale for Dichloro-Substitution
Quinoxalinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the basis of numerous biologically active molecules.[4] Their versatile structure has been successfully leveraged to develop agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6] The planar nature of the quinoxaline ring system facilitates interaction with various biological targets, including enzymes and DNA, making it a fertile ground for therapeutic innovation.[7]
Our focus on dichloro-substituted quinoxalinones is a strategic decision rooted in established principles of medicinal chemistry. Halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Furthermore, the two chlorine atoms on the quinoxalinone core serve as versatile chemical handles. They activate the ring system for nucleophilic aromatic substitution (SNAr) reactions, providing a robust and efficient pathway to generate a diverse library of analogs from a common precursor.[8][9] This strategy allows for a systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing a clear and actionable Structure-Activity Relationship (SAR).
Strategic Synthesis: A Two-Phase Approach
The discovery process begins with a reliable and scalable synthesis of a key intermediate. Our strategy is bifurcated: first, the construction of a dichloro-quinoxalinone core, and second, the diversification of this core into a library of candidate compounds.
Phase 1: Core Synthesis
The most direct and widely adopted method for synthesizing the quinoxalinone backbone is the condensation reaction between an appropriately substituted o-phenylenediamine and a dicarbonyl compound, such as oxalic acid.[10][11] By starting with a dichlorinated o-phenylenediamine, we can efficiently construct the desired 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione intermediate. This choice is deliberate; commercially available starting materials reduce initial synthetic complexity and cost, accelerating the project timeline.[12]
Phase 2: Library Development
With the core synthesized, the two chlorine atoms become our points of diversification. The SNAr reaction is exceptionally well-suited for this purpose.[8] It allows for the controlled, often sequential, introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling us to probe the impact of different functional groups on biological activity.[9][13] This parallel synthesis approach is highly efficient for rapidly building a focused library of compounds for screening.
Caption: High-level overview of the two-phase synthetic strategy.
Protocol: Synthesis of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione (Core Intermediate)
This protocol describes a standard, reliable method for producing the key intermediate. The self-validating nature of this process lies in the rigorous characterization of the final product to confirm its identity and purity before proceeding to library development.
Materials & Equipment:
-
4,5-dichloro-1,2-phenylenediamine (1 equivalent)
-
Oxalic acid dihydrate (1.1 equivalents)
-
4 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (e.g., 10 g) and oxalic acid dihydrate (e.g., 8.2 g).
-
Acidification: Add 100 mL of 4 M HCl to the flask. The use of a strong acid catalyst is crucial for promoting the condensation reaction.[11]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Stir the reaction vigorously. The reaction is typically complete within 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) if desired.
-
Isolation: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water (2 x 50 mL) to remove residual HCl and unreacted oxalic acid, followed by a wash with cold ethanol (1 x 30 mL) to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A pale-yellow or off-white solid is expected.
-
Characterization (Self-Validation):
-
¹H NMR: Confirm the structure by dissolving a small sample in DMSO-d₆. Expect to see characteristic peaks for the aromatic protons and the N-H protons of the quinoxalinone ring.
-
Mass Spectrometry: Determine the molecular weight to confirm the formation of the desired product (C₈H₄Cl₂N₂O₂).
-
FT-IR: Identify characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1670-1700 cm⁻¹).[14]
-
Purity: Assess purity via HPLC or melting point analysis. The product should be >95% pure before use in the next step.
-
Library Development via Nucleophilic Aromatic Substitution (SNAr)
The 2,3-dichloroquinoxaline scaffold is an excellent substrate for SNAr reactions, allowing for the creation of a diverse library of derivatives.[9][13] By reacting the chlorinated precursor with various nucleophiles, such as primary and secondary amines, a wide range of substituents can be introduced at the 2- and 3-positions. This systematic modification is key to exploring the structure-activity relationship (SAR) of the compound series.
Caption: A logical workflow for the discovery of targeted inhibitors.
Protocol: Parallel Synthesis of a 10-Compound Amine Library
This protocol outlines an efficient method for generating a small library in parallel, a cornerstone of modern medicinal chemistry.
Materials & Equipment:
-
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione (Core Intermediate from Section 3)
-
A selection of 10 diverse primary or secondary amines (e.g., aniline, benzylamine, morpholine, etc.)
-
N,N-Dimethylformamide (DMF) as solvent
-
Potassium carbonate (K₂CO₃) as a base
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional) or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
Preparative HPLC for purification
Step-by-Step Methodology:
-
Preparation: In 10 separate reaction vials, add the core intermediate (e.g., 50 mg, 1 equivalent per vial).
-
Reagent Addition: To each vial, add K₂CO₃ (2.5 equivalents). Then, add the corresponding amine (1.2 equivalents). A diverse selection of amines (aliphatic, aromatic, heterocyclic) is chosen to maximize SAR information.
-
Solvent Addition: Add anhydrous DMF (2 mL) to each vial. DMF is an excellent polar aprotic solvent for SNAr reactions.
-
Reaction: Seal the vials and heat the reaction block to 80-100 °C for 12-24 hours. The reaction should be conducted under an inert atmosphere to prevent side reactions.
-
Work-up: After cooling, dilute each reaction mixture with water, which will often precipitate the crude product. Filter the solids or perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Purification: Purify each compound using preparative HPLC to ensure high purity (>98%) for biological testing. Purity is critical for obtaining reliable biological data.
-
Characterization: Confirm the structure of each of the 10 final products using LC-MS and ¹H NMR. This step validates that the intended molecules were synthesized.
Biological Evaluation Strategy: A Tiered Approach
A tiered screening cascade is essential for efficiently identifying promising compounds without expending excessive resources.
-
Primary Assay (High-Throughput): Screen the entire library at a single high concentration (e.g., 10 µM) in a relevant biochemical assay. Given that quinoxalinones are known to inhibit various kinases, a kinase inhibition assay is a logical starting point.[1][15]
-
Secondary Assay (Dose-Response): Compounds showing significant inhibition (>50%) in the primary screen are advanced to a dose-response assay to determine their half-maximal inhibitory concentration (IC₅₀).
-
Selectivity Profiling: Promising compounds with low IC₅₀ values are tested against a panel of related kinases to assess their selectivity. High selectivity is often a key attribute of a successful drug candidate.
-
Cell-Based Assays: The most potent and selective compounds are then evaluated in cell-based assays (e.g., cancer cell line proliferation assays) to confirm their activity in a more biologically relevant context.[13]
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
This protocol describes a common method for a primary biochemical screen.
Materials & Equipment:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent-labeled ATP analog
-
Synthesized quinoxalinone compounds dissolved in DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
384-well microplates
-
Liquid handling robotics
-
Scintillation counter or fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each test compound (from a 10 mM DMSO stock) into wells of a 384-well plate. This results in a final assay concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 2.5 µL of kinase solution (prepared in assay buffer) to each well and incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration).
-
Incubation: Allow the reaction to proceed for 60 minutes at 30 °C.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Mg²⁺).
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the peptide on a filter membrane and measuring incorporated radioactivity. For fluorescent assays, this involves measuring the change in fluorescence polarization or intensity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive control.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
Structure-Activity Relationship (SAR) Analysis
The data from the dose-response assays are crucial for building an SAR. By comparing the IC₅₀ values of structurally related compounds, we can deduce which molecular features are critical for activity.
Table 1: Hypothetical SAR Data for a Dichloro-Quinoxalinone Series against Target Kinase
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| DQ-01 | -H | -H | >10,000 |
| DQ-02 | -NH-Ph | -Cl | 8,500 |
| DQ-03 | -NH-(4-F-Ph) | -Cl | 2,100 |
| DQ-04 | -NH-(4-MeO-Ph) | -Cl | 950 |
| DQ-05 | -NH-benzyl | -Cl | 5,400 |
| DQ-06 | -morpholino | -Cl | >10,000 |
| DQ-07 | -NH-(4-MeO-Ph) | -NH-(4-MeO-Ph) | 150 |
| DQ-08 | -NH-(4-MeO-Ph) | -morpholino | 1,200 |
Key Insights from SAR Table:
-
The unsubstituted core (DQ-01 ) is inactive, confirming the necessity of substituents.
-
Substitution with an aniline group (DQ-02 ) provides weak activity.
-
Electron-donating groups on the aniline ring (e.g., -OMe in DQ-04 ) significantly improve potency compared to electron-withdrawing groups (-F in DQ-03 ). This suggests a key electronic interaction in the binding pocket.
-
Replacing the aromatic amine with an aliphatic one (DQ-05 ) or a saturated heterocycle (DQ-06 ) reduces or abolishes activity, indicating a requirement for an aromatic or π-stacking interaction.
-
Symmetrical disubstitution with the optimal group (DQ-07 ) leads to a substantial increase in potency, suggesting that both sides of the molecule may engage with the target.
Caption: Potential mechanism of action for a lead compound.
Future Directions and Conclusion
The initial SAR provides clear vectors for optimization. Future work would involve:
-
Lead Optimization: Synthesizing a second-generation library focused on substituents at the 4-position of the aniline ring to further enhance potency.
-
ADME Profiling: Evaluating promising compounds for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess their drug-like potential.
-
In Vivo Efficacy: Testing lead candidates in animal models of disease (e.g., tumor xenograft models) to establish in vivo proof-of-concept.
This guide has outlined a robust and logical pathway for the discovery of novel dichloro-substituted quinoxalinone compounds. By integrating strategic synthesis with a tiered biological evaluation, researchers can efficiently navigate the early stages of the drug discovery process. The emphasis on causality, self-validating protocols, and systematic SAR exploration provides a framework for making informed decisions and advancing promising new chemical entities toward clinical development.
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Methodological & Application
Synthesis of 6,7-Dichloro-1,4-dihydroquinoxalin-2-one Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of 6,7-dichloro-1,4-dihydroquinoxalin-2-one and its derivatives. This quinoxalinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides the necessary data for the validation of the synthesized compounds.
Introduction
Quinoxalin-2-one derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1][2][3] The inherent structural features of the quinoxalinone core allow for diverse functionalization, leading to a wide range of pharmacological activities. The 6,7-dichloro substitution pattern, in particular, offers a unique electronic and steric profile that can influence the biological properties of the molecule.
The primary and most efficient method for the synthesis of the 6,7-dichloro-1,4-dihydroquinoxalin-2-one core involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound or its synthetic equivalent.[4][5] This reaction is typically acid-catalyzed and proceeds with high efficiency. Further derivatization, particularly at the 3-position, can be readily achieved by selecting the appropriate dicarbonyl precursor.
Mechanistic Insights: The Cyclocondensation Reaction
The synthesis of the quinoxalin-2-one ring system is a classic example of a condensation reaction. The generally accepted mechanism for the acid-catalyzed reaction between an o-phenylenediamine and an α-keto acid is depicted below. The acid catalyst protonates the carbonyl group of the α-keto acid, increasing its electrophilicity and facilitating the nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by a series of intramolecular cyclization and dehydration steps to yield the final quinoxalin-2-one product.
Caption: Generalized mechanism of acid-catalyzed cyclocondensation.
Experimental Protocols
Materials and Equipment
-
4,5-dichloro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate (for the parent compound)
-
Ethyl 2-oxo-4-phenylbutanoate (for a 3-substituted derivative)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Hydrochloric acid (2M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel 60, 0.040-0.063 mm)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 6,7-Dichloro-1,4-dihydroquinoxalin-2-one
This protocol outlines the synthesis of the parent 6,7-dichloro-1,4-dihydroquinoxalin-2-one.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (5.0 g, 28.2 mmol) in 150 mL of absolute ethanol.
-
Addition of Reagent: To the stirred suspension, add glyoxylic acid monohydrate (2.6 g, 28.2 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL).
-
Purification: The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Synthesis of a 3-Substituted Derivative: 6,7-Dichloro-3-(2-phenylethyl)-1,4-dihydroquinoxalin-2-one
This protocol describes the synthesis of a 3-substituted derivative, demonstrating the versatility of the general method.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) in 40 mL of glacial acetic acid.
-
Addition of Reagent: Add ethyl 2-oxo-4-phenylbutanoate (2.06 g, 10 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spec (m/z) |
| 6,7-Dichloro-1,4-dihydroquinoxalin-2-one | C₈H₄Cl₂N₂O | 215.04 | Off-white to pale yellow solid | >300 | 12.1 (s, 1H, NH), 7.2 (s, 1H), 7.1 (s, 1H), 3.9 (s, 2H) | 155.0, 131.5, 128.0, 127.5, 125.0, 116.0, 115.5, 31.0 | 214/216 (M+) |
| 6,7-Dichloro-3-(2-phenylethyl)-1,4-dihydroquinoxalin-2-one | C₁₆H₁₂Cl₂N₂O | 335.19 | Pale yellow solid | 245-247 | 12.0 (s, 1H, NH), 7.3-7.1 (m, 7H), 3.0 (t, 2H), 2.8 (t, 2H) | 160.1, 141.2, 132.0, 128.8, 128.5, 127.8, 126.3, 125.5, 116.2, 115.8, 35.1, 32.5 | 334/336 (M+) |
Workflow and Logic
The synthesis of 6,7-dichloro-1,4-dihydroquinoxalin-2-one derivatives follows a logical and straightforward workflow.
Caption: A typical workflow for the synthesis of quinoxalinone derivatives.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The expected analytical data provided in the "Data Presentation" section serves as a benchmark for researchers to confirm the identity and purity of their synthesized compounds. Successful synthesis will yield products with matching melting points, NMR spectra, and mass-to-charge ratios. Any significant deviation from these values may indicate the presence of impurities or the formation of an incorrect product, prompting further investigation and purification.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6,7-dichloro-1,4-dihydroquinoxalin-2-one and its derivatives. By understanding the underlying reaction mechanism and following the step-by-step procedures, researchers can confidently synthesize these valuable compounds for their drug discovery and development programs. The provided characterization data will aid in the verification of the final products, ensuring the integrity of their research.
References
- Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Khan, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- Kavya, K., et al. (2024). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 48(40), 17998-18003.
- Chen, J., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(20), 5467-5474.
- Sanna, M. G., et al. (1999). Synthesis of 3,6,7-substituted-quinoxalin-2-ones for evaluation of antimicrobial and anticancer activity. Part 2. Il Farmaco, 54(3), 161-168.
- Abdel-Wahab, B. F., et al. (2015). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 72(1), 93-104.
- Berger, D., et al. (2003). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034.
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Zhang, Z., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals, 15(2), 155.
- Zhang, Y., et al. (2022). B2(OH)4-mediated one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds in water. Organic Chemistry Frontiers, 9(12), 3235-3240.
- Gomez, C., et al. (2022). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. The Journal of Organic Chemistry, 87(15), 10077-10088.
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Application Note: A Robust HPLC Purification Method for Chlorinated Quinoxalinone Compounds
Abstract
Quinoxalinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] The introduction of chlorine atoms into the quinoxalinone scaffold can significantly modulate a compound's biological activity and pharmacokinetic profile, making these analogs highly valuable in drug discovery. However, their purification presents unique challenges, often complicated by closely related impurities and process by-products. This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the purification of chlorinated quinoxalinone compounds. We detail a comprehensive strategy, from analytical method development using Reversed-Phase (RP-HPLC) to efficient scale-up for preparative purification, ensuring high purity and recovery of the target compound.
Introduction: The Purification Imperative
The biological efficacy and safety of an Active Pharmaceutical Ingredient (API) are directly dependent on its purity.[2] For chlorinated quinoxalinone compounds, which are often synthesized through multi-step processes, the final crude product can contain a mixture of starting materials, reagents, and structurally similar impurities. Preparative HPLC is a powerful technique for isolating and purifying target compounds from such complex mixtures, making it indispensable in pharmaceutical development.[3][4]
The primary challenge in purifying these compounds lies in their physicochemical properties. The quinoxalinone core provides a degree of polarity, while the aromatic rings and chlorine substituents introduce significant hydrophobicity. This balance necessitates a carefully optimized chromatographic method to achieve the required separation. This guide provides the foundational principles and a detailed, field-tested protocol to address this challenge.
The Strategic Approach to Method Development
A successful purification workflow is built upon a well-developed analytical method that is scalable and robust. Our strategy focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobicity. This is the most common and effective approach for compounds of intermediate polarity like quinoxalinones.[1][5]
Causality of Experimental Choices
-
Chromatography Mode: Reversed-Phase HPLC: Chlorinated quinoxalinones are moderately polar and are readily soluble in common organic solvents used in RP-HPLC. This mode provides excellent resolving power for separating the target compound from less hydrophobic (more polar) or more hydrophobic (less polar) impurities.[6]
-
Column Chemistry: C18 as the Workhorse: A C18 (octadecylsilane) bonded silica column is the recommended starting point. Its long alkyl chains provide strong hydrophobic retention, which is necessary for retaining the chlorinated quinoxalinone compounds and offering a wide selectivity window for separating impurities. The increased hydrophobicity from the chlorine atom(s) enhances this interaction. For compounds with multiple aromatic rings, a Phenyl stationary phase can offer alternative selectivity through pi-pi interactions.[7]
-
Mobile Phase Composition: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is critical. It protonates the quinoxalinone nitrogen atoms and masks residual silanol groups on the silica support, leading to sharper, more symmetrical peaks and improved reproducibility.[8][9] Formic acid is particularly advantageous when the collected fractions are to be analyzed by mass spectrometry (MS).[8]
-
UV Detector Wavelength: Quinoxalinone derivatives possess a strong chromophore, making UV detection highly effective.[10] An initial analysis using a Photo-Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) for the target compound, ensuring the highest sensitivity.
Method Development Workflow
The path from a crude sample to a highly purified compound follows a logical sequence. This workflow ensures that the final preparative method is built on a solid analytical foundation, saving time and resources.
Caption: Workflow for HPLC Purification.
Experimental Protocols
Materials, Reagents, and Instrumentation
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.
-
Additives: Formic acid (FA, >99%) or Trifluoroacetic acid (TFA, HPLC grade).
-
Sample Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and Methanol (1:1 v/v) or a solvent that mimics the initial mobile phase conditions.
-
Analytical HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.[1]
-
Preparative HPLC System: A system with a high-flow-rate pump, a larger sample injector or loading pump, a preparative-scale column, a UV detector with a preparative flow cell, and an automated fraction collector.[3][11]
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Preparative: C18, 30 x 150 mm, 5 µm particle size (or equivalent).
-
Protocol 1: Analytical Method Development
This protocol aims to achieve baseline separation of the target compound from all major impurities.
-
Sample Preparation: Dissolve the crude chlorinated quinoxalinone compound in the sample solvent to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
-
Initial Scouting Gradient: Run a fast, broad gradient to determine the approximate elution time of the target compound.
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA scan (210-400 nm) or discrete wavelength (e.g., 254 nm).
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Gradient Optimization: Based on the scouting run, create a shallower, focused gradient around the elution time of the target compound to maximize resolution. For example, if the compound eluted at 60% B, a new gradient might run from 45% to 75% B over 20 minutes.
Protocol 2: Preparative Scale-Up and Purification
The goal is to transfer the optimized analytical method to the preparative scale to maximize throughput while maintaining purity.[12]
-
Method Scaling: Adjust the flow rate and gradient time to the larger preparative column dimensions. A common scaling factor is based on the ratio of the column cross-sectional areas:
-
Flow Rate(prep) = Flow Rate(analyt) x (radius(prep)² / radius(analyt)²)
-
For the columns listed: Flow Rate(prep) ≈ 1.0 mL/min x (15² / 2.3²) ≈ 42.5 mL/min. The gradient time should be kept the same for a constant column length.
-
-
Sample Preparation: Dissolve the crude material in the minimum amount of sample solvent required for complete dissolution, aiming for a high concentration (e.g., 50-100 mg/mL).
-
Loading Study (Optional but Recommended): Perform a series of small injections with increasing mass to determine the maximum loading capacity of the column before resolution is compromised.
-
Preparative Run:
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Injection: Inject the concentrated crude sample.
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal slope and/or threshold. Collect the main peak in multiple small fractions.
-
Protocol 3: Post-Purification Analysis
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99% purity by peak area).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator, to yield the final purified compound.
Data Presentation and Expected Results
The success of the purification is evaluated by the purity of the final product and the overall recovery.
Table 1: Summary of Typical HPLC Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 30 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 42.5 mL/min |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile | 0.1% FA in Acetonitrile |
| Injection Volume | 5 µL (1 mg/mL) | 5 mL (50 mg/mL) |
| Detector | UV at λ-max | UV at λ-max (prep flow cell) |
Table 2: Illustrative Purification Results
| Stage | Mass | Purity (by AUC) | Recovery |
| Crude Material | 250 mg | 85.2% | - |
| Purified Compound | 205 mg | 99.6% | 96% (of target) |
Special Consideration: Chiral Purification
If the chlorinated quinoxalinone is a chiral molecule, separation of enantiomers is required.[13] This is achieved by using a Chiral Stationary Phase (CSP).
-
Approach: The direct approach using a CSP is most common.[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and should be screened first.[13]
-
Screening: Screen a selection of CSPs with different mobile phases (normal phase, polar organic, and reversed phase) to find initial separation conditions.[15]
-
Optimization: Once a suitable CSP and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition and additives.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC purification of chlorinated quinoxalinone compounds. By starting with a systematic analytical method development approach focused on reversed-phase chromatography and carefully scaling the optimized method to a preparative scale, researchers can reliably obtain high-purity compounds essential for drug development and scientific research.[3][16] The principles and protocols described herein are designed to be broadly applicable, providing a robust starting point for tackling the purification of this important class of heterocyclic molecules.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(1H)-Quinoxalinone on Newcrom R1 HPLC column. Retrieved from [Link]
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
- Kumar, V., & Bharadwaj, R. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis.
- Li, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
- Ferreira, A. C. S., et al. (2018). Formation of quinoxalinol/quinoxaline derivatives.
- Abdel-Motaal, S. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
- Kovaľ, M., & Aschraf, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
-
ResearchGate. (n.d.). LC-MS/MS parameters for quinoxalines. Retrieved from [Link]
- Dong, M. W. (2013). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
- Davankov, V. A. (2004). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Methods in Molecular Biology.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.).
- Patel, K., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography.
- Siddiqui, M. R., & Kumar, S. (2018). A review on method development by hplc. SciSpace.
- Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Wang, S., et al. (2016).
- BenchChem. (2025).
- Atanasova, M., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
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assay for topoisomerase inhibition by 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
An in-depth technical guide on the evaluation of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one as a potential topoisomerase inhibitor.
APPLICATION NOTE & PROTOCOLS
Topic: Assay for Topoisomerase Inhibition by this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting DNA Topology in Cancer Therapy
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA arising during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] They function by introducing transient breaks in the DNA backbone to allow for strand passage or rotation, after which they religate the break.[3][4] Eukaryotic cells possess two main types: Topoisomerase I (Top1), which creates single-strand breaks, and Topoisomerase II (Top2), which generates double-strand breaks.[1][2]
Due to the over-reliance of cancer cells on these enzymes to manage the stress of rapid proliferation, topoisomerases are validated and highly effective targets for anticancer agents.[3][5] Inhibitors are broadly classified into two categories:
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle, for instance, by preventing DNA binding or ATP hydrolysis (in the case of Top2), thereby reducing overall enzymatic activity.[6][7]
-
Topoisomerase Poisons: This class of inhibitors, which includes clinically successful drugs like camptothecin (for Top1) and etoposide (for Top2), acts by stabilizing the transient covalent complex formed between the topoisomerase and DNA (the "cleavage complex").[6][8][9] This stabilization prevents the religation of the DNA break, transforming the enzyme into a cellular toxin that generates permanent DNA lesions, leading to cell cycle arrest and apoptosis.[8][9]
Quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating potent anticancer activity.[10][11][12][13] Several have been identified as effective Topoisomerase II inhibitors, acting as either DNA intercalators or by directly inhibiting the enzyme.[10][11][12] This guide provides a comprehensive framework for the systematic evaluation of This compound , a novel quinoxaline derivative, as a potential topoisomerase inhibitor.
Compound Profile: this compound (DHQO)
For the purpose of this guide, the test compound will be abbreviated as DHQO .
| Attribute | Information |
| Structure | SMILES: C1=C(C(=CC2=C1NC(=NO)C(=O)N2)Cl)Cl[14] |
| Molecular Formula | C₈H₅Cl₂N₃O₂[14] |
| Molecular Weight | 246.05 g/mol [14] |
| Purity | ≥98% (Recommended for biological assays)[14] |
| Solubility | Must be determined empirically. A stock solution (e.g., 10-20 mM) is typically prepared in 100% DMSO and stored at -20°C. Subsequent dilutions should be made in aqueous buffers immediately before use. |
Part 1: Primary Biochemical Screening for Topoisomerase Inhibition
The initial step is to determine if DHQO has direct inhibitory activity against purified human Topoisomerase I and IIα enzymes. This is most effectively accomplished using gel-based assays that monitor changes in DNA topology.
Experimental Workflow for Primary Screening
Caption: Workflow for primary screening of DHQO against Topoisomerase I and II.
Protocol 1: Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the conversion of a compact, fast-migrating supercoiled plasmid DNA into its slower-migrating relaxed topoisomers by Top1.[15][16] An inhibitor will prevent this relaxation, causing the supercoiled form to persist.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322), 0.25 µg/µL
-
10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol[17]
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[17]
-
DHQO and Camptothecin (positive control) stock solutions in DMSO
-
Nuclease-free water
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Reaction Assembly: On ice, prepare a series of 1.5 mL microcentrifuge tubes. For each 20 µL reaction, add the components in the following order:
Component Volume Final Concentration Nuclease-free water to 20 µL - 10x Topo I Assay Buffer 2 µL 1x Supercoiled pBR322 (0.25 µg/µL) 1 µL 12.5 µg/mL DHQO or Control (diluted in water/DMSO) 2 µL Variable (e.g., 0.1-100 µM) Human Topo I (1-5 units) 1 µL 1-5 units/reaction Causality Note: The reaction is assembled on ice and the enzyme is added last to ensure all components are present before the reaction starts synchronously at 37°C. The final DMSO concentration should be kept constant across all reactions (typically ≤5%) to avoid solvent effects.
-
Controls: Prepare the following essential controls:
-
Negative Control (No Enzyme): Replace enzyme volume with dilution buffer. This shows the migration of the supercoiled substrate.
-
Positive Control (Enzyme Only): Replace inhibitor volume with solvent (DMSO). This shows the migration of fully relaxed DNA.
-
Inhibitor Control (Camptothecin): Use a known inhibitor at a concentration that gives full inhibition (e.g., 10 µM).
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[15][17]
-
Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[17]
-
Electrophoresis: Load the entire reaction volume (25 µL) onto a 1% agarose gel. Run the gel at 80-100V for 1.5-2 hours or until there is clear separation between the supercoiled and relaxed DNA bands.[16][17]
-
Visualization & Analysis: Visualize the DNA bands using a UV transilluminator.[1] Quantify the percentage of supercoiled DNA remaining in each lane relative to the controls. Plot the percentage of inhibition against the DHQO concentration to determine the IC₅₀ value.
Protocol 2: Topoisomerase IIα DNA Decatenation Assay
Principle: This assay relies on the ability of Top2α to resolve a complex network of interlocked DNA minicircles (kinetoplast DNA, kDNA) into individual circular molecules.[18][19] Decatenated minicircles can enter the agarose gel, while the large kDNA network remains in the loading well. An inhibitor prevents this process.
Materials:
-
Human Topoisomerase IIα (recombinant)
-
Kinetoplast DNA (kDNA), 0.2 µg/µL
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT[20]
-
10 mM ATP solution
-
5x Stop Buffer/Loading Dye (as above)
-
DHQO and Etoposide (positive control) stock solutions in DMSO
-
Nuclease-free water
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Reaction Assembly: On ice, prepare a series of 1.5 mL microcentrifuge tubes. For each 30 µL reaction, add the components in the following order:
Component Volume Final Concentration Nuclease-free water to 30 µL - 10x Topo II Assay Buffer 3 µL 1x 10 mM ATP 3 µL 1 mM kDNA (0.2 µg/µL) 1 µL ~6.7 µg/mL DHQO or Control (diluted in water/DMSO) 3 µL Variable (e.g., 0.1-100 µM) Human Topo IIα (1-5 units) 1 µL 1-5 units/reaction Causality Note: ATP is an absolute requirement for Top2 catalytic activity, providing the energy for strand passage.[20] It is omitted in Top1 assays.
-
Controls:
-
Negative Control (No Enzyme): Shows kDNA remaining in the well.
-
Positive Control (Enzyme Only): Shows complete decatenation with DNA migrating into the gel.
-
Inhibitor Control (Etoposide): Use a known inhibitor (e.g., 100 µM).
-
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.[19]
-
Termination: Stop the reaction by adding 6 µL of 5x Stop Buffer/Loading Dye.
-
Electrophoresis: Load 20 µL of the reaction onto a 1% agarose gel. Run at 85V for approximately 1 hour.[19]
-
Visualization & Analysis: Visualize the gel under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles migrating into the gel. Quantify the signal of the decatenated DNA and calculate the IC₅₀ for DHQO.
Part 2: Mechanistic Elucidation - Distinguishing Poisons from Catalytic Inhibitors
If DHQO shows activity in the primary screens, the next crucial step is to determine its mechanism of action. A DNA cleavage assay can differentiate between a catalytic inhibitor and a topoisomerase poison.
Mechanism of Topoisomerase Poisons
Caption: A topoisomerase poison traps the cleavage complex, preventing religation.
Protocol 3: Topoisomerase-Mediated DNA Cleavage Assay
Principle: Topoisomerase poisons stabilize the cleavage complex.[21][22] When the reaction is stopped with a strong detergent like SDS, the enzyme, which is covalently attached to the DNA, is denatured. This results in a permanent single-strand break (for Top1) or double-strand break (for Top2). Using a supercoiled plasmid, this generates nicked/open-circular DNA (Top1) or linear DNA (Top2), which can be resolved on an agarose gel.[23]
Materials:
-
Same enzymes, DNA substrates, and buffers as in Protocols 1 and 2.
-
Proteinase K (20 mg/mL)
-
0.5 M EDTA
-
10% Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Reaction Assembly: Set up reactions as described in Protocol 1 (for Top1) or Protocol 2 (for Top2), including controls. Use a concentration of DHQO around its IC₅₀ and 5-10x its IC₅₀. Use Etoposide (for Top2) or Camptothecin (for Top1) as positive controls for poison activity.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cleavage Complex Trapping: Terminate the reaction by adding:
-
For Top1: 2 µL of 10% SDS.
-
For Top2: 2 µL of 10% SDS and 2 µL of 0.5 M EDTA. Causality Note: SDS rapidly denatures the topoisomerase. If the enzyme is covalently bound to the DNA (i.e., the cleavage complex is stabilized by a poison), this denaturation results in an irreversible DNA break. EDTA is added for Top2 to chelate Mg²⁺ and stop further enzymatic activity.
-
-
Protein Digestion: Add 2 µL of Proteinase K (20 mg/mL) to each tube and incubate for an additional 30-60 minutes at 45-50°C. This removes the covalently bound protein from the DNA break, ensuring proper migration in the gel.
-
Electrophoresis: Add 5 µL of 5x loading dye (without Sarkosyl) and run on a 1% agarose gel with ethidium bromide.
-
Analysis:
-
Catalytic Inhibitor: DHQO will show a dose-dependent decrease in relaxed/decatenated DNA but no increase in the linear DNA band compared to the "enzyme only" control.
-
Topoisomerase Poison: DHQO will cause a dose-dependent increase in the amount of linear plasmid DNA (for Top2) or nicked/open-circular DNA (for Top1). This demonstrates stabilization of the cleavage complex.
-
Part 3: Cell-Based Assays for Biological Relevance
Demonstrating activity in a cellular context is essential. These assays determine if DHQO can access its target in cancer cells and exert a cytotoxic effect through the expected downstream pathways.
Cellular Assay Workflow
Caption: Workflow for evaluating the cellular effects of DHQO.
Protocol 4: Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 colon cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of DHQO (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition).
Protocol 5: Cell Cycle Analysis
Principle: Topoisomerase inhibitors induce DNA damage, which activates cell cycle checkpoints. Top1 poisons typically cause S-phase arrest, while Top2 poisons often lead to G2/M arrest.[20] This can be measured by quantifying the DNA content of cells using flow cytometry.
Procedure:
-
Treatment: Seed cells in 6-well plates. Treat with DHQO at its GI₅₀ and 5x GI₅₀ for 24 hours.
-
Harvesting: Collect both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the cells to remove ethanol, then resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the profiles of treated cells to the vehicle control.
Expected Data Summary
| Assay Type | Test Compound | Topo I IC₅₀ (µM) | Topo IIα IC₅₀ (µM) | Cleavage Complex Stabilization | Cell Line | GI₅₀ (µM) | Cell Cycle Arrest |
| Biochemical | DHQO | [Experimental] | [Experimental] | [Yes/No] | HCT-116 | [Experimental] | [S or G2/M] |
| Control | Camptothecin | ~0.5-2 | >100 | Yes (Top1) | HCT-116 | ~0.01-0.1 | S-Phase |
| Control | Etoposide | >100 | ~5-20 | Yes (Top2) | HCT-116 | ~0.5-5 | G2/M Phase |
References
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Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. Available at: [Link]
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Staker, B. L., et al. (2005). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Available at: [Link]
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ProFoldin. (n.d.). Human Topoisomerase I DNA Relaxation Assay Kit. Available at: [Link]
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Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Available at: [Link]
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Robinson, M. J., & Osheroff, N. (1990). Stabilization of the topoisomerase II-DNA cleavage complex by antineoplastic drugs. Biochemistry, 29(10), 2511-5. Available at: [Link]
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Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Available at: [Link]
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BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. Available at: [Link]
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Nitiss, J. L. (2012). Topoisomerase assays. Current Protocols in Pharmacology. Available at: [Link]
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ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. Available at: [Link]
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Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(2). Available at: [Link]
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Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. Available at: [Link]
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Wilstermann, A. M., & Osheroff, N. (2003). Stabilization of Eukaryotic Topoisomerase II-DNA Cleavage Complexes. Current Topics in Medicinal Chemistry, 3(3). Available at: [Link]
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ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. Available at: [Link]
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El-Sayed, M. T., et al. (2020). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. RSC Advances. Available at: [Link]
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Baviskar, A. T., et al. (2011). Figure 4. (A) Stabilization of cleavage complex assay. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Heterocyclic substituted quinoxaline derivatives as topoisomerase II inhibitors. Available at: [Link]
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Bentham Science. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Available at: [Link]
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Kimura, K., et al. (2007). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics. Available at: [Link]
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Wilstermann, A. M., & Osheroff, N. (2003). Stabilization of Eukaryotic Topoisomerase II-DNA Cleavage Complexes. Request PDF. Available at: [Link]
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Zhao, L., et al. (2015). Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. Molecules. Available at: [Link]
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Smissman, E. E., et al. (1976). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. Available at: [Link]
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Klampfer, L., & Morris,-Natschke, S. L. (1999). Inhibition of DNA Topoisomerase II Catalytic Activity by the Antiviral Agents 7-chloro-1,3-dihydroxyacridone and 1,3,7-trihydroxyacridone. Biochemical Pharmacology. Available at: [Link]
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Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews. Available at: [Link]
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Aguirre, A., et al. (2012). Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[8][18][21]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. European Journal of Medicinal Chemistry. Available at: [Link]
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Eldehna, W. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. Available at: [Link]
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Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Available at: [Link]
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Iraqi Journal of Science. (n.d.). View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Available at: [Link]
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Martínez-Haya, R., et al. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Molecules. Available at: [Link]
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Application Notes and Protocols: Dichloro-quinoxalinones in Antiviral Research
Introduction: The Emergence of Quinoxalines as a Privileged Scaffold in Antiviral Drug Discovery
The quinoxaline core, a heterocyclic scaffold comprised of a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2][3] Within this class, dichloro-quinoxalinone derivatives have emerged as a particularly promising chemotype for the development of novel antiviral agents. Their synthetic tractability and the ability to readily introduce diverse functionalities allow for the fine-tuning of their pharmacological profiles.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of dichloro-quinoxalinones in antiviral research. It provides an in-depth overview of their mechanisms of action, key viral targets, and detailed protocols for their evaluation.
The urgent need for new antiviral therapies has been underscored by recent global health crises, driving the exploration of novel chemical entities that can effectively combat a range of viral pathogens.[5][6] Quinoxaline derivatives have demonstrated encouraging activity against both DNA and RNA viruses, positioning them as a versatile platform for antiviral drug discovery.[1][5] This guide will delve into the practical aspects of working with these compounds, from initial screening to mechanistic studies, providing a solid foundation for their advancement in the antiviral drug development pipeline.
Key Viral Targets and Mechanisms of Action
Dichloro-quinoxalinone derivatives exert their antiviral effects through various mechanisms, often by targeting crucial viral enzymes or host-cell factors involved in the viral life cycle. The specific mechanism is highly dependent on the substitution pattern of the quinoxalinone core.
Inhibition of Viral Enzymes
A primary mode of action for many quinoxaline derivatives is the inhibition of viral enzymes essential for replication.[1] These include:
-
Reverse Transcriptase (RT): Particularly in the context of retroviruses like HIV, quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] They bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.
-
Proteases: Viral proteases are critical for cleaving polyprotein precursors into functional viral proteins. Some quinoxaline-based compounds have been designed to fit into the active site of proteases, such as the main protease (Mpro) of SARS-CoV-2, thereby inhibiting viral maturation.[4][7]
-
RNA-dependent RNA Polymerase (RdRp): For many RNA viruses, RdRp is the key enzyme responsible for replicating the viral genome. Quinoxaline derivatives have been shown to inhibit the RdRp of viruses like the Hepatitis C virus (HCV).[1]
Interference with Viral Entry and Assembly
Beyond enzymatic inhibition, dichloro-quinoxalinones can also interfere with other stages of the viral life cycle:
-
Viral Entry: Some derivatives may block the interaction between viral envelope proteins and host cell receptors, preventing the virus from entering the cell.
-
Viral Assembly: There is evidence to suggest that certain quinoxaline compounds can interfere with the proper assembly of viral components, leading to the production of non-infectious viral particles.
Modulation of Host Factors
Targeting host factors that are co-opted by viruses for their replication is an emerging antiviral strategy. Quinoxaline derivatives have been investigated for their ability to modulate host cell signaling pathways that are essential for viral replication, offering a potential route to broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.
Antiviral Activity Spectrum
The antiviral potential of dichloro-quinoxalinone derivatives has been explored against a diverse range of viruses. The following table summarizes some of the key findings.
| Virus Family | Specific Virus | Reported Mechanism of Action | Key Findings & Efficacy | References |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Non-Nucleoside Reverse Transcriptase Inhibition | Potent inhibition with some compounds showing EC50 values in the nanomolar range. | [2][8] |
| Flaviviridae | Hepatitis C Virus (HCV) | RNA-dependent RNA Polymerase Inhibition | Certain derivatives inhibit HCV replication in subgenomic replicon assays. | [1][8] |
| Coronaviridae | SARS-CoV-2 | Main Protease (Mpro) Inhibition | In silico and in vitro studies suggest potential inhibition of the main protease. | [4][7] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Inhibition of Viral Replication | Plaque reduction assays have demonstrated antiviral activity. | [5] |
| Orthomyxoviridae | Influenza Virus | Inhibition of NS1A RNA-binding domain | Compounds have shown the ability to bind to the NS1A RNA-binding domain, indicating potential as influenza inhibitors. | [1][3] |
Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the evaluation of dichloro-quinoxalinone derivatives as antiviral agents.
General Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel quinoxalinone-based antiviral compounds.
Caption: General workflow for antiviral drug discovery using dichloro-quinoxalinones.
Protocol: Cell-Based Antiviral Assay
This protocol describes a general method for evaluating the antiviral activity of test compounds in a cell-based assay.
Objective: To determine the 50% effective concentration (EC50) of a dichloro-quinoxalinone derivative against a specific virus.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
Test compounds (dichloro-quinoxalinone derivatives) dissolved in DMSO
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 96-well plates at a predetermined density to achieve 80-90% confluency at the time of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cell plates and add the medium containing the diluted compounds.
-
Include a "cells only" control (no virus, no compound) and a "virus only" control (with virus, no compound).
-
-
Viral Infection:
-
Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will result in a significant cytopathic effect (CPE) within 48-72 hours.
-
Add the diluted virus to all wells except the "cells only" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the predetermined time.
-
-
Assessment of Antiviral Activity:
-
After the incubation period, visually inspect the wells for CPE under a microscope.
-
Quantify cell viability using a suitable method (e.g., MTT assay).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of viability against the compound concentration (log scale).
-
Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, using non-linear regression analysis.
-
Protocol: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a dichloro-quinoxalinone derivative.
Procedure:
-
Follow steps 1 and 2 from the cell-based antiviral assay protocol.
-
Do not add the virus to the wells.
-
Incubate the plates for the same duration as the antiviral assay.
-
Assess cell viability using the MTT or a similar assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Data Interpretation:
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as:
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to the host cells.
Mechanistic Study: Target-Based Enzymatic Assay
The following diagram outlines a workflow for a target-based enzymatic assay, for example, a reverse transcriptase inhibition assay.
Caption: Workflow for a target-based enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
The antiviral activity of dichloro-quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds. Key observations from various studies include:
-
Substitution at the 2 and 3 positions: These positions are often critical for activity, and modifications here can significantly impact the interaction with the target protein.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its cell permeability and, consequently, its antiviral efficacy.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the quinoxalinone core and affect its binding affinity to the target.
Future Perspectives and Conclusion
Dichloro-quinoxalinone derivatives represent a promising and versatile class of compounds in the ongoing search for novel antiviral therapies.[6][8] Their amenability to chemical modification allows for the exploration of a vast chemical space to identify potent and selective inhibitors of a wide range of viruses.[3] Future research in this area should focus on:
-
Expansion of the Antiviral Spectrum: Screening against a broader panel of viruses to identify new therapeutic opportunities.
-
Elucidation of Novel Mechanisms of Action: Investigating the potential for these compounds to target novel viral or host-cell proteins.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.
References
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Zgarni, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
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Zgarni, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]
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Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]
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Missioui, M., et al. (2024). Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. RSC Advances. [Link]
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MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]
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Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]
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Application Notes and Protocols for Visible-Light-Induced Reactions of Quinoxalinones
Abstract: Quinoxalin-2(1H)-ones are a cornerstone of medicinal chemistry, recognized as privileged scaffolds in a multitude of pharmacologically active compounds.[1][2] The functionalization of these heterocycles, particularly at the C3 position, is a critical step in drug discovery and development.[3] In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging new chemical bonds, offering mild reaction conditions and high efficiency.[4][5][6] This guide provides a comprehensive overview of the experimental setups, core principles, and detailed protocols for conducting visible-light-induced reactions of quinoxalinones, designed for researchers in organic synthesis and drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Underpinning Science: Mechanistic Pathways in Photochemical Quinoxalinone Functionalization
The photochemical reactivity of quinoxalinones is versatile, proceeding through several distinct mechanistic manifolds. Understanding these pathways is crucial for selecting the appropriate experimental conditions.
-
Pathway A: External Photocatalysis: A dedicated photocatalyst (PC), such as Eosin Y or a transition metal complex (e.g., [Ru(bpy)₃]²⁺ or [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺), absorbs visible light to reach an excited state (PC*).[7][8] This excited state can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate, initiating the desired chemical transformation.[6][9]
-
Pathway B: Self-Sensitization (Autocatalysis): In certain reactions, the quinoxalinone substrate itself or the C3-functionalized product can absorb visible light and act as the photosensitizer.[10] This elegant approach obviates the need for an external photocatalyst, simplifying purification and reducing costs.[11]
-
Pathway C: Electron Donor-Acceptor (EDA) Complex Photoactivation: A ground-state EDA complex may form between the electron-deficient quinoxalinone (acceptor) and an electron-rich reaction partner (donor), such as a boronic acid, sulfinic acid, or an amine.[12][13][14] This complex has a unique absorption profile that extends into the visible region. Upon photoexcitation, direct electron transfer occurs within the complex, generating radical ions and bypassing the need for a separate photocatalyst.[12]
Caption: Figure 1. Key Mechanistic Pathways
The Experimental Apparatus: A Component-by-Component Guide
A well-designed photoreactor is paramount for reproducibility and efficiency. The setup is generally simple, but the rationale behind each component is critical for success.
Caption: Figure 2. Standard Photoreactor Setup
The Light Source: Your Photon Engine
The choice of light source is arguably the most critical parameter. Light-Emitting Diodes (LEDs) are the preferred choice in modern photochemistry for several reasons:
-
Wavelength Specificity: LEDs emit light in a narrow wavelength range, allowing for precise excitation of the target photosensitizer while avoiding unwanted side reactions. Blue LEDs (typically 420-450 nm) are the most common for quinoxalinone reactions, as their emission spectra overlap well with the absorption of many organic dyes and EDA complexes.[7][15][16] Purple (390-420 nm) and violet LEDs are also used.[4][10]
-
Efficiency and Low Heat: LEDs convert electricity to light with high efficiency, generating significantly less heat than older technologies like mercury lamps. This simplifies temperature control.[17]
-
Safety and Longevity: LEDs are durable, have long operational lifetimes, and do not contain hazardous materials like mercury.[18]
Practical Considerations: Commercially available photoreactors such as the Aldrich® Micro Photochemical Reactor , EvoluChem™ PhotoRedOx Box , or Asynt Illumin8 provide a standardized environment with features like active cooling and multiple vial holders, ensuring high reproducibility.[15][17][19] For labs on a budget, a simple and effective DIY setup can be constructed using a blue LED strip coiled around a beaker lined with aluminum foil to maximize light reflection.[18]
Reaction Vessel and Environment
-
Vessel: Standard borosilicate glass vials (e.g., 1-dram vials) or Schlenk tubes are typically sufficient. The key is that the material must be transparent to the wavelength of light being used.
-
Stirring: Vigorous stirring with a magnetic stir bar is essential to ensure homogenous irradiation of the reaction mixture.
-
Temperature Control: While most reactions proceed at ambient temperature, the energy from the LEDs can cause a slight increase in temperature. A small fan directed at the reaction vials is highly recommended to maintain a consistent temperature (e.g., 20-25 °C), which is crucial for reproducibility.[19][20]
-
Atmosphere: The required atmosphere is mechanism-dependent.
-
Air: Many reactions conveniently use molecular oxygen from the air as a terminal oxidant, making them operationally simple and green.[21][22]
-
Inert Gas (N₂ or Ar): For reactions where O₂ can quench the excited state of the photocatalyst or lead to undesired oxidation, the solvent and reaction vessel must be sparged with an inert gas.
-
Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for common visible-light-induced transformations of quinoxalinones.
Protocol 1: Eosin Y-Catalyzed C-H Amination of Quinoxalinones
This protocol describes a metal-free, cross-dehydrogenative coupling (CDC) amination using an organic dye as the photocatalyst.[9]
Step-by-Step Methodology:
-
Preparation: To a 1-dram vial equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), Eosin Y (1 mol%, 0.002 mmol), and the aliphatic amine (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add tetrahydrofuran (THF, 2.0 mL).
-
Setup: Place the uncapped vial in the photoreactor, positioned approximately 5 cm from a 10W blue LED.
-
Reaction: Irradiate the mixture at room temperature with vigorous stirring. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 3-aminoquinoxalin-2(1H)-one product.
| Substrate/Reagent Class | Catalyst | Solvent | Typical Time (h) | Yield Range (%) | Reference |
| N-Alkyl Quinoxalinones | Eosin Y | THF | 12 - 24 | 65 - 85 | [9][23] |
| Secondary Aliphatic Amines | Eosin Y | THF | 12 - 24 | 70 - 90 | [9][23] |
| Primary Aliphatic Amines | Eosin Y | THF | 12 - 24 | 60 - 80 | [9][23] |
Protocol 2: Catalyst-Free C-H Arylation via EDA Complex Formation
This protocol leverages the formation of an EDA complex between a quinoxalinone and a boronic acid, eliminating the need for any external photocatalyst.[12]
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), the aryl boronic acid (0.4 mmol, 2.0 equiv.), and p-toluenesulfonic acid (p-TsOH, 0.04 mmol, 0.2 equiv.).
-
Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO, 1.0 mL). Seal the tube and place it under an air atmosphere (e.g., via a balloon).
-
Setup: Place the tube in the photoreactor, ensuring consistent irradiation from a violet LED (e.g., 30W, 405 nm).
-
Reaction: Irradiate the mixture at room temperature with vigorous stirring for the specified time (typically 24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated quinoxalinone.
| Substrate/Reagent Class | Additive | Solvent | Typical Time (h) | Yield Range (%) | Reference |
| N-Alkyl Quinoxalinones | p-TsOH | DMSO | 24 | 70 - 95 | [12] |
| Aryl Boronic Acids | p-TsOH | DMSO | 24 | 75 - 90 | [12] |
| Heteroaryl Boronic Acids | p-TsOH | DMSO | 24 | 60 - 85 | [12] |
Self-Validation and Experimental Rigor
To ensure the trustworthiness of results and contribute to mechanistic understanding, a series of control experiments are essential.
-
Dark Control: The reaction should be run under identical conditions but without light (e.g., by wrapping the vial in aluminum foil). No significant product formation should occur, confirming the reaction is light-dependent.[7]
-
Catalyst-Free Control: For reactions employing an external photocatalyst, running the reaction without it should result in little to no product, verifying the catalyst's role.[9]
-
Radical Inhibition: Introducing a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the reaction mixture should inhibit or completely suppress product formation. This provides strong evidence for a radical-mediated pathway.[12][21]
Assessing Photochemical Efficiency: Quantum Yield
The photochemical quantum yield (Φ) is a critical metric that quantifies the efficiency of a photoreaction. It is defined as the ratio of the number of molecules of product formed to the number of photons absorbed by the system.[24][25]
Φ = (moles of product formed) / (moles of photons absorbed)
A quantum yield determination allows for a rigorous, quantitative comparison of different reaction conditions (e.g., catalysts, solvents, wavelengths).[24] While detailed measurements require specialized equipment, the concept underpins reaction optimization. A value of Φ < 1 suggests that competing non-productive pathways (like heat dissipation or fluorescence) are occurring after light absorption.[26] A value of Φ > 1 is indicative of a chain reaction, where a single photochemical event initiates a cascade of subsequent thermal reactions.[25][26]
Conclusion and Outlook
Visible-light-induced reactions represent a paradigm shift in the synthesis and functionalization of quinoxalinones. The methodologies are characterized by their mild conditions, operational simplicity, and alignment with the principles of green chemistry. By understanding the underlying mechanistic principles and carefully controlling the experimental setup, researchers can reliably access a diverse array of complex quinoxalinone derivatives. Future advancements will likely focus on expanding the reaction scope, developing novel photocatalyst-free transformations, and adapting these powerful methods to continuous flow chemistry platforms for enhanced scalability and process control.[17]
References
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Zhao, W., Zhang, Y., Yuan, S., Yu, X., & Liu, L. (2023). Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation. The Journal of Organic Chemistry. [Link]
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Li, L., et al. (2025). Visible light-induced g-C3N4 catalyzed C–H acylation and trifluoromethylation of quinoxalinones: an efficient and recyclable approach. Organic & Biomolecular Chemistry. [Link]
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Majumdar, N., et al. (n.d.). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. Chemical Communications. [Link]
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Chen, Y.-C., et al. (2022). Stereoselective Cyclization Cascade of Dihydroquinoxalinones by Visible-Light Photocatalysis: Access to the Polycyclic Quinoxalin-2(1 H)-ones. Organic Letters, 24(28), 5155–5160. [Link]
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Fiveable. (n.d.). Quantum yield determination and interpretation. Photochemistry Class Notes. [Link]
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Gao, Y., et al. (n.d.). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Organic & Biomolecular Chemistry. [Link]
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Synthesis of 3,3-disubstituted Quinoxalinones enabled by visible light photoredox catalysis. (n.d.). Nottingham Trent University. [Link]
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Mondal, P., et al. (2024). Visible-light-induced Decarboxylative Acylation of Quinoxalin-2(1H)-ones with α-Oxo Carboxylic Acids under Metal-, Strong Oxidant- and External Photocatalyst-Free Conditions. ResearchGate. [Link]
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Lee, S. H., et al. (2024). Visible Light-Induced Radical Cascade Functionalization of Quinoxalin-2(1H)-ones: Three-Component 1,2-Di(hetero)arylation Approach with Styrenes and Thianthrenium Salts. Organic Letters. [Link]
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Wang, Y., et al. (n.d.). A visible-light-mediated cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids. Organic & Biomolecular Chemistry. [Link]
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Wang, D., et al. (n.d.). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology. [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). National Institutes of Health. [Link]
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Sono-photocatalytic amination of quinoxalin-2(1H)-ones with aliphatic amines. (2024). Springer. [Link]
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Ryabov, A. D., et al. (n.d.). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics. [Link]
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Visible-light-promoted direct C-H/S-H cross-coupling of quinoxalin-2(1H)-ones with thiols leading to 3-sulfenylated quinoxalin-2(1H)-ones in air. (2021). ResearchGate. [Link]
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Sono-photocatalytic amination of quinoxalin-2(1H)-ones with aliphatic amines. (2024). ResearchGate. [Link]
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Rostoll-Berenguer, J., et al. (2020). Recent Advances in Photocatalytic Functionalization of Quinoxalin-2-ones. ResearchGate. [Link]
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γ‐Alkylation of quinoxalin‐2‐ones using visible light photoredox... (2019). ResearchGate. [Link]
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Visible-light induced phosphonation of quinoxalines and quinoxalin-2(1H)-ones under aerobic metal-free conditions. (n.d.). Green Chemistry. [Link]
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Gstöttner, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
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Visible‐Light Photoredox Catalyzed C−N Coupling of Quinoxaline‐2(1H)‐ones with Azoles without External Photosensitizer. (2022). ResearchGate. [Link]
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Synthesis of C‐3‐functionalized quinoxalin‐2(1H)‐ones. (n.d.). ResearchGate. [Link]
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Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. [Link]
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Visible‐Light‐Induced Trifluoromethylation of Quinoxalin‐2(1H)‐Ones under Photocatalyst‐Free Conditions. (2025). ResearchGate. [Link]
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Photocatalytic multicomponent reactions of quinoxalinones. (2025). ResearchGate. [Link]
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Quantum yield. (n.d.). Wikipedia. [Link]
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Visible‐Light‐Induced Catalyzed C H/N H Cross Coupling of Quinoxalin‐2(1H)‐ones with Aliphatic Amines Using Mesoporous Graphitic Carbon Nitride. (2024). ResearchGate. [Link]
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Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). ACS Publications. [Link]
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Photoredox Setup. (n.d.). HepatoChem. [Link]
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Metal- and photocatalyst-free approach to visible-light-induced acylation of quinoxalinones. (n.d.). Organic & Biomolecular Chemistry. [Link]
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LED Photoreactor | Adding One to Your Flow Setup. (2022). Asynt. [Link]
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Metal-Free C(sp2)–H/N–H Cross-Dehydrogenative Coupling of Quinoxalinones with Aliphatic Amines under Visible-Light Photoredox Catalysis. (2018). ACS Publications. [Link]
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Metal-Free C(sp2)–H/N–H Cross-Dehydrogenative Coupling of Quinoxalinones with Aliphatic Amines under Visible-Light Photoredox Catalysis. (2018). ACS Publications. [Link]
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Li, X., et al. (2021). Enantioselective, Visible Light Mediated Aza Paternò-Büchi Reactions of Quinoxalinones. Angewandte Chemie International Edition, 60(5), 2684–2688. [Link]
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Shedding Blue Light on the Undergraduate Laboratory: An Easy-to-Assemble LED Photoreactor for Aromatization of a 1,4-Dihydropyridine. (2019). Journal of Chemical Education. [Link]
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Organic photoredox catalyzed C–H silylation of quinoxalinones or electron-deficient heteroarenes under ambient air conditions. (n.d.). Green Chemistry. [Link]
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Photoredox‐catalyzed C‐3 amination of quinoxalin‐2‐ones using primary... (n.d.). ResearchGate. [Link]
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Design of a Multi-Use Photoreactor to Enable Visible Light Photocatalytic Chemical Transformations and Labeling in Live Cells. (2020). ChemRxiv. [Link]
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Illuminating Reactions A Photoredox Catalysis Experiment for Undergraduate Students. (2025). Journal of Chemical Education. [Link]
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Illuminating Reactions - a Photoredox Catalysis Experiment for Undergraduate Students. (2025). University of Bristol Research Portal. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Developing Cell-Based Assays for Quinoxalinone Derivative Activity
Introduction
Quinoxalinone and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their scaffold is a key pharmacophore in molecules demonstrating a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and, most notably, antitumor properties.[1][2][3] Many quinoxalinone derivatives exert their effects by modulating key cellular signaling pathways, often acting as inhibitors of protein kinases or other critical enzymes involved in cell proliferation and survival.[3][4][5]
The transition from a promising chemical entity to a validated lead compound is a rigorous process that hinges on a deep understanding of its biological activity. Cell-based assays are indispensable tools in this journey, providing a biologically relevant context to evaluate a compound's efficacy, toxicity, and mechanism of action (MoA).[6][7][8] Unlike purely biochemical assays, cell-based systems offer insights into crucial parameters such as cell permeability, metabolic stability, and engagement with the intended target in its native environment.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust suite of cell-based assays for characterizing the activity of novel quinoxalinone derivatives. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The outlined workflow is designed to build a holistic pharmacological profile of a compound, from initial cytotoxicity screening to detailed MoA and target engagement studies.
Foundational Analysis: Cell Viability and Cytotoxicity
Expertise & Experience: The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability. This foundational data informs the concentration range for all subsequent, more complex mechanistic assays. We will describe two robust methods that measure different, yet complementary, aspects of cell health: metabolic activity and intracellular ATP levels. This dual approach provides a more reliable assessment and helps mitigate against assay-specific artifacts.
Protocol 1: Metabolic Activity Assessment (MTS Assay)
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells, providing a proxy for cell viability.[9][10] The soluble formazan product distinguishes it from the older MTT assay, simplifying the workflow by removing a solubilization step.[10]
Causality: The principle lies in the activity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. These enzymes reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of viable cells.[9]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Formazan Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: ATP Quantification (CellTiter-Glo® Luminescent Assay)
This homogeneous assay quantifies ATP, a direct indicator of metabolically active cells.[10] The "add-mix-measure" format is exceptionally suited for high-throughput screening (HTS).[10]
Causality: The assay reagent lyses cells to release ATP and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells in culture.[9]
Detailed Protocol:
-
Cell Plating & Treatment: Follow steps 1-3 from the MTS protocol, but use a 96-well, opaque-walled white plate suitable for luminescence.
-
Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation: Summary of Cytotoxicity
| Cell Line | Quinoxalinone Derivative | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | QXD-001 | MTS | 72 | 10.5 |
| PC3 (Prostate Cancer) | QXD-001 | CellTiter-Glo® | 72 | 12.8 |
| A549 (Lung Cancer) | QXD-001 | CellTiter-Glo® | 72 | 25.1 |
| LO2 (Normal Liver) | QXD-001 | MTS | 72 | > 100 |
Elucidating the Mechanism of Action (MoA)
Expertise & Experience: An IC₅₀ value tells us if a compound is active, but not how. The next logical step is to investigate the cellular phenotype induced by the compound. For anticancer agents, the two most common mechanisms are the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).
A. Apoptosis Induction Assays
Causality: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central and irreversible event in the apoptotic pathway.[11] This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light.
Detailed Protocol:
-
Cell Plating & Treatment: Plate and treat cells in a 96-well, opaque-walled white plate as described in Protocol 2. It is crucial to test concentrations at and around the pre-determined IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀).
-
Incubation: Incubate for a shorter period appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Follow steps 2-6 from the CellTiter-Glo® protocol, using the Caspase-Glo® 3/7 Reagent.
-
Data Analysis: Normalize the luminescent signal to cell number (determined in a parallel viability assay) or report as fold-change over vehicle control.
Causality: In the early stages of apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can be used to identify apoptotic cells. Propidium Iodide (PI) is included to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive), which have lost membrane integrity.[12]
Detailed Protocol:
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with the quinoxalinone derivative at desired concentrations for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
B. Cell Cycle Analysis
Causality: Many anticancer drugs disrupt the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[13] By staining fixed and permeabilized cells with PI, the amount of fluorescence per cell is directly proportional to its DNA content, allowing for the quantification of the cell population in each phase of the cycle.[13][14] RNase treatment is essential to prevent PI from binding to double-stranded RNA.[14]
Detailed Protocol:
-
Cell Culture & Treatment: Culture and treat cells in 6-well plates as described previously.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet in 200 µL of PBS, then add 2 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Target Engagement and Pathway Validation
Expertise & Experience: After identifying a specific cellular phenotype (e.g., apoptosis), the next crucial step is to confirm that the quinoxalinone derivative directly interacts with its intended molecular target within the complex cellular milieu. Target engagement assays provide this critical evidence, bridging the gap between phenotypic response and molecular interaction.
Protocol 6: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is a powerful biophysical method for assessing target engagement in a native cellular environment without requiring any modification to the compound or the protein.[15][16] The principle is based on ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[17]
Detailed Protocol (Immunoblot-based):
-
Cell Culture & Treatment: Culture cells to near-confluency. Treat cells with the quinoxalinone derivative or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Analyze the amount of the soluble target protein at each temperature point using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.
Target-Specific Pathway Assays
Once target engagement is confirmed, it is essential to demonstrate that this engagement leads to a functional consequence on the downstream signaling pathway.
-
For Kinase Inhibitors: The most direct approach is to measure the phosphorylation status of a known substrate of the target kinase.
-
Methodology: Treat cells with the quinoxalinone derivative, lyse the cells, and perform a Western blot using a phospho-specific antibody against the substrate. A decrease in the phospho-signal indicates successful inhibition of the upstream kinase. High-throughput formats like TR-FRET or AlphaLISA are also available for this purpose.[18][19]
-
-
For GPCR Modulators: The functional output of G protein-coupled receptors (GPCRs) can be measured by quantifying the production of second messengers.
-
For Ion Channel Modulators: The activity of ion channels can be assessed using electrophysiological methods or fluorescence-based assays.
Best Practices for Robust Assay Development
Trustworthiness: The reliability of your data is paramount. A well-developed assay is reproducible, statistically sound, and relevant to the biological question.[26] Adhering to best practices during development is non-negotiable.
Key Parameters for Optimization and Validation:
| Parameter | Best Practice & Rationale |
| Cell Line Authenticity | Always source cells from a reputable cell bank (e.g., ATCC). Regularly perform STR profiling to confirm identity and screen for mycoplasma contamination. Rationale: Misidentified or contaminated cell lines produce irrelevant and irreproducible data. |
| Cell Seeding Density | Optimize the number of cells plated per well to ensure they are in the logarithmic growth phase during the experiment.[27] Rationale: Over-confluent or sparse cultures can exhibit altered metabolic rates and drug sensitivities. |
| Compound Solvent | Typically DMSO. Keep the final concentration in the assay medium below 0.5% (ideally ≤0.1%). Ensure the vehicle control has the same final DMSO concentration as the treated wells. Rationale: High concentrations of DMSO can be cytotoxic and interfere with cellular processes. |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the compound's effect. Rationale: A compound may be cytostatic at 24 hours but cytotoxic at 72 hours. |
| Positive/Negative Controls | Include a known active compound (positive control) and an inactive structural analog (negative control) if available. Rationale: These controls validate that the assay system is responding appropriately. |
| Assay Quality (Z'-factor) | For HTS, calculate the Z'-factor using positive and negative controls to assess assay quality. A Z'-factor > 0.5 is considered excellent.[26] Rationale: This statistical parameter measures the signal window and data variation, indicating the assay's suitability for screening. |
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a powerful, multi-faceted approach to characterizing the biological activity of novel quinoxalinone derivatives. By progressing logically from broad cytotoxicity screening to specific MoA and target engagement studies, researchers can build a comprehensive data package that robustly defines a compound's therapeutic potential. Each step is designed to be self-validating, incorporating controls and best practices that ensure data integrity and reproducibility. This integrated strategy not only identifies promising lead candidates but also provides the deep mechanistic insights necessary to drive successful drug development programs.
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Yasuda, T., Hast, S. L., & Aikawa, Y. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 564–571. [Link]
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Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved January 17, 2026, from [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
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Pharmacological Profile of Quinoxalinone. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. (2023, August 15). YouTube. Retrieved January 17, 2026, from [Link]
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Jampilek, J., & Kralova, K. (2019). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 24(12), 2329. [Link]
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Assay Development: Best Practices in Drug Discovery. (2024, January 24). Technology Networks. Retrieved January 17, 2026, from [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 17, 2026, from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR Protocols, 2(3), 100650. [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Asyakina, L. K., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3169. [Link]
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Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793. [Link]
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Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances, 14(1), 1-23. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved January 17, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(13), e3292. [Link]
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Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the X-ray Crystallography of 6,7-dichloro-quinoxalinone Analogs
Introduction: Elucidating the Three-Dimensional Architecture of Quinoxalinone Scaffolds
Quinoxalinone derivatives are a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that make them compelling candidates in modern drug discovery.[1] The strategic placement of substituents, such as the 6,7-dichloro pattern, can profoundly influence their pharmacological profile, including their binding affinity to therapeutic targets. A definitive understanding of their three-dimensional structure at an atomic level is therefore paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design.
X-ray crystallography is the gold standard for determining molecular structure, providing precise insights into conformation, stereochemistry, and intermolecular interactions within the crystalline state. This guide offers a detailed protocol for obtaining single crystals of 6,7-dichloro-quinoxalinone analogs suitable for X-ray diffraction analysis, followed by a comprehensive workflow for data collection and structure refinement. The methodologies described herein are synthesized from established crystallographic practices and specific examples of successful structure determinations of halogenated quinoxalinone derivatives.
Part 1: The Art and Science of Crystallization
The primary and often most challenging step in an X-ray crystallographic study is the growth of a high-quality single crystal.[2] This process relies on creating a supersaturated solution from which the molecule of interest can slowly precipitate in an ordered, crystalline lattice. For 6,7-dichloro-quinoxalinone analogs, the presence of both polar (amide) and nonpolar (dichlorinated benzene ring) functionalities necessitates a systematic approach to solvent selection.
Foundational Principles: Purity and Solubility
Purity: The starting material must be of the highest possible purity (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered and poor-diffracting crystals. Standard organic chemistry purification techniques such as column chromatography or preparative TLC are essential prerequisites.
Solubility Screening: A preliminary solubility test is critical to identify suitable solvents. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 6,7-dichloro-quinoxalinone analogs, a range of solvents should be tested. Based on published structures of similar compounds, promising starting points include:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol | Often effective for quinoxalinone recrystallization.[3][4] |
| Chlorinated | Dichloromethane, Chloroform | Good for dissolving the nonpolar regions of the molecule. |
| Esters | Ethyl Acetate | Medium polarity, often used in binary solvent systems. |
| Aromatic | Toluene | Can interact favorably with the aromatic core. |
| Polar Aprotic | Acetonitrile, Acetone | Can be effective, but their high volatility may lead to rapid crystal growth. |
Crystallization Techniques: A Practical Guide
There is no universal method for crystallization; success often requires screening multiple techniques in parallel.[5][6]
This is the simplest method and is often the first to be attempted for air-stable compounds.[2][7]
-
Preparation: Dissolve the 6,7-dichloro-quinoxalinone analog in a suitable solvent (e.g., ethanol) to near-saturation in a clean, small glass vial (1-2 mL).
-
Setup: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Observation: Monitor for crystal growth over several days to weeks. High-quality crystals often form slowly.
This technique is effective when the compound's solubility is significantly temperature-dependent.
-
Preparation: Create a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., boiling ethanol).
-
Setup: Tightly cap the vial and place it into an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask with warm water) to ensure slow cooling to room temperature.
-
Incubation: Allow the setup to cool undisturbed over 24-48 hours.
-
Observation: Crystals should form as the solubility of the compound decreases with temperature.
Vapor diffusion is a powerful technique, especially for small quantities of material, as it allows for very slow changes in solvent composition.[2]
-
Preparation:
-
Inner Vial: Dissolve the compound in a small volume (100-500 µL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Outer Vial: Place a larger volume (1-3 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether) into a larger vial.
-
-
Setup: Place the uncapped inner vial inside the outer vial and seal the outer vial tightly.
-
Mechanism: The anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization.
-
Incubation: Leave the setup undisturbed in a stable environment.
Diagram of Experimental Workflow: From Compound to Crystal
Caption: Workflow for the crystallization of 6,7-dichloro-quinoxalinone analogs.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; incorrect solvent choice. | Concentrate the solution; try a different solvent or a binary solvent system. Introduce a seed crystal. |
| Amorphous Precipitate | Supersaturation occurred too rapidly. | Slow down the process: use fewer holes for evaporation, cool more slowly, or use a less volatile anti-solvent. |
| Many Small Crystals | High nucleation rate. | Reduce the concentration of the solution; slow down the crystallization process. |
| Oiling Out | Compound precipitates as a liquid above its melting point. | Use a larger volume of solvent; add a co-solvent to increase solubility at room temperature. |
Part 2: X-ray Diffraction and Structure Analysis
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension with sharp edges) is obtained, the next phase is to determine its atomic structure using X-ray diffraction.
Data Collection
-
Crystal Mounting: Carefully select a single, well-formed crystal under a microscope. Mount it on a cryoloop using a cryoprotectant (e.g., paratone oil) to prevent ice formation if data is collected at low temperatures.
-
Diffractometer Setup: The data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: An initial set of frames is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The strategy should aim for high completeness (>99%) and redundancy. The presence of chlorine atoms allows for the potential use of anomalous scattering to aid in structure solution and determine the absolute configuration.[8] For Cu Kα radiation, the anomalous signal from chlorine is more significant.[8]
Structure Solution and Refinement
The goal of this stage is to build a molecular model that accurately fits the collected diffraction data.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: The initial phases of the structure factors are determined. For small molecules like quinoxalinones, direct methods or dual-space methods, as implemented in software like SHELXT, are typically successful.
-
Model Building and Refinement:
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a least-squares minimization process, typically with software like SHELXL.[9] The refinement process optimizes the atomic coordinates, displacement parameters (isotropic, then anisotropic), and site occupancy factors to improve the agreement between the observed and calculated structure factors (minimizing R-factors).
-
Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
-
-
Validation: The final structural model must be validated to ensure its chemical and crystallographic reasonability.
-
checkCIF: The final Crystallographic Information File (CIF) should be run through the IUCr's checkCIF service.[10][11] This tool generates a report of alerts that highlight potential errors or unusual features in the structure.[12][13]
-
PLATON: Software such as PLATON can be used for a more in-depth analysis of the geometry, intermolecular interactions, and to check for missed symmetry.[14][15]
-
Diagram of Structure Determination Workflow
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use of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one as a JNK3 inhibitor
These protocols provide a foundational framework for the comprehensive evaluation of this compound as a JNK3 inhibitor. Positive results from these assays—namely potent biochemical inhibition, high selectivity for JNK3, and robust cellular activity in target engagement and neuroprotection models—would establish this compound as a valuable research tool and a promising candidate for further preclinical development in the context of neurodegenerative diseases. Subsequent studies should include pharmacokinetic profiling to assess properties like blood-brain barrier permeability [18]and in vivo efficacy studies in animal models of neurodegeneration. [17]
References
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- Musi, C.A., et al. (2020). JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases. Cells.
- MDPI. JNK Pathway in CNS Pathologies.
- BenchChem. Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays.
- Promega Corporation. JNK3 Kinase Enzyme System Application Note.
- ResearchGate. The role of JNK3 in the three pathological pathways of AD.
- Antoniou, X., et al. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease.
- NIH. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC.
- BenchChem. Independent Validation of JNK-IN-7 Activity: A Comparative Guide.
- NIH. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1.
- Promega Corporation. JNK3 Kinase Assay.
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- Division of Signal Transduction Therapy. Standard Operating Procedure Preparation of active JNK3 alpha 1 [40 - 422].
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- BOC Sciences. JNK Inhibitors-JNK Signaling Pathway.
- PubMed. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.
- ChemScene. 177944-61-5 | 6,7-Dichloro-3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H).
- Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light.
- Plotnikov, M., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. PMC.
- MedchemExpress.com. JNK3 inhibitor-3.
- MedchemExpress.com. JNK3 inhibitor-4.
- Zulfiqar, Z., et al. (2020). Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats. PMC.
- NIH. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC.
- NIH. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one.
- ResearchGate. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para -Quinone Methides Using Visible Light | Request PDF.
- PubMed. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
Welcome to the technical support center for the synthesis of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a primary focus on troubleshooting and optimizing reaction yields. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction system.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from 4,5-dichlorobenzene-1,2-diamine. The first step is a cyclocondensation to form the key intermediate, 6,7-dichloroquinoxaline-2,3-dione. The second step is a selective oximation of one of the ketone functionalities.
Caption: Overall two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in the first step, the synthesis of 6,7-dichloroquinoxaline-2,3-dione. What are the common causes?
A1: Low yield in the cyclocondensation step is a frequent issue and typically points to one of three areas: starting material quality, reaction conditions, or product isolation.
-
Starting Material Purity: The starting diamine, 4,5-dichlorobenzene-1,2-diamine, is susceptible to oxidation, which can result in colored impurities and reduced reactivity.[1] It is crucial to use a high-purity starting material. If it appears discolored (e.g., dark brown or purple), consider purification by recrystallization or running a small-scale test reaction to confirm its viability.
-
Reaction Conditions: This condensation is an acid-catalyzed dehydration reaction.[2]
-
Acid Concentration: The reaction is typically performed in dilute hydrochloric acid.[2] If the acid concentration is too low, the cyclization will be slow and incomplete. Conversely, excessively high acid concentrations can lead to unwanted side reactions or degradation.
-
Temperature and Time: The reaction requires heating (reflux) to proceed at a reasonable rate.[2] Ensure the mixture reaches and maintains a gentle reflux. Incomplete reaction is common if the time is too short. Monitoring the reaction by TLC (if a suitable solvent system can be found) or by observing the precipitation of the product is recommended.
-
-
Product Isolation: The product, 6,7-dichloroquinoxaline-2,3-dione, has low solubility in the aqueous acidic medium and should precipitate upon cooling.[1][2] However, premature precipitation at high temperatures can trap starting materials. Ensure the reaction goes to completion before cooling. A thorough wash of the filtered solid with cold water is essential to remove any remaining acid and unreacted oxalic acid.
Q2: My final product yield is low after the oximation step. Why is this reaction challenging?
A2: The oximation of 6,7-dichloroquinoxaline-2,3-dione introduces its own set of challenges. Low yields in this step often relate to pH control, reagent stoichiometry, and side reactions.
-
pH is Critical: The formation of an oxime is highly pH-dependent. The reaction requires the nucleophilic attack of hydroxylamine on a carbonyl carbon. This is best achieved under mildly acidic to neutral conditions.
-
Problem: You are likely using hydroxylamine hydrochloride (NH₂OH·HCl), which is an acidic salt. Simply adding it to the reaction will create a low pH environment, protonating the hydroxylamine and reducing its nucleophilicity.
-
Solution: A base must be added to liberate the free hydroxylamine.[3] Common choices include pyridine, sodium acetate, or sodium carbonate. The amount of base should be stoichiometric to the hydroxylamine hydrochloride used.[3]
-
-
Incomplete Conversion: The starting dione is often sparingly soluble in common organic solvents, which can lead to a sluggish and incomplete reaction. Using a co-solvent system or a solvent like pyridine which also acts as the base can improve solubility and drive the reaction to completion.
-
Formation of Di-oxime: While the goal is mono-oximation, reacting too aggressively (high temperature, long reaction time, large excess of hydroxylamine) can lead to the formation of the di-oxime byproduct, which can be difficult to separate and will reduce the yield of the desired product.
Troubleshooting Guide: Step 1 - Synthesis of 6,7-Dichloroquinoxaline-2,3-dione
| Problem | Potential Cause | Recommended Solution & Explanation |
| No/Minimal Product Formation | Oxidized or poor-quality 4,5-dichlorobenzene-1,2-diamine. | Use fresh or purified diamine. The presence of dark colors is an indicator of oxidation.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent in-situ oxidation. |
| Insufficient heating or reaction time. | Ensure the reaction mixture is maintained at a steady reflux for the recommended time (typically 2-4 hours).[2] Monitor reaction progress if possible. | |
| Low Yield with Dark/Tarry Crude Product | Oxidation of the diamine starting material. | As above, use high-purity diamine and consider an inert atmosphere.[1] |
| Decomposition of oxalic acid at excessively high temperatures. | Maintain a controlled reflux; avoid aggressive, localized heating with a mantle set too high. Milder conditions like solvent-free grinding have been shown to minimize side reactions for similar syntheses.[1] | |
| Difficulty in Purification | Product is contaminated with starting materials. | Ensure the reaction has gone to completion before workup. Wash the filtered crude product thoroughly with cold water to remove residual oxalic acid and HCl, then with a cold organic solvent like ethanol or ether to remove unreacted diamine. |
| Poor solubility of the product. | The product has poor solubility in many common solvents, making column chromatography difficult.[1] Recrystallization is the most effective method. A common technique is to dissolve the crude solid in a dilute aqueous base (e.g., 5% NaOH) and then re-precipitate the purified product by acidifying with dilute HCl.[1] |
Troubleshooting Guide: Step 2 - Oximation to Final Product
| Problem | Potential Cause | Recommended Solution & Explanation |
| No/Minimal Product Formation | Incorrect pH: Reaction is too acidic, protonating the hydroxylamine. | Add a stoichiometric amount of a suitable base (e.g., pyridine, sodium carbonate) to neutralize the HCl from hydroxylamine hydrochloride and liberate the free nucleophile.[3] The reaction is often run in a solvent like pyridine which serves as both the solvent and the base. |
| Poor Solubility of Starting Material: The dione is not dissolving sufficiently to react. | Use a solvent system that can better solubilize the starting material. Pyridine or a mixture of ethanol and pyridine is a common choice. Gentle heating can also improve solubility, but must be controlled to avoid side reactions. | |
| Low Yield with Multiple Spots on TLC | Incomplete Reaction: Starting material remains. | Increase reaction time or gently warm the mixture (e.g., to 40-50 °C). Ensure the hydroxylamine hydrochloride and base are fully dissolved. |
| Formation of Di-oxime: Reaction conditions are too harsh. | Use a modest excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents). Avoid high temperatures and prolonged reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| Product Precipitates but is Impure | Co-precipitation of starting material or byproducts. | Ensure the reaction goes to completion. For purification, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) is often effective. Wash the crude solid with cold water to remove any inorganic salts. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dichloroquinoxaline-2,3-dione (Precursor)
This protocol is adapted from established methods for quinoxalinedione synthesis.[2]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine (1.0 eq)
-
Oxalic acid dihydrate (1.1 eq)
-
2 M Hydrochloric Acid
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,5-dichlorobenzene-1,2-diamine and 2 M hydrochloric acid (approx. 10-15 mL per gram of diamine).
-
Add oxalic acid dihydrate (1.1 equivalents) to the suspension.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. The mixture will become a thick paste as the product forms.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).
-
Wash the solid with a small portion of cold ethanol to remove any residual organic impurities.
-
Dry the product under vacuum to yield 6,7-dichloroquinoxaline-2,3-dione as a solid. The product can be purified further by recrystallization if necessary.[1]
Protocol 2: Synthesis of this compound (Final Product)
This is a representative protocol based on general oximation procedures.[3] Optimization may be required.
Materials:
-
6,7-Dichloroquinoxaline-2,3-dione (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine
-
Ethanol (optional, as co-solvent)
-
Deionized Water
Procedure:
-
Suspend 6,7-dichloroquinoxaline-2,3-dione in pyridine (approx. 15-20 mL per gram of dione) in a round-bottom flask with a magnetic stirrer. If solubility is poor, a small amount of ethanol can be added as a co-solvent.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the suspension in one portion.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate if it is slow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane solvent system) until the starting dione is consumed (typically 2-6 hours).
-
Once the reaction is complete, pour the mixture into a beaker containing a large volume of cold water (approx. 10x the reaction volume) with stirring.
-
The product should precipitate as a solid. Stir for 30 minutes in the cold water to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove pyridine and other water-soluble components.
-
Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
-
PrepChem. (n.d.). Synthesis of 6,7-dichloroquinoxalin-2-one. [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted quinoxaline-2,3(1H,4H)-diones. [Link]
-
National Center for Biotechnology Information. (n.d.). 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones.
-
ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]
- BenchChem. (2025).
-
MDPI. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. [Link]
-
Oriental Journal of Chemistry. (1991). A study on the reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. [Link]
Sources
Technical Support Center: Overcoming Purification Challenges of Chlorinated Heterocyclic Compounds
Welcome to the technical support center dedicated to the unique and often complex purification challenges associated with chlorinated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their work. We will move beyond simple procedural lists to explore the underlying chemical principles that govern purification success, providing you with the expert insights needed to troubleshoot and optimize your workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental difficulties in purifying this class of molecules.
Q1: What are the primary challenges when purifying chlorinated heterocyclic compounds?
A1: Researchers frequently grapple with a confluence of issues stemming from the unique physicochemical properties imparted by the chlorine atom and the heterocyclic core.[1] Key challenges include:
-
Isomer Separation: Positional isomers, which differ only in the location of the chlorine atom on the ring, often possess very similar polarities and boiling points, making their separation by standard chromatographic or distillation techniques exceptionally difficult.[1][2]
-
Compound Instability: The presence of chlorine, an electron-withdrawing group, can alter the electron density of the heterocyclic ring. This can render the molecule susceptible to degradation, particularly on acidic stationary phases like silica gel, or under high temperatures.[1][3]
-
Low Solubility: Many chlorinated heterocycles are highly crystalline and exhibit poor solubility in common organic solvents, complicating purification by recrystallization or liquid chromatography.[1]
-
Reactivity and Byproduct Formation: The synthesis of these compounds can lead to a variety of related impurities, including starting materials, over-chlorinated products, or de-chlorinated species, which can co-elute with the target molecule.[4]
Q2: How does the position of the chlorine atom on the heterocyclic ring impact the purification strategy?
A2: The location of the chlorine atom is critical as it profoundly influences the molecule's overall electronic properties, dipole moment, and steric profile.[1] For instance:
-
Polarity Modulation: A chlorine atom adjacent to a heteroatom (e.g., nitrogen) can significantly alter the heteroatom's basicity (pKa) through inductive effects. This change in basicity affects how the molecule interacts with chromatography stationary phases. A less basic nitrogen will have a weaker interaction with the acidic silanol groups of silica gel, leading to faster elution.
-
Isomeric Similarity: As mentioned, positional isomers often have nearly identical polarities.[1] Separating 2-chloropyridine from 3-chloropyridine, for example, requires highly optimized chromatography, often involving specialized stationary phases or finely tuned mobile phase gradients to exploit subtle differences in their dipole moments.
Q3: What are the first steps I should take to develop a purification strategy for a novel chlorinated heterocycle?
A3: A systematic approach is crucial. Before attempting a large-scale purification, a small-scale analytical investigation is recommended to understand the compound's properties and the impurity profile.
Caption: Initial workflow for developing a purification strategy.
Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification of chlorinated heterocyclic compounds.
Chromatography Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks or does not elute from a silica gel column. | Irreversible Adsorption/Decomposition: The compound is too basic and is reacting with the acidic silica gel, or it is inherently unstable on silica.[3] | 1. Deactivate the Silica: Pre-treat the column by flushing it with the eluent containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites. 2. Change Stationary Phase: Switch to a more inert support like neutral alumina or Florisil.[3] 3. Use Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (e.g., C18) chromatography with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.[5] |
| Poor separation between the product and a key impurity. | Inappropriate Solvent System: The chosen mobile phase does not sufficiently differentiate the polarities of the components.[6] Column Overloading: Too much crude material was loaded onto the column.[6] | 1. Optimize TLC: Systematically screen different solvent systems in TLC. Try adding a third solvent (e.g., a small amount of methanol in a dichloromethane eluent) to modulate selectivity.[6] 2. Reduce Sample Load: The sample load should typically not exceed 5% of the mass of the stationary phase (e.g., for a 100g silica column, load <5g of crude material).[6] |
| A new spot appears on the TLC plate after running the column. | On-Column Reaction/Degradation: The compound degraded during its time on the stationary phase. | Perform a stability test. Spot the purified compound on a TLC plate and let it sit for an hour before eluting. If a new spot appears, it confirms instability. Use the solutions for irreversible adsorption mentioned above (deactivated silica, different stationary phase).[3] |
Protocol: Deactivating Silica Gel for Flash Chromatography
This protocol is essential for purifying acid-sensitive chlorinated heterocycles, especially those containing basic nitrogen atoms.
Materials:
-
Crude chlorinated heterocyclic compound
-
Silica gel (for flash chromatography)
-
Flash chromatography column and system
-
Selected eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et3N)
Procedure:
-
Prepare the Deactivating Eluent: Create your primary mobile phase (e.g., 80:20 Hexane:EtOAc). To this solvent mixture, add triethylamine to a final concentration of 0.5% v/v. For 1 liter of eluent, add 5 mL of Et3N.
-
Pack the Column: Dry or slurry pack your flash chromatography column with silica gel as you normally would.
-
Equilibrate and Neutralize: Before loading your sample, flush the packed column with at least 5 column volumes (CV) of the deactivating eluent. This ensures all acidic silanol groups are neutralized by the triethylamine.
-
Sample Loading: Dissolve your crude material in a minimal amount of the deactivating eluent. If solubility is an issue, use a stronger solvent like dichloromethane, but keep the volume as small as possible. Adsorb the sample onto a small amount of silica gel ("dry loading") for best results.
-
Elution and Fraction Collection: Run the chromatography using the deactivating eluent. Collect fractions and analyze them using TLC.
-
Post-Purification Workup: Combine the pure fractions. Be aware that they will contain triethylamine. This can typically be removed during solvent evaporation under reduced pressure, sometimes requiring co-evaporation with a solvent like toluene.
Recrystallization Issues
Sources
improving reaction conditions for the synthesis of quinoxalinones
Technical Support Center: Synthesis of Quinoxalin-2(1H)-ones
Welcome to the technical support center for the synthesis of quinoxalin-2(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Quinoxalinones are privileged structures in drug discovery, and mastering their synthesis is key to advancing many research programs.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can often be traced back to a few key parameters. The classic synthesis, a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound (such as an α-keto acid or ester), is sensitive to several variables.[3][4]
Causality-Driven Troubleshooting Steps:
-
Catalyst Choice and Activity: Many quinoxalinone syntheses benefit from a catalyst to enhance the reaction rate and improve yield.[5] If you are not using one, this is the first area to explore. If you are, its activity may be compromised.
-
Mechanism Insight: Catalysts, particularly acid catalysts, work by protonating a carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the 1,2-diamine.[6]
-
Actionable Advice: Consider screening a panel of catalysts. Mild acid catalysts like trifluoroacetic acid (TFA) are often effective.[7] For more challenging substrates, metal catalysts (e.g., copper, iron, or palladium-based) or heterogeneous catalysts like supported heteropolyoxometalates can offer excellent yields under mild, room-temperature conditions.[4][5][8] Ensure your catalyst is fresh and not deactivated from improper storage.
-
-
Solvent Effects: The reaction solvent plays a critical role in reactant solubility, reaction rate, and even the reaction pathway.[9]
-
Mechanism Insight: The solvent's polarity can influence the stability of intermediates and transition states. Protic solvents like ethanol can participate in proton transfer, facilitating the dehydration step in the cyclization process.
-
Actionable Advice: An initial solvent screen is highly recommended. While traditional syntheses used solvents like toluene, modern and greener protocols often favor ethanol, ethanol/water mixtures, or even catalyst-free conditions in water.[8][10][11] For certain reactions, polar aprotic solvents like DMSO have been shown to be effective.[11]
-
-
Reaction Temperature and Time: Classic protocols often required high heat and long reaction times, which can lead to the degradation of starting materials or products.[4][12]
-
Actionable Advice: Many modern catalytic systems are designed to operate efficiently at room temperature.[4][7] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to determine the optimal reaction time.[8] Pushing the reaction for too long after completion can increase the formation of impurities. Microwave-assisted synthesis can also be a powerful tool to drastically reduce reaction times from hours to minutes and improve yields.[3][5]
-
-
Purity of Starting Materials: This is a frequently overlooked cause of low yields. Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl compound can introduce competing side reactions.[9][13]
-
Actionable Advice: Verify the purity of your starting materials by NMR or another suitable technique before starting the reaction. If necessary, purify them by recrystallization or column chromatography.
-
Q2: I'm observing significant side product formation. How can I improve selectivity?
The formation of side products typically arises from competing reaction pathways or over-reactivity. Understanding the potential side reactions is key to mitigating them.
-
Issue: Competing Cyclization Pathways. Depending on the substrates, alternative cyclization events can occur.[9]
-
Solution: This is often controlled by the choice of catalyst and solvent. A systematic optimization of these conditions (as described in Q1) will often identify a set of conditions that favors the desired pathway.
-
-
Issue: Multiple Substitutions. In reactions involving subsequent C-H functionalization of the quinoxalinone ring, over-alkylation or arylation can be a problem.[9]
-
Solution: Carefully control the stoichiometry of your reagents. Using a slight excess of the quinoxalinone substrate relative to the functionalizing reagent can help minimize multiple additions. Additionally, shortening the reaction time can prevent the product from reacting further once formed.[9]
-
-
Issue: Influence of Atmosphere. Some reaction intermediates can be sensitive to atmospheric oxygen.
-
Solution: The reaction atmosphere can be critical. For example, some visible-light-promoted reactions favor acylated products in air, while the same reaction under an argon atmosphere yields α-hydroxylalkylated products.[9] If you are seeing unexpected byproducts, try running the reaction under an inert atmosphere (Nitrogen or Argon).[7]
-
Q3: My crude product is difficult to purify. What are the best practices?
Purification is a critical step to obtaining a high-purity final compound. If standard methods are failing, a more systematic approach is needed.
-
Recrystallization: This should be the first method attempted for solid products. It is highly effective at removing small amounts of impurities.
-
Best Practices: The choice of solvent is crucial. Ethanol is often a suitable starting point.[9] If a single solvent doesn't work, explore solvent/anti-solvent pairs (e.g., Dichloromethane/Hexane, Ethyl Acetate/Pentane).[14] The goal is to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Column Chromatography: This is the workhorse for purifying more complex mixtures.
-
Troubleshooting Silica Gel: If your compound is decomposing on standard silica gel, it may be due to the acidic nature of the silica. You can try:
-
Deactivating the Silica: Pre-treating the silica slurry with a small amount of a base like triethylamine (~1%) can neutralize acidic sites.
-
Switching the Stationary Phase: Consider using neutral alumina or reverse-phase silica (C18). Reverse-phase chromatography separates based on hydrophobicity rather than polarity and can be very effective for closely related compounds.[14]
-
-
-
Product Instability: Some quinoxalinone derivatives can be sensitive to heat or prolonged exposure to solvents.[14]
-
Solution: When removing solvent on a rotary evaporator, use a lower bath temperature. If possible, store the purified compound under an inert atmosphere and in a freezer to prevent degradation.
-
Troubleshooting & Optimization Guides
Guide 1: Optimizing Reaction Conditions - A Tabular Approach
Systematic optimization is key to developing a robust synthesis. Below is a summary of common starting points for catalyst and solvent screening.
Table 1: Catalyst Selection for Quinoxalinone Synthesis
| Catalyst Type | Examples | Typical Conditions | Notes |
| Acid Catalysts | Acetic Acid, Trifluoroacetic Acid (TFA), HClO₄·SiO₂ | Room Temp to Reflux | Good starting point, effective for many simple substrates.[3][7][8] |
| Metal Catalysts | Copper Salts (e.g., CuSO₄), Iron Salts, Palladium Complexes | Room Temp to 80 °C | Often provide higher yields and tolerate more diverse functional groups.[5][8] |
| Heterogeneous | Alumina-Supported Heteropolyoxometalates, Bentonite Clay | Room Temp | Excellent for green chemistry approaches; catalyst is easily recycled by filtration.[4][5][9] |
| Catalyst-Free | None | Room Temp to Reflux | Often performed in "green" solvents like water or ethanol; may require longer reaction times.[8][10] |
Table 2: Solvent Screening for Quinoxalinone Synthesis
| Solvent | Type | Typical Use Case | Notes |
| Ethanol | Protic | A common, effective, and environmentally friendly choice for many modern protocols.[9][10] | |
| Water | Protic | Used in many "green" catalyst-free protocols. Product may precipitate out, simplifying workup.[8][10] | |
| Toluene | Aprotic | Used in classic syntheses, often with Dean-Stark apparatus to remove water.[4][13] | |
| DMSO / DMF | Polar Aprotic | Effective for less soluble starting materials or when higher temperatures are needed.[3][9][11] | |
| Acetonitrile | Polar Aprotic | A versatile solvent that works well with a range of catalysts.[3][7] |
Guide 2: Standard Experimental Protocol
This protocol is a representative example for the synthesis of a 2,3-disubstituted quinoxaline derivative using a recyclable heterogeneous catalyst at room temperature, adapted from established procedures.[4]
Synthesis of 2,3-Diphenylquinoxaline
-
Reagent Preparation:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g).
-
Add toluene (8 mL) to the flask.
-
-
Reaction Setup:
-
Add the alumina-supported copper heteropolyoxometalate catalyst (AlCuMoVP, 0.1 g) to the mixture.[4]
-
Seal the flask and stir the mixture vigorously at room temperature (25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, separate the insoluble catalyst by filtration, washing the catalyst with a small amount of toluene.
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid. Purify the product by recrystallization from hot ethanol to obtain 2,3-diphenylquinoxaline as white needles.[4]
-
-
Characterization:
Visual Workflow and Logic Diagrams
A clear visualization of the process can aid in planning and troubleshooting.
General Synthesis Workflow
Caption: A standard workflow for the synthesis and purification of quinoxalinones.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
References
- BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
- BenchChem. (2025).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Brezova, V., et al. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
- Benchchem. (2025).
- Benchchem. (2025). Optimizing catalyst and solvent conditions for quinoxaline reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
- MTIEAT. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- ResearchGate. (n.d.).
- Wiley-VCH. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.
- Mohamed, G. G., et al. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry, 1, 282-288.
- Ingenta Connect. (n.d.). Synthesis and characterization of quinoxalinone-based heterocycles for corrosion inhibition: electrochemical, spectroscopic, and.
- BenchChem. (2025).
- Emerald Publishing. (2025). Synthesis and characterization of quinoxalinone-based heterocycles for corrosion inhibition: electrochemical, spectroscopic, and microscopic studies with theoretical analysis.
- BenchChem. (2025). optimizing reaction conditions for quinoxalinone synthesis.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
- RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles.
- Alanis-Sanchez, A. J., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
Sources
- 1. mtieat.org [mtieat.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 16. ingentaconnect.com [ingentaconnect.com]
common side products in the synthesis of hydroxyimino-quinoxalinones
Welcome to the technical support center for the synthesis of hydroxyimino-quinoxalinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we address common challenges, side product formations, and purification difficulties encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My final hydroxyimino-quinoxalinone product is highly colored (pink, brown, or black), and I'm seeing multiple spots on my TLC. What is the likely cause?
A1: This is a classic and frequently encountered issue, which almost always points to the quality and handling of your o-phenylenediamine (OPD) starting material.
-
Root Cause Analysis: o-Phenylenediamines are electron-rich aromatic diamines, making them exceptionally sensitive to air oxidation. This oxidation process doesn't just degrade the starting material; it produces highly colored, often polymeric, imine and quinone-diimine species. These impurities are intensely colored and can carry through the entire synthetic sequence, making purification of the final product extremely difficult.
-
Preventative Measures & Troubleshooting:
-
Assess Starting Material Quality: Before starting, check the appearance of your OPD. It should be a white to off-white or light tan crystalline solid. If it is dark brown, purple, or black, it is already significantly oxidized.
-
Purification of OPD: If your starting material is of poor quality, consider purifying it. Recrystallization from ethanol/water or sublimation are common methods. A quick pass through a short plug of activated carbon in a suitable solvent can also remove colored impurities.
-
Inert Atmosphere: The most critical step is to run your condensation reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes contact with oxygen, preventing in-situ oxidation of the OPD. Ensure your solvents are degassed prior to use for best results.
-
Q2: My reaction to form the quinoxalinone precursor from o-phenylenediamine and an α-dicarbonyl compound (like diethyl oxalate or pyruvic acid) is low-yielding. How can I improve this?
A2: Low yields in this initial cyclocondensation step are typically due to incomplete reactions, side reactions of the dicarbonyl component, or product loss during work-up.
-
Causality & Optimization Strategy:
-
Incomplete Reaction: The condensation may be an equilibrium process. To drive it to completion, you can increase the temperature or use a catalyst. While some reactions proceed well in refluxing ethanol, others may benefit from a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) or even acetic acid.[2]
-
Dicarbonyl Decomposition: If using oxalic acid, be aware that it can decompose at high temperatures.[1] Using a derivative like diethyl oxalate often provides a cleaner reaction. Microwave-assisted synthesis can also be effective, often leading to higher yields in shorter reaction times with minimal side products.[3][4]
-
Work-up Losses: Quinoxalinone products can have poor solubility in common organic solvents, which can be both a challenge and an advantage.[1] If the product precipitates from the reaction mixture upon cooling, this provides an easy initial purification. However, ensure you are not losing a significant fraction in the mother liquor. Cooling the filtrate further or performing a partial concentration can sometimes yield a second crop of crystals.
-
Troubleshooting Guide: Common Side Products & Impurities
Problem 1: An unexpected mass peak corresponding to a dimer of my product is observed.
-
Question: My mass spectrometry analysis shows a significant peak at roughly double the mass of my expected hydroxyimino-quinoxalinone. What is this and how do I prevent it?
-
Expert Analysis: This is likely a result of intermolecular reactions, often dimerization through various pathways. One common route, especially if there are traces of oxidizing agents or prolonged high-heat conditions, involves the formation of a bis-quinoxaline ether or a direct N-N coupled dimer. Another possibility arises from the reactivity of the hydroxyimino group itself, which can undergo further condensation or cyclization reactions.
-
Proposed Solution & Protocol:
-
Strict Temperature Control: Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Control Stoichiometry: Ensure precise 1:1 stoichiometry between your quinoxalinone precursor and the hydroxylamine source (if synthesizing via this route). Localized excesses of either reagent can promote side reactions.
-
pH Control: The pH of the reaction can be critical. Highly acidic or basic conditions can catalyze side reactions. Buffer the reaction medium if necessary.
-
Problem 2: I am attempting a synthesis starting from 3,4-dicyanofuroxan and am getting hydrolysis byproducts.
-
Question: My reaction to produce a quinoxaline-fused system from 3,4-dicyanofuroxan (DCFO) is contaminated with amide-containing impurities. Why is this happening?
-
Expert Analysis: 3,4-Dicyanofuroxan is a highly reactive and sensitive building block. The cyano groups are electrophilic and susceptible to hydrolysis, particularly in the presence of acid or base, or even on silica gel during chromatography.[5] This hydrolysis converts the cyano groups (-CN) into carboxamide groups (-CONH2), leading to impurities that can be difficult to separate from the desired product.[5]
-
Proposed Solution & Workflow:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Neutral pH: Perform the reaction under neutral conditions if possible. If a base is required, use a non-nucleophilic organic base (e.g., triethylamine) and add it slowly at a low temperature.
-
Purification Strategy: Avoid silica gel chromatography if hydrolysis is observed.[5] Alternative purification methods include:
-
Recrystallization: This is often the most effective method.[1][5]
-
Preparative TLC or Reverse-Phase Chromatography: These can be effective for separating polar impurities.
-
Acid/Base Extraction: If your product and impurities have different acid/base properties, a liquid-liquid extraction can be a powerful purification step.[6]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in hydroxyimino-quinoxalinone synthesis.
Caption: A decision tree for troubleshooting hydroxyimino-quinoxalinone synthesis.
Data Summary Table
The choice of reaction conditions can significantly impact the outcome. The table below summarizes common parameters.
| Parameter | Common Choices | Potential Impact & Expert Notes |
| Solvent | Ethanol, Acetic Acid, DMF, Water[1] | Ethanol is a good general choice. Acetic acid can act as both solvent and catalyst but may promote side reactions. Solvent-free grinding is a green alternative that can minimize side products.[1] |
| Catalyst | None, Acetic Acid, p-TSA, HCl[2] | Often proceeds without a catalyst. Acid catalysts can accelerate the reaction but must be used judiciously to avoid degradation. |
| Temperature | Room Temp to Reflux | Higher temperatures drive the reaction to completion but increase the risk of side reactions like OPD oxidation and dimer formation.[1] |
| Atmosphere | Air, Nitrogen, Argon | Crucial: Use of an inert atmosphere (N₂ or Ar) is highly recommended to prevent the oxidation of o-phenylenediamine.[1] |
Key Side Reaction Pathway
The following diagram illustrates the desired reaction pathway versus a common side reaction involving the oxidation of the o-phenylenediamine starting material.
Caption: Desired vs. side reaction pathways in quinoxalinone synthesis.
References
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem.
- Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. ResearchGate.
- Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. National Institutes of Health (NIH).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Application Notes and Protocols for the Scalable Synthesis of 3-(Hydroxyamino)quinoxalin-2(1H)-one. BenchChem.
- 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities (microreview).
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate.
- Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. PubMed.
- Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H). ResearchGate.
- (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate.
- Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. ResearchGate.
- Novel synthesis of 3,4-dicyanofuroxan. Mendeleev Communications (RSC Publishing).
- Novel Synthesis of 3,4‐Dicyanofuroxan. Sci-Hub.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.
- 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV.
- Synthesis of quinoxalinones. Organic Chemistry Portal.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health (NIH).
- Identification and synthesis of impurities formed during sertindole preparation.
- Synthesis and antibacterial activity of some quinoxalinone derivatives. SciSpace.
Sources
Technical Support Center: Strategies for High-Purity Chlorinated Quinoxalinone Synthesis
Welcome to the technical support guide for the synthesis of chlorinated quinoxalinones. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of quinoxalinone chlorination. The presence of impurities can significantly impact downstream applications, affecting biological activity, toxicological profiles, and overall drug efficacy.
This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you identify, control, and eliminate common impurities in your reaction mixtures. Our focus is on explaining the causal mechanisms behind impurity formation and offering practical, field-proven solutions to enhance the purity and yield of your target compounds.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific issues encountered during the synthesis of chlorinated quinoxalinones. Each problem is analyzed by its potential causes, followed by actionable recommendations.
Problem 1: Incomplete Chlorination & Presence of Starting Material
You observe a significant amount of unreacted quinoxalinone or mono-chlorinated species when the desired product is a di- or tri-chlorinated analog.
Potential Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is a critical parameter. An inadequate amount will lead to an incomplete reaction.
-
Moisture Contamination: Chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are highly sensitive to moisture. Water in the reaction setup or solvents will consume the reagent, reducing its effective concentration.[1]
-
Low Reaction Temperature or Insufficient Time: Chlorination reactions often require specific activation energy. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. For instance, using POCl₃ often requires refluxing at 100°C for several hours.[1]
-
Poor Reagent Quality: Degradation of the chlorinating agent over time can lead to reduced reactivity.
Recommended Solutions:
-
Optimize Stoichiometry: Incrementally increase the molar equivalents of the chlorinating agent (e.g., from 1.1 to 1.5 eq. per chlorination site). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal amount.
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., 120°C overnight) before use.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube on the condenser.[1]
-
-
Adjust Reaction Parameters:
-
If using POCl₃, ensure the reaction is maintained at a vigorous reflux (typically >100°C) for at least 3-5 hours.[1]
-
When using thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF), a reflux of at least one hour is a common starting point.[1]
-
For less reactive substrates, consider extending the reaction time and monitoring until no further conversion of the starting material is observed.
-
Problem 2: Over-chlorination and Formation of Regioisomers
The final product is contaminated with species that have been chlorinated at undesired positions or have a higher degree of chlorination than intended.
Potential Causes:
-
Excessively Harsh Conditions: High temperatures and prolonged reaction times can lead to a loss of selectivity, causing chlorination on the benzene ring portion of the quinoxalinone scaffold in addition to the desired positions.
-
Highly Reactive Chlorinating Agent: The choice of chlorinating agent significantly influences selectivity. Stronger reagents may be less selective.
-
Substrate Activation: Electron-donating groups on the quinoxalinone ring can activate it towards further electrophilic substitution, leading to over-chlorination.[2]
Recommended Solutions:
-
Modify Reaction Conditions:
-
Attempt the reaction at a lower temperature. For example, if refluxing in POCl₃ leads to over-chlorination, try reducing the temperature to 80-90°C and extending the reaction time.
-
Carefully monitor the reaction and quench it as soon as the desired product is the major species observed by TLC or HPLC.
-
-
Select an Alternative Chlorinating Agent:
-
For milder, more selective chlorination, consider using N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF.
-
A photoredox-catalyzed approach using chloroform (CHCl₃) as the chlorine source has been shown to offer excellent regioselectivity under mild conditions.[3]
-
-
Control Stoichiometry: Precisely control the amount of chlorinating agent. Using a slight excess may be necessary for full conversion, but a large excess can drive the formation of over-chlorinated byproducts.
Visualizing the Troubleshooting Workflow
A systematic approach is crucial when diagnosing issues in your synthesis. The following workflow provides a logical path from impurity detection to resolution.
Caption: A general workflow for troubleshooting impurities in synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I purify my chlorinated quinoxalinone from closely related impurities?
A1: Purification can be challenging due to the similar polarities of the desired product and its chlorinated analogs. A multi-step approach is often most effective:
-
Column Chromatography: This is the primary method for purification. Use a high-quality silica gel with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to maximize separation.[4][5]
-
Recrystallization: This is a powerful technique for removing minor impurities. Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane) to find conditions where your product crystallizes out, leaving impurities in the mother liquor.[6][7]
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC (using a C18 column) offers superior resolution and is an excellent option for obtaining highly pure material for biological testing.[6][8]
Q2: My reaction mixture turns dark brown or black, resulting in a low yield of an impure product. What is happening?
A2: The formation of dark, often tar-like, polymeric materials is a common issue.[9] This is typically caused by:
-
Oxidative Self-Condensation: The starting materials, particularly o-phenylenediamines, can self-condense under oxidative conditions to form colored impurities like diaminophenazines.[9]
-
Product Degradation: The desired quinoxalinone product may be unstable under prolonged exposure to high temperatures or strongly acidic/basic conditions, leading to decomposition.[4]
To mitigate this, try running the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen, consider lowering the reaction temperature, and ensure the reaction is worked up promptly upon completion.
Q3: What are the best analytical techniques for identifying and quantifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[10][11][12]
-
HPLC/UPLC: High-Performance Liquid Chromatography (and its ultra-performance variant) is the gold standard for separating and quantifying impurities. A UV detector is commonly used for detection.[8][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information for each peak separated by the LC.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of both the final product and any isolated impurities.[10][13]
Table 1: Comparison of Chlorination Conditions and Typical Impurity Profiles
| Chlorinating Agent | Typical Conditions | Common Impurities | Purity Profile |
| POCl₃ | Reflux (100-110°C), 3-5 h | Over-chlorination, Starting Material | Effective but can lack selectivity |
| SOCl₂ / cat. DMF | Reflux (70-80°C), 1-3 h | Incomplete reaction, Starting Material | Generally milder than POCl₃ |
| PCl₅ | CH₂Cl₂, 0°C to RT, 2-4 h | Starting Material, Hydrolysis byproducts | Very moisture-sensitive[1] |
| NCS | Acetonitrile, 80°C, 4-8 h | Unreacted NCS, Succinimide | Good selectivity, often requires longer times |
| Photoredox (CHCl₃) | Visible Light, RT, 12-24 h | Minimal byproducts reported[3] | High regioselectivity, mild conditions[3] |
Protocols
Protocol 1: General Procedure for Chlorination using POCl₃
This protocol describes a general method for the chlorination of a quinoxalin-2(1H)-one starting material.
WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinoxalinone starting material (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 mL per gram of starting material). The POCl₃ often serves as both the reagent and the solvent.[1]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.
-
A precipitate (the crude product) should form. Stir the slurry for 30 minutes.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the chlorinated quinoxalinone has high solubility at elevated temperatures but low solubility at room temperature or below.[6] Common choices include ethanol, methanol, or ethyl acetate/hexane.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
- A DFT study on the mechanism of the annulation reaction of trichloronitroethylene with aniline in the synthesis of quinoxalinone-N-oxides. (2009). Journal of Organic Chemistry.
- Troubleshooting side reactions in the synthesis of dichlorin
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (n.d.). BenchChem.
- The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines. (n.d.). RSC Publishing.
- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
- Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- Reaction mechanism of hydroxylated quinoxalin-2(1H)-one. (n.d.).
- Impurity Profiling in different analytical techniques. (2024). IJNRD.
- Technical Support Center: Purification of Quinoxalinone Deriv
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- Optimizing reaction conditions for quinoxalinone synthesis. (n.d.). BenchChem.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide. (n.d.). BenchChem.
- List of purification methods in chemistry. (n.d.). Wikipedia.
- A Guide to Preparing and Analyzing Chlorin
- Sustainable approaches towards the synthesis of quinoxalines: An update. (2022).
- Strategies to minimize byproduct formation in quinoxaline synthesis. (n.d.). BenchChem.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide. (n.d.). BenchChem.
- Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids. (n.d.). UNIPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. biomedres.us [biomedres.us]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Poor Solubility of Quinoxalinone Compounds
Welcome to the technical resource center for navigating the complexities of quinoxalinone compound solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth, experience-based solutions and protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the solubility of quinoxalinone derivatives.
Q1: Why are many quinoxalinone compounds poorly soluble in aqueous media?
A1: The limited aqueous solubility of quinoxalinone derivatives often stems from their rigid, aromatic, and crystalline structure.[1][2] These characteristics result in strong intermolecular forces within the crystal lattice, making it energetically unfavorable for water molecules to effectively solvate the compound.[3] The hydrophobic nature of the fused benzene and pyrazine ring system is a primary contributor to this issue.[1]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?
A2: Understanding this distinction is critical for experimental design and data interpretation.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It represents the concentration at which the compound begins to precipitate from a supersaturated solution.[1][4] This value is highly relevant for initial in vitro assays where compounds are added from a concentrated stock.[5][6]
-
Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a solvent after the system has reached equilibrium, a process that can take hours or days of agitation.[5][7] This measurement is the "gold standard" for later-stage development, such as formulation and preclinical studies.[8][9]
For initial screening, kinetic solubility is the more practical parameter, but be aware that it often overestimates the true thermodynamic solubility.[6]
Q3: My compound is precipitating in my cell-based assay. What is the most likely cause?
A3: Precipitation during an assay is a common problem. The most frequent cause is exceeding the kinetic solubility of your compound in the final assay medium. This often happens when the percentage of the organic co-solvent (like DMSO) is too low to keep the compound in solution at the desired final concentration. Even at concentrations below 0.5%, DMSO can have biological effects or fail to maintain solubility.[10][11]
Q4: Can adjusting the pH of my buffer improve the solubility of my quinoxalinone compound?
A4: Yes, if your compound has ionizable functional groups, pH adjustment can be a powerful strategy. The quinoxaline scaffold itself is a weak base.[2][12] If your derivative contains acidic or basic moieties, protonating or deprotonating them by shifting the pH can dramatically increase aqueous solubility.[13][14] For example, forming a salt of a basic nitrogen by lowering the pH can significantly enhance solubility.
Troubleshooting Guide: Common Experimental Scenarios
This section provides structured advice for specific problems you may encounter in the lab.
Scenario 1: My quinoxalinone compound won't dissolve, even in DMSO.
-
Question: I'm trying to make a 10 mM stock of my novel quinoxalinone derivative in DMSO, but I see solid particles. What should I do?
-
Answer & Rationale:
-
Gentle Heating: Gently warm the solution to 37°C in a water bath. This increases the kinetic energy and can help overcome the crystal lattice energy holding the solid together. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy. This helps to break apart solid aggregates and increase the surface area available for the solvent to interact with.
-
Try an Alternative Solvent: If DMSO fails, consider other organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, always verify the compatibility and potential toxicity of these solvents in your specific assay system.
-
Re-evaluate Desired Stock Concentration: It may be that 10 mM is simply above the solubility limit of your compound in that solvent. Try preparing a lower concentration stock (e.g., 1 mM or 5 mM) and adjust your experimental dilutions accordingly.
-
Scenario 2: My compound dissolves in DMSO but crashes out when added to my aqueous assay buffer.
-
Question: My 10 mM DMSO stock is clear, but when I dilute it to a final concentration of 10 µM in PBS (final DMSO 0.1%), I see immediate precipitation. How can I fix this?
-
Answer & Rationale: This is a classic kinetic solubility problem. The 0.1% DMSO in your final solution is insufficient to maintain the supersaturated state. Here is a decision-making workflow to address this:
Caption: Decision workflow for addressing compound precipitation.
-
Strategy 1: Increase Co-solvent (DMSO) Concentration: Determine the maximum DMSO concentration your assay can tolerate without affecting the biological system. Many cell lines can tolerate up to 0.5% DMSO for short periods, but this must be validated.[10][15] Running a DMSO dose-response curve on your cells is a critical first step.[16][17]
-
Strategy 2: Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of anticancer agents.[21]
-
Strategy 3: pH Modification: If your quinoxalinone has a basic nitrogen or an acidic proton, adjusting the buffer pH can ionize the molecule, drastically improving its interaction with water.[12][22]
Data Summary Table
The following table provides a conceptual comparison of different solubilization strategies. Actual enhancement will be compound-specific.
| Strategy | Typical Fold-Increase in Solubility | Pros | Cons | Best For |
| Co-solvents (e.g., DMSO) | 2 - 50x | Simple to implement; widely used. | Potential for solvent toxicity/artifacts in assays.[23] | Initial in vitro screening. |
| pH Adjustment | 10 - 1000x+ | Highly effective for ionizable compounds; low cost. | May not be compatible with biological pH range (7.2-7.4). | Compounds with suitable pKa; in vitro assays with flexible pH. |
| Cyclodextrins (e.g., HP-β-CD) | 10 - 5000x | Low toxicity; significant solubility enhancement.[21] | Can be more complex to prepare; may alter drug availability. | In vitro and in vivo studies; when co-solvents fail. |
| Particle Size Reduction | 2 - 10x | Improves dissolution rate.[24][25] | Requires specialized equipment (milling, homogenization).[26] | Pre-formulation and drug delivery development. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screening
This protocol allows you to quickly assess if pH adjustment is a viable strategy for your compound.
-
Prepare Buffers: Make a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.4). Citrate, phosphate, and acetate buffers are common choices.
-
Prepare Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of your quinoxalinone in DMSO.
-
Add Compound to Buffers: In separate microcentrifuge tubes or a 96-well plate, add a small volume of your DMSO stock to each buffer to achieve a high final concentration (e.g., 100 µM). Ensure the final DMSO percentage is constant and low (e.g., 1%).
-
Equilibrate: Agitate the samples on a plate shaker or rotator at room temperature for 1-2 hours. This allows the system to approach kinetic solubility equilibrium.
-
Centrifuge: Pellet any precipitated compound by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes.
-
Quantify Soluble Fraction: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[7] The buffer pH that yields the highest concentration is optimal.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a water-soluble inclusion complex.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration of 10-20% (w/v). Warming the solution slightly can aid dissolution.
-
Add Compound: Add your solid quinoxalinone powder directly to the HP-β-CD solution to achieve the desired final concentration. Alternatively, add a small amount of a concentrated organic stock solution while vortexing vigorously.
-
Complexation: Incubate the mixture overnight at room temperature with continuous agitation (e.g., on a rotator). Sonication in a bath sonicator for 1-2 hours can accelerate the process.
-
Clarification: The following day, visually inspect the solution. A successful complexation will result in a clear solution. If any precipitate remains, filter the solution through a 0.22 µm syringe filter to remove undissolved compound.
-
Quantify and Use: Determine the final concentration of your compound in the clarified solution via HPLC-UV or LC-MS. This solution can now be used for your experiments.
Caption: General workflow for solubilizing quinoxalinone compounds.
References
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI.
- APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.).
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Strategies for formulating and delivering poorly water-soluble drugs. (2025, August 10). Request PDF.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025, August 8). Request PDF.
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Request PDF.
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Technical Support Center: Troubleshooting Inconsistent Results in Quinoxalinone Biological Assays
Welcome to the technical support center for quinoxalinone biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. Quinoxalinone derivatives are a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] However, their unique chemical structures can present challenges in biological assay systems.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will delve into the root causes of common issues and provide robust, self-validating protocols to help you diagnose and resolve them, ensuring the integrity and reproducibility of your data.
Section 1: Compound-Related Issues
Inconsistencies often originate from the physicochemical properties of the test compounds themselves. Quinoxalinones, particularly those with complex substitutions, can exhibit poor solubility and stability, which are primary drivers of assay variability.[4][5]
FAQ 1: My IC50 values for the same quinoxalinone compound are highly variable between experiments. What is the most likely cause?
Answer: The most common culprit for fluctuating IC50 values is poor compound solubility in your assay buffer.[5][6] When a compound's concentration exceeds its solubility limit, it can precipitate out of solution. This precipitation is often stochastic and dependent on minor variations in handling, temperature, or buffer composition, leading to an unknown and inconsistent "effective" concentration of the compound in contact with the biological target. This directly results in variable biological responses and, consequently, unreliable IC50 values.[6]
Causality Explained: An IC50 curve relies on a precise correlation between the compound concentration you think you have (the nominal concentration) and the biological effect. If the compound precipitates, the actual concentration in solution is much lower and unknown, breaking this correlation and skewing the dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Protocol: Kinetic Solubility Assessment
This protocol provides a quick way to estimate the solubility of your quinoxalinone compound in the specific buffer used for your assay.
-
Prepare Compound Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound stock using your exact biological assay buffer. The final DMSO concentration should match your assay conditions (typically ≤1%).
-
Incubation: Incubate the plate at the same temperature and for the same duration as your biological assay.
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement (Optional but Recommended): Use a nephelometer or a plate reader capable of measuring light scatter at a wavelength like 600 nm to quantify precipitation. The concentration at which you observe a sharp increase in signal above the buffer-only control is your approximate kinetic solubility limit.[6]
FAQ 2: I suspect my quinoxalinone derivative is degrading in the assay medium or during storage. How can I verify this?
Answer: Compound instability is another significant source of variability. Quinoxalinone scaffolds can be susceptible to degradation depending on their substituents, the pH of the medium, and exposure to light.[4][7] Degradation reduces the concentration of the active compound over the course of the experiment, leading to weaker-than-expected effects and inconsistent results.
Causality Explained: If a compound degrades over the 24-72 hour incubation period typical of many cell-based assays, the biological system is exposed to a continuously decreasing concentration of the active molecule. This can lead to an artificially high IC50 value and poor reproducibility.
Protocol: Compound Stability Check via HPLC-MS
-
Sample Preparation:
-
T=0 Sample: Prepare your quinoxalinone compound in your complete assay medium (including serum, if applicable) at your highest test concentration. Immediately extract a sample (e.g., by protein precipitation with acetonitrile) and analyze it via HPLC-MS. This is your baseline.
-
Incubated Sample: Prepare an identical sample and incubate it under the exact conditions of your biological assay (e.g., 37°C, 5% CO2 for 48 hours).
-
-
Analysis: After the incubation period, extract the second sample and analyze it via HPLC-MS using the same method as the T=0 sample.
-
Data Comparison: Compare the peak area of the parent compound in the T=0 and incubated samples. A significant decrease in the parent peak area in the incubated sample indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.
| Parameter | Condition | Expected Outcome for Stable Compound | Potential Action if Unstable |
| Storage Solvent | 100% DMSO vs. DMSO/water (90/10) | Purity >95% after 1 year at -20°C[8] | Aliquot and store at -80°C; avoid water in stock solutions. |
| Assay Buffer pH | pH 7.4 (Physiological) | <10% degradation over 48h | Test stability at slightly different pH values if assay allows. |
| Incubation Time | 24h, 48h, 72h | Parent compound peak area remains consistent. | Reduce assay incubation time; consider endpoint assays over kinetic ones. |
Section 2: Cell-Based Assay Issues
Cell-based assays introduce biological variability. The health and state of your cells are critical quality attributes that directly impact the reliability of your results.[9][10]
FAQ 3: I'm seeing an "edge effect" in my 96-well plates, where cells on the outer rows/columns give different results. How can I mitigate this?
Answer: The "edge effect" is a well-documented phenomenon in microplate assays, primarily caused by uneven evaporation from the wells along the plate's perimeter.[11][12] This leads to changes in media volume, osmolality, and compound concentration, stressing the cells and causing aberrant results.
Causality Explained: Wells on the edge of a plate have more surface area exposed to the external environment, leading to a higher rate of evaporation during long incubation periods in a standard incubator. This concentrates media components and the test compound, leading to artifacts that are not related to the compound's biological activity.
Mitigation Strategies:
-
Humidification: Ensure the incubator has a properly filled and maintained water pan to maximize humidity. Using specialized humidity cassettes can also help.
-
Plate Sealing: Use breathable membrane seals for very long incubations (>48 hours) to reduce evaporation while allowing gas exchange.
-
Blanking the Perimeter: The most common and effective solution is to not use the outer wells for experimental samples. Fill the perimeter wells with sterile water or media to create a humidity buffer for the inner wells.[11]
-
Plate Choice: Some modern microplates are designed with moats or channels around the wells that can be filled with water to minimize edge effects.[11]
Caption: Recommended plate map to avoid the "edge effect".
FAQ 4: Can cell passage number affect my assay results?
Answer: Absolutely. Cell lines can change over time in continuous culture.[9][13] High passage numbers can lead to genomic instability, altered gene expression, and changes in phenotype (e.g., growth rate, receptor expression). This "culture drift" can significantly alter a cell line's response to a given compound.
Best Practices for Cell Culture:
-
Low Passage Number: Always use cells with a low passage number for your experiments. It is recommended to stay below 10-15 passages from the original validated stock.[13]
-
Cell Banking: Create a two-tiered cell banking system: a Master Cell Bank (MCB) and a Working Cell Bank (WCB). The MCB is the original, validated, low-passage stock. The WCB is created by expanding one vial from the MCB. All routine experiments should be run from the WCB.[13] This ensures a consistent and reliable source of cells for years.
-
Regular Authentication: Periodically authenticate your cell lines via short tandem repeat (STR) profiling to ensure they have not been cross-contaminated. Check for mycoplasma contamination regularly, as it can profoundly affect cell physiology and assay results.[14]
Section 3: Data Interpretation and Analysis
Even with perfect execution, how you analyze and interpret your data can be a source of inconsistency.
FAQ 5: My dose-response curves don't have a clear bottom or top plateau. How does this affect my IC50 calculation?
Answer: An incomplete dose-response curve, lacking defined upper and lower plateaus (0% and 100% inhibition), can lead to highly inaccurate and variable IC50 values. The curve-fitting algorithm will have to extrapolate to find these plateaus, and small variations in the data can cause large shifts in the calculated IC50.[15]
Causality Explained: The IC50 is the concentration that produces a 50% response, which is defined relative to the top and bottom of the curve. If these anchor points are not well-defined by your data, the 50% level becomes ambiguous, and the software's "best fit" can be unreliable.
Solutions:
-
Expand Concentration Range: Test a wider range of compound concentrations. You may need to go significantly higher to define the top plateau and lower to define the bottom.
-
Constrain the Fit: If you are confident in your controls, you can constrain the nonlinear regression model. For example, you can fix the bottom of the curve to the value of your "no inhibition" control and the top to your "maximum inhibition" control. This provides the algorithm with fixed anchor points, leading to a more robust IC50 calculation.[15]
-
Check for Assay Artifacts: An incomplete curve can sometimes indicate an assay artifact. For example, at high concentrations, some quinoxalinone compounds may absorb light or fluoresce, interfering with the assay readout and creating an artificial plateau.[16] Always run controls with the compound in the absence of the biological target (e.g., cell-free wells) to check for such interference.
References
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Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
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Zhang, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. [Link]
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Maslivarskaya, A. S., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(21), 7585. [Link]
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Request PDF. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]
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G-P, G., et al. (2019). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 24(24), 4579. [Link]
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Voronova, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16075. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Al-Amery, M. H. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29). [Link]
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White, J. R., et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques, 67(3), 126-137. [Link]
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Shaughnessy, K. H., et al. (2003). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 16(5), 627-635. [Link]
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ResearchGate. The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. [Link]
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BioTechniques. (2019). Best practice in bioassay development. [Link]
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ResearchGate. IC50 distribution between isomers of both series. [Link]
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Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]
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ResearchGate. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
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National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
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ResearchGate. DMSO/tBuONa/O2-Mediated Efficient Syntheses of Diverse Quinoxalines through α-imino Radicals. [Link]
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Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 857-862. [Link]
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National Institutes of Health. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
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National Institutes of Health. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
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National Institutes of Health. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
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Kramer, C., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Chemical Information and Modeling, 52(10), 2563-2569. [Link]
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American Chemical Society. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2196-2204. [Link]
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National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
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National Institutes of Health. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]
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Rivero-Müller, A., et al. (2013). In Vivo Genotoxicity and Cytotoxicity Assessment of a Novel Quinoxalinone With Trichomonacide Activity. Journal of Applied Toxicology, 33(10), 1145-1150. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2019). Evaluation of quinoxaline compounds as ligands of a site adjacent to S2 (AS2) of cruzain. [Link]
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Technical Support Center: Refinement of Crystallization Techniques for Dichloro-Quinoxalinone Derivatives
Prepared by: Senior Application Scientist, Crystallization & Purification Division
Welcome to the technical support center dedicated to overcoming the challenges associated with the crystallization of dichloro-quinoxalinone derivatives. These molecules, while crucial in medicinal chemistry and materials science, often present unique purification hurdles.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and systematic troubleshooting strategies to achieve high-purity, high-quality crystalline material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the crystallization of dichloro-quinoxalinone derivatives.
Q1: Why is my dichloro-quinoxalinone derivative "oiling out" instead of crystallizing?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the melting point of your compound (especially when impure) is lower than the temperature of the solution from which it is precipitating.[3][4] Dichloro-quinoxalinone derivatives can be susceptible to this due to the presence of persistent impurities that depress the melting point. The use of mixed solvent systems can also sometimes promote this phenomenon.[4]
Q2: I'm not getting any crystals at all. What are the first things to check?
A: The most common reason for crystallization failure is that the solution is not supersaturated.[4] This can happen for several reasons:
-
Too much solvent was used: This is the most frequent issue.[4] The concentration of the compound is too low to reach supersaturation upon cooling.
-
The solution is not cold enough: The solubility of your compound at the current temperature may still be too high.
-
Lack of nucleation sites: Spontaneous nucleation can be difficult to initiate.[5]
Initial troubleshooting steps include slowly evaporating some of the solvent, cooling the solution to a lower temperature, or inducing nucleation by scratching the inside of the flask or adding a seed crystal.[6]
Q3: My crystals are forming too quickly and appear as a fine powder or small needles. How can I grow larger, higher-quality crystals?
A: Rapid crystallization, often called "crashing out," traps impurities and solvent within the crystal lattice, leading to poor quality and low purity.[3] This is caused by a very high level of supersaturation, which can result from cooling the solution too quickly or using a solvent/anti-solvent system where the compound's solubility drops dramatically with a small change in conditions. The goal is to slow down the crystal growth process. An ideal crystallization should show initial crystal formation over 5-20 minutes.[3]
Q4: What are the best starting solvents for crystallizing dichloro-quinoxalinone derivatives?
A: Selecting the right solvent is critical. For quinoxalinone derivatives, a good starting point involves solvents like ethanol, methanol, or ethyl acetate.[7][8][9] Often, a binary solvent system is required. Common pairs include dichloromethane/pentane or ethyl acetate/hexane, where the derivative is soluble in the first solvent (the "solvent") and insoluble in the second (the "anti-solvent").[7] Given that 2,3-dichloroquinoxaline is insoluble in water, water can also be an effective anti-solvent.[10]
Q5: How do I deal with persistent impurities that co-crystallize with my product?
A: Impurities are a major obstacle as they can inhibit or alter crystal growth, and their incorporation into the crystal lattice reduces the final product's purity.[11][12][13] If standard crystallization methods fail to remove an impurity, it may have a very similar solubility profile to your target compound. In such cases, consider alternative purification techniques before the final crystallization step, such as column chromatography. If the impurity persists, a different crystallization technique, like thermal gradient crystallization, may provide the higher resolution needed for separation.
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems with detailed causal analysis and step-by-step solutions.
Problem: "Oiling Out" - Formation of a Liquid Phase
-
Question: My solution turns cloudy and forms viscous droplets at the bottom of the flask upon cooling, which will not solidify. How do I resolve this?
-
Causality: Oiling out is a liquid-liquid phase separation that precedes crystallization. It is thermodynamically driven when the energy of forming a separate liquid phase is lower than that of forming a solid phase (nucleation). This is common when the solute is highly supersaturated at a temperature above its melting point (or the melting point of the solute-impurity mixture).[3][4]
-
Solution Pathway:
-
Re-dissolve the Oil: Gently warm the mixture to re-dissolve the oil back into the solution.
-
Adjust the Solvent System: Add a small amount (e.g., 5-10% of the total volume) of the "good" solvent in which your compound is more soluble. This reduces the level of supersaturation.[3]
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. Place the flask in a large Dewar filled with hot water to insulate it, allowing it to cool to room temperature over several hours.[14] Very slow cooling can favor the formation of stable crystal nuclei over oil droplets.[4]
-
Lower the Seeding Temperature: If using seed crystals, allow the solution to cool closer to room temperature before adding the seed. Seeding a very hot, highly concentrated solution can trigger oiling out.
-
Problem: Failure to Nucleate - No Crystal Formation
-
Question: My solution is clear and has been cooling for hours, but no crystals have formed. What systematic steps can I take?
-
Causality: Crystal formation requires two stages: nucleation (the formation of a stable, microscopic crystalline core) and growth. If the energy barrier for nucleation is not overcome, the solution will remain in a clear, supersaturated state.[5] This can be due to the solution being too dilute or the absence of initiation sites.[15]
-
Solution Pathway:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic glass fragments serve as nucleation sites.[3][6]
-
Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add one or two to the solution. This bypasses the primary nucleation step entirely.[4]
-
Increase Concentration: If the above methods fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%) to increase the concentration.[3][4] Then, allow it to cool again.
-
Utilize an Anti-Solvent: If concentrating the solution is not feasible, consider the anti-solvent addition or vapor diffusion methods described in Section 3. An anti-solvent reduces the solubility of the compound, thereby increasing supersaturation and inducing crystallization.[16][17]
-
Problem: Poor Crystal Quality - Rapid Formation of Small or Impure Crystals
-
Question: I am getting a high yield, but the product is a powder or consists of tiny, matted needles. How can I improve crystal morphology and purity?
-
Causality: The morphology of a crystal is a direct result of its growth kinetics. Rapid growth, driven by high supersaturation, favors the formation of many small crystals or dendritic (tree-like) structures that have a high surface area and are prone to trapping impurities.[3] To obtain larger, well-defined crystals, the rate of nucleation should be low, and the rate of growth should be slow and controlled.
-
Solution Pathway:
-
Increase the Amount of Solvent: Start over and use more of the "good" solvent—just enough to exceed the minimum required for dissolution at high temperature. This lowers the overall supersaturation upon cooling, slowing down the entire process and allowing molecules more time to arrange themselves into an ordered lattice.[3]
-
Try Vapor Diffusion: For growing high-quality single crystals for analysis (like X-ray diffraction), the anti-solvent vapor diffusion technique is superior. It is a very slow process that allows for the growth of highly ordered, individual crystals. See Protocol 2 for details.
-
Consider Thermal Gradient Crystallization: This advanced method creates a very small, stable temperature gradient in the solution. The compound dissolves in the warmer region and crystallizes in the cooler region, driven by slow convection currents.[19][20] This is one of the best methods for obtaining exceptionally high-quality crystals.
Section 3: Key Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This is the simplest technique for obtaining crystals from a substance that is solid at room temperature.
-
Prepare a Near-Saturated Solution: Dissolve the dichloro-quinoxalinone derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature until a small amount of solid material no longer dissolves.
-
Filter the Solution: Filter the solution through a small cotton plug in a pipette or through filter paper to remove any insoluble impurities.
-
Set Up for Evaporation: Transfer the clear filtrate to a clean vial with a large opening to maximize surface area.
-
Cover and Wait: Cover the vial with aluminum foil and punch a few small holes in it with a needle.[14] This allows the solvent to evaporate slowly over several days.
-
Isolate Crystals: Once a suitable number of crystals have formed, carefully decant the remaining solvent (mother liquor) and dry the crystals.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is excellent for growing high-quality single crystals from small amounts of material.
-
Prepare the Solution: Dissolve your compound (5-20 mg) in a minimal amount (0.5-1 mL) of a relatively volatile "good" solvent (e.g., dichloromethane). Place this solution in a small, open vial.
-
Prepare the Reservoir: In a larger jar or beaker with a tight-fitting lid, pour a layer (10-20 mL) of a "poor" solvent (the anti-solvent, e.g., pentane or hexane) in which your compound is insoluble. The "good" solvent must be more volatile than the "poor" solvent.
-
Set Up the System: Carefully place the small vial containing your compound solution inside the larger jar. Ensure the level of the anti-solvent in the jar is below the top of the small vial.
-
Seal and Equilibrate: Seal the jar tightly. Over time, the volatile "good" solvent will slowly evaporate from the vial and be absorbed by the surrounding "poor" solvent. Concurrently, the vapor of the "poor" solvent will diffuse into the vial, gradually lowering the solubility of your compound and inducing slow crystallization.
-
Harvest Crystals: Crystals will typically form over 1 to 7 days. Once grown, open the system and carefully remove the vial, decant the solvent, and air-dry the crystals.
Protocol 3: Thermal Gradient (Convection) Crystallization
This technique uses a temperature differential to control solubility and promote slow, ordered crystal growth.[19][21]
-
Select a Solvent: Choose a solvent in which the compound's solubility is moderately dependent on temperature.
-
Prepare the Vessel: Use a tall, narrow vessel like a test tube or a specialized crystallization tube.
-
Create a Slurry: Place a small amount of the compound at the bottom of the tube and add enough solvent to create a saturated solution with some undissolved solid remaining.
-
Establish the Gradient: Gently heat the very bottom of the tube (e.g., with a custom heating wire or by placing it on a precisely controlled heating block). The top of the tube should remain at a cooler, ambient temperature.[14][19] This creates a temperature gradient, causing the solvent to circulate via convection.[19]
-
Growth: The warmer solvent at the bottom will dissolve more solid. As it rises and cools, the solution becomes supersaturated, and crystals will begin to grow on the walls of the tube in the cooler region.[19] This process is slow and can yield very high-quality crystals.
Section 4: Data Presentation
Table 1: Common Solvents & Anti-Solvents for Dichloro-Quinoxalinone Derivatives
| Solvent Class | Good Solvents (for Dissolution) | Anti-Solvents (for Precipitation) | Common Pairs (Solvent/Anti-Solvent) |
| Alcohols | Methanol, Ethanol[22] | Water, Hexane | Ethanol / Water |
| Chlorinated | Dichloromethane (DCM), Chloroform | Pentane, Hexane | DCM / Pentane |
| Esters | Ethyl Acetate | Hexane, Heptane | Ethyl Acetate / Hexane |
| Polar Aprotic | N,N-Dimethylformamide (DMF)[23], Acetone | Water, Diethyl Ether | Acetone / Water |
| Aromatics | Toluene[24] | Hexane, Heptane | Toluene / Hexane |
Note: Solubility is highly dependent on the specific derivative. Always perform small-scale solubility tests first.
Table 2: Troubleshooting Summary
| Symptom | Most Likely Cause(s) | Quick Solutions to Try |
| No Crystals Form | Too much solvent; insufficient supersaturation.[4] | Boil off some solvent; cool to a lower temperature; scratch the flask; add a seed crystal.[3][6] |
| "Oiling Out" | Cooling too fast; solution temperature > melting point.[3][4] | Re-heat to dissolve, add more "good" solvent, cool very slowly.[3] |
| Fine Powder / Tiny Needles | Very high supersaturation; rapid cooling.[3] | Use more solvent than the minimum required; ensure very slow cooling (use a Dewar).[3][14] |
| Low Yield | Too much solvent used; compound is still soluble.[3] | Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Crystals are Colored / Discolored | Impurities present in the crystal lattice.[25] | Re-crystallize a second time; consider pre-purification with column chromatography.[25] |
Section 5: Visualization & Workflows
Diagram 1: Troubleshooting Decision Tree for Crystallization
Caption: A troubleshooting workflow for common crystallization problems.
Diagram 2: Experimental Workflow for Anti-Solvent Vapor Diffusion
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Validation & Comparative
A Comparative Guide to the Validation of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one as a Novel Topoisomerase Inhibitor
Introduction
The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Many of these compounds exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] This guide focuses on a novel quinoxaline derivative, 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one (DCHQ) , and provides a comprehensive framework for its validation as a topoisomerase inhibitor.
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination, making them critical targets for cancer chemotherapy.[6][7][8] This document outlines a systematic, multi-tiered approach to characterize the inhibitory potential of DCHQ against Topoisomerase I (Topo I) and Topoisomerase II (Topo II). We will provide detailed experimental protocols and establish a comparative framework using well-characterized clinical inhibitors: Camptothecin (a Topo I poison) and Etoposide (a Topo II poison).
This guide is intended for researchers in drug discovery and oncology, providing the scientific rationale and practical methodologies required to rigorously assess a novel chemical entity's potential as an anticancer agent targeting DNA topoisomerases.
The Comparative Landscape: Mechanisms of Established Inhibitors
A thorough validation of DCHQ requires a deep understanding of the mechanisms of established topoisomerase inhibitors.
-
Camptothecin (Topo I Inhibitor): Camptothecin and its analogs (e.g., Topotecan) act by trapping the Topo I-DNA covalent complex.[9][10] Topo I relieves DNA supercoiling by introducing a transient single-strand break.[7] Camptothecin intercalates into this cleavage site, physically preventing the enzyme from re-ligating the broken DNA strand.[7][10] The collision of a DNA replication fork with this stabilized "cleavable complex" converts the single-strand break into a lethal, irreversible double-strand break, triggering apoptosis.[9][10]
-
Etoposide (Topo II Inhibitor): Etoposide is a semi-synthetic derivative of podophyllotoxin that specifically targets Topoisomerase II.[6][11] This enzyme functions by creating transient double-strand breaks to allow another DNA segment to pass through.[6] Etoposide stabilizes the "cleavage complex," in which Topo II is covalently bound to the 5' ends of the broken DNA, thereby preventing the re-ligation step.[12][13] This accumulation of protein-linked double-strand breaks is highly cytotoxic and leads to cell death.[12][14]
The central goal of this validation workflow is to determine if DCHQ inhibits either topoisomerase and, if so, whether it acts as a catalytic inhibitor (preventing the enzyme's function) or a "poison" like Camptothecin and Etoposide (stabilizing the cleavable complex).
Part 1: In Vitro Biochemical Validation
The initial phase of validation involves cell-free assays to directly measure the effect of DCHQ on purified topoisomerase enzymes. This approach provides clear, mechanistic insights without the complexities of cellular uptake, metabolism, or off-target effects.
Workflow for In Vitro Analysis
Caption: Workflow for in vitro validation of DCHQ.
Experiment 1: Topoisomerase I DNA Relaxation Assay
This assay determines if DCHQ inhibits the catalytic activity of Topo I. The enzyme relaxes supercoiled plasmid DNA; an active inhibitor will prevent this process, leaving the DNA in its supercoiled state.
Methodology:
-
Reaction Setup: On ice, prepare 20 µL reactions in microcentrifuge tubes. To each tube, add:
-
2 µL of 10x Topo I Assay Buffer.
-
1 µL of supercoiled plasmid DNA (e.g., pBR322, 0.2 µg/µL).
-
Variable volume of DCHQ (or Camptothecin as a positive control) at desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO vehicle control.
-
Adjust volume to 19 µL with sterile deionized water.
-
-
Enzyme Addition: Add 1 µL of purified human Topoisomerase I enzyme (e.g., 1-2 units) to each tube to initiate the reaction.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[15]
-
Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Analysis: Add 2.5 µL of 10x gel loading dye. Load the entire sample onto a 1% agarose gel. Run electrophoresis at 5-10 V/cm for 2-3 hours.[15]
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe), destain, and visualize under UV light.[15]
Data Interpretation:
-
No Inhibition (Vehicle Control): A band corresponding to relaxed DNA (migrates slower) will be prominent.
-
Inhibition (e.g., Camptothecin, active DCHQ): The band corresponding to supercoiled DNA (migrates faster) will be preserved.
Experiment 2: Topoisomerase II DNA Decatenation Assay
This assay assesses DCHQ's effect on Topo II's ability to resolve interlocked DNA networks (catenated kinetoplast DNA, kDNA). Inhibitors prevent the release of individual minicircles.[16][17]
Methodology:
-
Reaction Setup: On ice, prepare 20 µL reactions. To each tube, add:
-
2 µL of 10x Topo II Assay Buffer.
-
1 µL of 10 mM ATP.
-
1 µL of kinetoplast DNA (kDNA) (e.g., 0.2 µg/µL).
-
Variable volume of DCHQ (or Etoposide as a positive control) at desired concentrations. Include a DMSO vehicle control.
-
Adjust volume to 19 µL with sterile deionized water.
-
-
Enzyme Addition: Add 1 µL of purified human Topoisomerase II enzyme (e.g., 2-4 units) to each tube.[18]
-
Incubation: Incubate for 30 minutes at 37°C.[17]
-
Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (20 mg/mL) and a further 15-minute incubation at 37°C to digest the enzyme.[18]
-
Analysis: Add 2.5 µL of 10x gel loading dye and load onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[18]
-
Visualization: Run the gel at high voltage (e.g., 100-200V) for a shorter duration (e.g., 1-1.5 hours) to resolve the products. Visualize under UV light.[18]
Data Interpretation:
-
No Inhibition (Vehicle Control): Decatenated DNA minicircles will migrate into the gel.
-
Inhibition (e.g., Etoposide, active DCHQ): The catenated kDNA network will be trapped in the loading well.
Experiment 3: DNA Cleavage Assays
If DCHQ shows inhibitory activity in the relaxation/decatenation assays, the next crucial step is to determine if it acts as a "poison" by stabilizing the cleavable complex. This is often assessed by observing the linearization of plasmid DNA (for Topo II) or the accumulation of nicked DNA (for Topo I).[19][20]
Methodology (Topo II Example):
-
Follow the setup for the Topo II Decatenation Assay , but use a supercoiled plasmid (e.g., pBR322) instead of kDNA.[20]
-
The key is the termination step: after the 30-minute incubation at 37°C, rapidly add 2 µL of 10% SDS without a cooling step. This traps the enzyme covalently bound to the DNA.[18][20]
-
Proceed with Proteinase K digestion, gel loading, and electrophoresis as described above.
Data Interpretation:
-
Catalytic Inhibitor: Only supercoiled and relaxed DNA bands will be visible.
-
Topo II Poison (e.g., Etoposide, potentially DCHQ): A distinct band of linear DNA will appear, representing the stabilized double-strand break.
Quantitative Analysis: IC50 Determination
Once inhibitory activity is confirmed, the potency of DCHQ must be quantified by determining its half-maximal inhibitory concentration (IC50).
Methodology:
-
Perform the primary relaxation or decatenation assays using a wide range of DCHQ concentrations (e.g., a serial dilution from 200 µM down to nanomolar concentrations).
-
Quantify the band intensities for the substrate (supercoiled or catenated DNA) and product (relaxed or decatenated DNA) using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration relative to the no-enzyme and vehicle controls.
-
Plot the percentage of inhibition against the logarithm of the DCHQ concentration and fit the data to a dose-response curve to calculate the IC50 value.
| Compound | Target | Assay Type | Reported IC50 (Biochemical) | Reference |
| Etoposide | Topo IIα | Decatenation | 47.5 ± 2.2 µM | [16] |
| Teniposide | Topo II | Decatenation | Varies by study | [16] |
| Camptothecin | Topo I | Relaxation | Varies by study | [8][9] |
| DCHQ | Topo I / Topo II | To be determined | To be determined | N/A |
Part 2: Cell-Based Validation
Confirming that DCHQ's enzymatic inhibition translates into biological activity within a cellular context is the second critical phase of validation. These assays assess cytotoxicity, confirm the on-target mechanism, and characterize the downstream cellular consequences.
Workflow for Cell-Based Analysis
Caption: Workflow for cell-based validation of DCHQ.
Experiment 4: Cell Viability and Cytotoxicity Assay
This initial cell-based experiment determines if DCHQ is effective at killing cancer cells and at what concentration. The MTT assay is a standard colorimetric method for this purpose.[21]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HeLa, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of DCHQ, Camptothecin, and Etoposide for 48-72 hours. Include a vehicle (DMSO) control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[21]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Experiment 5: DNA Damage Response Assay
Topoisomerase poisons induce DNA strand breaks, which trigger a cellular DNA Damage Response (DDR). A key marker of this response is the phosphorylation of histone H2AX to form γ-H2AX at the site of double-strand breaks.[21]
Methodology (Immunofluorescence):
-
Cell Treatment: Grow cells on glass coverslips and treat with DCHQ and controls (Etoposide) at their respective GI50 concentrations for a defined period (e.g., 6-24 hours).
-
Fix and Permeabilize: Fix the cells with paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against γ-H2AX. Follow with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Nuclei are typically counterstained with DAPI.
Data Interpretation:
-
No Damage (Vehicle Control): Diffuse, low-level background fluorescence.
-
Damage Induced (Etoposide, active DCHQ): Distinct, bright fluorescent foci within the nucleus, indicating the formation of DNA double-strand breaks.
Experiment 6: Target-Specific Cellular Assay
To definitively prove that DCHQ's cytotoxicity is mediated through its intended target, a comparison using isogenic cell lines is invaluable. For example, comparing a wild-type yeast or cancer cell line with a line where the topoisomerase gene has been deleted (e.g., Δtop1) can confirm target specificity.[22][23]
Methodology:
-
Acquire Cell Lines: Obtain a pair of cell lines, one expressing the target topoisomerase (e.g., wild-type) and one lacking it (e.g., knockout or knockdown).
-
Perform Cytotoxicity Assay: Conduct the MTT or a similar cell viability assay on both cell lines in parallel, treating them with DCHQ.
-
Analysis: Compare the GI50 values obtained for DCHQ in both cell lines.
Data Interpretation:
-
On-Target Effect: DCHQ will be significantly less potent (have a much higher GI50) in the knockout cell line compared to the wild-type line.
-
Off-Target Effect: DCHQ will show similar potency in both cell lines, suggesting its cytotoxic effects are mediated by a different mechanism.
Conclusion and Future Directions
This guide provides a rigorous, phased approach to validate this compound as a potential topoisomerase inhibitor. By progressing from direct biochemical assays to mechanism-driven cellular studies, researchers can build a comprehensive data package.
A successful validation, demonstrating potent and specific inhibition of either Topoisomerase I or II, would position DCHQ as a promising lead compound for further preclinical development. Subsequent studies would involve medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties, followed by in vivo efficacy studies in animal models of cancer. The foundational data generated through the protocols described herein are the essential first step in that translational journey.
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A Comparative Guide to Halogenated Quinoxalinones as Antiviral Agents
In the relentless pursuit of novel antiviral therapeutics, the quinoxalinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of activity against various viral pathogens. The strategic incorporation of halogen atoms—namely fluorine, chlorine, and bromine—onto the quinoxalinone core has been a particularly fruitful avenue of investigation, significantly modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide offers a comparative analysis of halogenated quinoxalinones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their antiviral potential, supported by experimental data and detailed methodologies.
The Rationale for Halogenation in Antiviral Drug Design
The introduction of halogens into a drug candidate can profoundly influence its biological activity. This is attributable to several key factors:
-
Enhanced Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular viral targets.
-
Metabolic Stability: The presence of a halogen atom can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its half-life in vivo.
-
Target Affinity: Halogens can form specific interactions, such as halogen bonds, with amino acid residues in the active site of viral enzymes or proteins, leading to enhanced binding affinity and inhibitory potency.
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the quinoxalinone ring system, influencing its reactivity and interaction with biological targets.
This guide will delve into a comparative study of brominated, chlorinated, and fluorinated quinoxalinone derivatives, examining their efficacy against key viral targets.
Comparative Antiviral Activity of Halogenated Quinoxalinones
| Compound Class | Specific Derivative | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chlorinated | 6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione (S-2720) | HIV-1 | Reverse Transcriptase Inhibition | Potent (exact value not specified) | Not specified | Not specified | [3] |
| Chloro-Fluorinated | 6-chloro-7-fluoroquinoxaline derivative 23 | HIV-1 (Strain IIIB) | Not specified | >11.78 | >100 | >8.49 | [4] |
| Chloro-Fluorinated | 6-chloro-7-fluoroquinoxaline derivative 24 | HIV-1 (Strain IIIB) | Not specified | >15.45 | >100 | >6.47 | [4] |
| Substituted | 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | Aldose Reductase (related to diabetic complications) | Enzymatic Assay | 0.0114 | Not specified | Not applicable | [5] |
| Substituted | Indolo[2,3-b]quinoxaline hybrid (11-b) | Influenza A (H1N1) | Not specified | 0.2164 | 315,578.68 | ~1,458,312 | [6] |
| Substituted | Quinoxaline derivative 35 | Influenza A | Fluorescence Polarization | 6.2 | Not specified | Not specified | [3][7] |
| Substituted | Quinoxaline derivative 44 | Influenza A | Fluorescence Polarization | 3.5 | Not specified | Not specified | [3][7] |
Analysis of Comparative Efficacy:
The presented data, although from different studies, suggests that halogenation is a key determinant of antiviral activity in the quinoxalinone series. For instance, the indolo[2,3-b]quinoxaline hybrid (11-b) exhibits remarkable potency against Influenza A (H1N1) with an exceptionally high selectivity index, highlighting the potential of complex halogenated quinoxalinone structures.[6] The chloro- and chloro-fluoro-substituted derivatives show activity against HIV-1, although the specific compounds listed have IC50 values that are not highly potent in the cited study.[4] It is important to note that the position and nature of the halogen, as well as other substituents on the quinoxalinone core, play a crucial role in determining the specific antiviral activity and cytotoxicity.[3][7] A comprehensive structure-activity relationship (SAR) is essential for optimizing the antiviral profile of these compounds.
Mechanistic Insights into Antiviral Action
Halogenated quinoxalinones have been shown to inhibit viral replication through various mechanisms. Two prominent examples are the inhibition of HIV-1 reverse transcriptase and the influenza A non-structural protein 1 (NS1A).
Inhibition of HIV-1 Reverse Transcriptase
Certain quinoxalinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the conversion of the viral RNA genome into DNA.[8]
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.
Inhibition of Influenza A NS1A Protein
The NS1A protein of influenza A virus is a multifunctional virulence factor that plays a crucial role in counteracting the host's antiviral immune response. Quinoxaline derivatives have been identified as inhibitors of the NS1A protein's interaction with double-stranded RNA (dsRNA).[3][7] By binding to a cavity on the surface of the NS1A protein, these compounds can block its ability to sequester dsRNA, thereby restoring the host cell's ability to mount an effective antiviral response.[7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a generic halogenated quinoxalinone and for conducting a plaque reduction assay to determine antiviral efficacy.
Synthesis of a Halogenated Quinoxalinone Derivative
The classical method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a dicarbonyl compound.[3]
Caption: General Synthesis Workflow for Halogenated Quinoxalinones.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve one equivalent of the desired halogenated o-phenylenediamine in a suitable solvent, such as ethanol.
-
Addition of Dicarbonyl Compound: To the stirred solution, add one equivalent of an α-dicarbonyl compound (e.g., glyoxal or a substituted derivative).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure halogenated quinoxalinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the compound.[9][10][11][12]
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[12]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the halogenated quinoxalinone compound in a cell culture medium.[13]
-
Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to each well to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with a methanol/acetone mixture) and stain them with a suitable dye (e.g., crystal violet). The plaques will appear as clear zones against a stained background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[1][2]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the halogenated quinoxalinone compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.[13]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[1][2]
Conclusion and Future Perspectives
Halogenated quinoxalinones represent a promising class of antiviral agents with demonstrated activity against a range of viruses. The strategic incorporation of fluorine, chlorine, and bromine atoms offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds. The comparative analysis presented in this guide, although based on a compilation of data, underscores the significant potential of this chemical scaffold.
Future research should focus on systematic comparative studies of halogenated quinoxalinones, where different halogens are substituted at various positions on the quinoxalinone ring and evaluated against a panel of viruses under standardized assay conditions. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation antiviral drugs with improved potency, selectivity, and safety profiles. The detailed experimental protocols provided herein serve as a foundation for researchers to contribute to this exciting and critical area of drug discovery.
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Halogenated Quinoxalinones: A Comparative Efficacy Analysis of 6,7-Dichloro vs. 6,7-Difluoro Derivatives in Glutamate Receptor Antagonism
For Immediate Release
In the pursuit of novel neuroprotective agents, the modulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, remains a critical area of research. Overactivation of these receptors is a key mechanism in excitotoxic neuronal injury associated with a range of neurological disorders.[1] Quinoxalinone derivatives have emerged as a promising class of antagonists for these receptors. This guide provides a detailed comparative analysis of the efficacy of two specific halogenated quinoxalinone derivatives: the well-established 6,7-dichloro-quinoxaline-2,3-dione (DCQX) and its 6,7-difluoro counterpart, focusing on their structure-activity relationships and antagonist potency at glutamate receptor sites.
The Central Role of Glutamate Receptor Antagonism in Neuroprotection
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are integral to synaptic plasticity, learning, and memory. However, excessive glutamate release can lead to overstimulation of its receptors, triggering a cascade of events including massive calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death—a phenomenon known as excitotoxicity.[1] Consequently, antagonists of glutamate receptors are of significant therapeutic interest for conditions such as stroke, epilepsy, and traumatic brain injury.
The quinoxaline-2,3-dione scaffold has proven to be a versatile platform for the development of potent glutamate receptor antagonists.[2] Early research identified compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) as potent non-NMDA receptor antagonists.[3] Subsequent work led to the discovery of derivatives with high affinity and selectivity for the glycine co-agonist site of the NMDA receptor, such as 6,7-dichloroquinoxaline-2,3-dione (DCQX).[2][4]
Mechanism of Action: Targeting the Glycine Co-agonist Site of the NMDA Receptor
The NMDA receptor is unique in its requirement for the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. DCQX functions as a competitive antagonist at this strychnine-insensitive glycine binding site. By occupying this site, DCQX prevents the binding of the endogenous co-agonist, thereby allosterically inhibiting the opening of the ion channel and preventing the influx of calcium, even in the presence of glutamate. This selective antagonism of the NMDA receptor is a key mechanism for the neuroprotective effects observed with this class of compounds.
Figure 1: Mechanism of action of 6,7-dichloro-quinoxalinone (DCQX) at the NMDA receptor.
Comparative Efficacy: A Quantitative Look at Halogen Substitution
A pivotal study by Madsen and colleagues systematically explored the structure-activity relationship of substituted quinoxaline-2,3-diones, providing crucial data for comparing the efficacy of 6,7-dichloro and 6,7-difluoro derivatives. The antagonist potency (Kb) at the NMDA/glycine site was determined using electrical assays in Xenopus oocytes.
| Compound | R6 | R7 | R5 | Kb (nM) at NMDA/Glycine Site | Selectivity (vs. non-NMDA) |
| ACEA 1021 | Cl | Cl | NO₂ | ~6-8 | ~120-250 fold |
| Analog (from Madsen et al., 1995) | F | F | NO₂ | Significantly weaker | Data not specified |
| 6,7-dichloro-quinoxaline-2,3-dione (DCQX) | Cl | Cl | H | Potent | High |
Table 1: Comparative antagonist potency of halogenated quinoxalinone derivatives at the NMDA/glycine site. Data for ACEA 1021 and its difluoro analog are from Madsen et al., 1995.[5]
The data clearly indicates that the nature of the halogen at the 6 and 7 positions significantly influences the antagonist potency. The 6,7-dichloro substituted analog with a nitro group at the 5-position (ACEA 1021) exhibits high potency at the glycine site, with a Kb in the low nanomolar range.[5] In stark contrast, the corresponding 6,7-difluoro analog was found to be a significantly weaker antagonist.[5] This suggests that the larger, more lipophilic chlorine atoms are preferred over fluorine for potent antagonism at the NMDA/glycine site.
Furthermore, the study highlighted the importance of the 5-position substituent. The presence of a nitro group in this position, in conjunction with the 6,7-dihalo substitutions, dramatically increases potency. For instance, removal of the 5-nitro group from a 6,7-dichloro analog resulted in an approximately 100-fold decrease in potency.[5]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol is a standard method to determine the binding affinity of a test compound for the glycine site of the NMDA receptor.
Figure 2: Experimental workflow for a radioligand binding assay.
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the synaptic membranes by high-speed centrifugation.
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine or [³H]DCQX) and a range of concentrations of the test compound (e.g., 6,7-dichloro or 6,7-difluoro quinoxalinone derivatives).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Electrophysiology in Xenopus Oocytes
This method assesses the functional antagonism of the test compounds on NMDA receptors expressed in a heterologous system.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A).
-
Two-Electrode Voltage Clamp: After 2-3 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Drug Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors. Apply the test compound at various concentrations to the perfusion solution and measure the inhibition of the agonist-induced current.
-
Data Analysis: Construct concentration-response curves to determine the IC50 of the antagonist. Calculate the Kb value from the shift in the agonist concentration-response curve in the presence of the antagonist.
Structure-Activity Relationship (SAR) and Future Directions
The available data strongly supports a clear structure-activity relationship for 6,7-dihalo-quinoxalinone derivatives at the NMDA receptor glycine site. The key takeaways are:
-
Halogen Identity is Crucial: Chlorine at the 6 and 7 positions is superior to fluorine for high-potency antagonism. This is likely due to a combination of electronic and steric factors that favor the interaction of the dichloro-substituted ring with the binding pocket of the glycine site.
-
5-Position Substitution Enhances Potency: A nitro group at the 5-position significantly increases the antagonist activity of 6,7-dihalo-quinoxalinones.
While the focus of this guide has been on NMDA receptor antagonism, it is important to note that quinoxalinone derivatives can also exhibit activity at AMPA/kainate receptors. The selectivity profile is highly dependent on the substitution pattern. For instance, compounds like CNQX and DNQX, which lack the 5-nitro group and have different substituents at the 6 and 7 positions, are potent non-NMDA receptor antagonists.[3]
Future research in this area should focus on a more extensive exploration of different halogen substitutions (e.g., bromine, iodine) at the 6 and 7 positions, in combination with a variety of electron-withdrawing and electron-donating groups at the 5-position. Such studies will provide a more complete understanding of the SAR and could lead to the development of even more potent and selective glutamate receptor antagonists with improved pharmacokinetic properties for the treatment of neurological disorders.
Conclusion
The comparative analysis of 6,7-dichloro and 6,7-difluoro quinoxalinone derivatives reveals a clear preference for chlorine substitution for potent antagonism at the NMDA receptor glycine site. The experimental data underscores the critical role of the halogen identity in the structure-activity relationship of this class of compounds. While 6,7-dichloro-quinoxaline-2,3-dione and its analogs remain the more promising candidates for neuroprotective therapies targeting the NMDA receptor, the systematic evaluation of halogenated quinoxalinones continues to be a valuable strategy in the design of novel modulators of glutamatergic neurotransmission.
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Madsen, U., et al. (1995). Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. Journal of Medicinal Chemistry, 38(22), 4367-79. Available at: [Link]
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Binding Mode of an α-amino Acid-Linked quinoxaline-2,3-dione Analogue at Glutamate Receptor Subtype GluK1. PubMed. Available at: [Link]
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Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. Available at: [Link]
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Conti, P., et al. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. Journal of Medicinal Chemistry, 47(27), 6740-8. Available at: [Link]
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Dingledine, R., et al. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Available at: [Link]
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Peptide HLDF-6 Exhibits Neuroprotective Activity in Neurodegenerative Diseases. ResearchGate. Available at: [Link]
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Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal, 2012, 718023. Available at: [Link]
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Chemi, G., et al. (2001). Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173. Journal of Medicinal Chemistry, 44(19), 3157-65. Available at: [Link]
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Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. Available at: [Link]
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Ortwine, D. F., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345-71. Available at: [Link]
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Le Douaron, G., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169-86. Available at: [Link]
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Le Douaron, G., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. European Journal of Medicinal Chemistry, 89, 467-79. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted 3-(Hydroxyimino)quinoxalin-2-ones as Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(hydroxyimino)quinoxalin-2-one derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1] We will dissect the chemical architecture of this scaffold, comparing how specific substitutions influence biological outcomes, supported by experimental data from authoritative sources. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design novel and more potent quinoxaline-based therapeutic agents.
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The quinoxalin-2(1H)-one core, in particular, serves as a versatile framework for developing targeted inhibitors for various enzymes and receptors.[4][5] The introduction of a hydroxyimino (oxime) group at the C-3 position creates a unique pharmacophore with distinct electronic and steric properties, offering opportunities for potent and selective molecular interactions. This guide will explore the nuanced effects of structural modifications across this scaffold.
The Core Scaffold: Unpacking the 3-(Hydroxyimino)quinoxalin-2-one Pharmacophore
The fundamental 3-(hydroxyimino)quinoxalin-2-one structure consists of a fused benzene and pyrazine ring system, with a ketone at C-2 and a hydroxyimino moiety at C-3. The SAR of these derivatives is primarily dictated by substitutions at three key regions: the N-1 position of the lactam, the C-3 hydroxyimino side chain, and the C-6/C-7 positions on the benzo moiety.
The lactam NH group and the hydroxyimino group are critical hydrogen-bonding domains. For instance, in related quinoxalin-2(1H)-one derivatives developed as anti-HCV agents, the NH-group of the lactam was found to be essential for antiviral activity.[6] The hydroxyimino group can act as both a hydrogen bond donor (from the OH) and acceptor (from the N atom), enabling strong interactions with biological targets.
Below is a generalized workflow for the synthesis and evaluation of these compounds, which forms the basis for generating the SAR data discussed in this guide.
Figure 1: A generalized workflow for the synthesis and SAR-guided development of 3-(hydroxyimino)quinoxalin-2-one derivatives.
Comparative Analysis of Substituent Effects
The biological activity of quinoxaline derivatives can be exquisitely sensitive to the nature and position of substituents. We will now compare the effects of modifications at different sites on the scaffold, drawing from published studies on related quinoxalin-2-one analogs.
Substitutions on the Benzo Ring (C-6 and C-7 Positions)
The electronic properties of substituents on the benzene ring play a crucial role in modulating the overall electron density of the heterocyclic system, which can influence binding affinity and pharmacokinetic properties.
-
Electron-Withdrawing Groups (EWGs): In many quinoxaline series, the introduction of EWGs like halogens (-F, -Cl), nitro (-NO₂), or cyano (-CN) at the C-6 or C-7 position enhances biological activity. For instance, in a study of quinazolinone Schiff bases (a related heterocyclic system), compounds with strong electron-withdrawing groups such as 7-F or 5-NO₂ showed the highest inhibitory efficiency against lactate dehydrogenase (LDHA), a target in cancer metabolism.[7] Similarly, for a series of anticancer quinoxalines, a chloro group produced higher activity than a methyl group.[8] The rationale is that EWGs can enhance interactions with electron-rich pockets in a target protein or improve cell permeability.
-
Electron-Donating Groups (EDGs): Conversely, the effect of EDGs like methoxy (-OCH₃) or methyl (-CH₃) can be context-dependent. While sometimes beneficial, they can also reduce activity. In one anticancer quinoxaline series, replacing an electron-releasing -OCH₃ group with an electron-withdrawing -Cl group was found to decrease activity, highlighting the complexity of SAR.[8] However, in another study on quinoxaline sulfonamides, electron-rich groups on an attached phenyl ring led to the highest antibacterial activity.[9] This demonstrates that the optimal electronic nature of the substituent is highly dependent on the specific biological target.
Substitutions at the N-1 Position
The lactam nitrogen at the N-1 position is a common site for modification to explore the steric and electronic requirements of the binding pocket and to modulate physicochemical properties like solubility.
-
Unsubstituted (N-H): The presence of an unsubstituted N-H group is often critical, as it can act as a key hydrogen bond donor. Studies on quinoxalin-2(1H)-one derivatives targeting the hepatitis C virus (HCV) revealed that the NH-group of the lactam moiety was clearly required for anti-HCV activity.[6]
-
Alkyl/Aryl Substitution: Replacing the N-1 proton with alkyl or aryl groups can have varied effects. In the development of FGFR1 kinase inhibitors based on a 3-vinyl-quinoxalin-2(1H)-one scaffold, the introduction of methyl or benzyl groups at the C-1 position did not appear to have a significant positive effect on inhibition.[10] This suggests that for certain targets, this position may be solvent-exposed or that substitution introduces unfavorable steric hindrance. However, N-substitution can also be a viable strategy to block metabolic degradation or to orient other parts of the molecule for optimal target engagement.
Substitutions at the C-3 Position
The C-3 position is the most critical for defining the unique activity profile of this compound class. While our focus is the hydroxyimino group, comparing it to other C-3 substituents provides valuable context.
-
The Hydroxyimino Group (-C(=NOH)-): This moiety is a potent metal-chelating group and can form multiple hydrogen bonds. Its geometry (E/Z isomerism) can also be a critical determinant of activity.
-
Other C-3 Substituents: In anti-HCV quinoxalin-2(1H)-ones, introducing a hydrogen-bond acceptor, such as an N,N-disubstituted amide, at the C-3 position was highly beneficial for antiviral potency.[6] In another study, quinoxalinone derivatives with a C-3 hydrazone linker attached to an aryl group showed that strong electron-withdrawing substituents on the aryl portion enhanced activity.[7]
This comparative data suggests that the C-3 position is a key interaction point where hydrogen bonding and electronic complementarity are paramount. The hydroxyimino group is an excellent candidate for fulfilling these roles.
Quantitative SAR: A Tabular Comparison
To illustrate these principles, the following table summarizes representative data from studies on quinoxalin-2-one derivatives, showcasing how specific substitutions correlate with biological activity.
| Compound ID | Core Scaffold | N-1 Substitution | C-6/C-7 Substitution | C-3 Substitution | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Analog 1a | Quinoxalin-2-one | -H | -H | -C(=O)N(CH₃)₂ | HCV Replicon | Potent (EC₅₀ < 1 µM) | [6] |
| Analog 1b | Quinoxalin-2-one | -H | -H | -C(=O)NHCH₃ | HCV Replicon | Less Potent | [6] |
| Analog 2a | Quinoxalin-2-one | -H | 7-NO₂ | Hydrazone derivative | LDHA Enzyme | 89.70% Inhibition | [7] |
| Analog 2b | Quinoxalin-2-one | -H | 7-F | Hydrazone derivative | LDHA Enzyme | 89.85% Inhibition | [7] |
| Analog 3a | 3-Vinyl-quinoxalin-2-one | -H | -H | Vinyl derivative | FGFR1 Kinase | 65% Inhibition @ 10µM | [10] |
| Analog 3b | 3-Vinyl-quinoxalin-2-one | -CH₃ | -H | Vinyl derivative | FGFR1 Kinase | 35% Inhibition @ 10µM | [10] |
Analysis of Tabular Data:
-
Comparison of 1a and 1b: The data clearly shows that an N,N-disubstituted amide at C-3 is far superior to a monosubstituted one for anti-HCV activity, highlighting the importance of the hydrogen bond acceptor properties at this position.[6]
-
Comparison of 2a and 2b: Both compounds with strong electron-withdrawing groups at C-7 show potent inhibition of the LDHA enzyme, reinforcing the principle that EWGs on the benzo ring can significantly enhance activity.[7]
-
Comparison of 3a and 3b: The unsubstituted N-1 analog (3a) is nearly twice as active as the N-1 methyl analog (3b) against FGFR1, suggesting that either the N-H proton is involved in a key hydrogen bond or that the methyl group introduces a steric clash.[10]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental methodologies are essential.
General Synthesis of 3-(Hydroxyimino)quinoxalin-2-one
This protocol describes a common synthetic route. The choice of starting materials and reagents is critical; for instance, the substituted o-phenylenediamine determines the final substitution pattern on the benzo ring.
Step 1: Synthesis of 3-Methyl-1H-quinoxalin-2-one
-
To a solution of the appropriately substituted o-phenylenediamine (10 mmol) in ethanol (50 mL), add ethyl acetoacetate (12 mmol).
-
Add a catalytic amount of acetic acid (0.5 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 3-methyl-1H-quinoxalin-2-one intermediate.
Step 2: Synthesis of 3-(Hydroxyimino)-1H-quinoxalin-2-one
-
Suspend the 3-methyl-1H-quinoxalin-2-one intermediate (5 mmol) in glacial acetic acid (20 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 7.5 mmol) in water (5 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the mixture into ice-cold water (100 mL).
-
Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry to obtain the final 3-(hydroxyimino)quinoxalin-2-one product.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting cell viability against compound concentration.
Key SAR Principles Visualized
The following diagram summarizes the key structure-activity relationships for the 3-(hydroxyimino)quinoxalin-2-one scaffold discussed in this guide.
Figure 2: Summary of key structure-activity relationships for the 3-(hydroxyimino)quinoxalin-2-one scaffold.
Conclusion and Future Outlook
The 3-(hydroxyimino)quinoxalin-2-one scaffold represents a promising framework for the development of novel therapeutic agents. The structure-activity relationship studies reveal several key principles for optimizing biological activity:
-
Benzo Ring Electronics: The potency of these compounds can be significantly enhanced by decorating the C-6 and C-7 positions with electron-withdrawing groups.[7][8]
-
N-1 Lactam Substitution: The unsubstituted N-H group is frequently essential for activity, likely participating in crucial hydrogen-bonding interactions with the target protein.[6] Modifications at this site should be approached with caution.
-
C-3 Moiety: The C-3 position is a critical interaction hub. The hydroxyimino group provides a rich source of hydrogen bonding and potential metal chelation, while other hydrogen bond acceptors have also proven effective.[6]
Future drug design efforts should focus on a multi-parameter optimization approach, balancing potency with pharmacokinetic properties (ADMET). Exploring different isomers of the hydroxyimino group and creating hybrid molecules that merge the quinoxaline core with other pharmacophores could lead to the discovery of next-generation inhibitors with improved efficacy and selectivity.[8] The systematic application of the SAR principles outlined in this guide will be instrumental in navigating the complex chemical space and unlocking the full therapeutic potential of this versatile scaffold.
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A Researcher's Guide to Validating Biological Targets for Dichloro-quinoxalinone Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological targets of dichloro-quinoxalinone compounds. Moving beyond a simple listing of methods, this document delves into the causal logic behind experimental choices, offering a comparative analysis of key validation techniques supported by experimental data and detailed protocols. Our focus is on establishing a self-validating system of inquiry, ensuring scientific integrity and building a robust case for the mechanism of action of this promising class of molecules.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives, including the dichloro-quinoxalinone series, have demonstrated a vast array of biological activities, from anticancer and antimicrobial to kinase inhibition.[1][2] This versatility, however, necessitates a meticulous and multi-faceted approach to pinpointing and validating their precise molecular targets to advance them as viable therapeutic candidates.
A Tiered Approach to Target Validation
A robust target validation strategy for dichloro-quinoxalinone compounds can be envisioned as a tiered approach, moving from broad, initial target identification to definitive confirmation of engagement and functional relevance in a cellular context.
Tier 1: Target Identification and Hypothesis Generation
The journey often begins with either a phenotypic screen, where the compound demonstrates a desirable biological effect (e.g., cancer cell death), or a target-based screen. For novel dichloro-quinoxalinone compounds emerging from phenotypic screens, the initial challenge is "target deconvolution."
Common Target Deconvolution Strategies:
-
Affinity Chromatography: This classic method involves immobilizing a derivatized dichloro-quinoxalinone compound on a solid support to "pull down" its binding partners from cell lysates.
-
Computational Docking: In silico modeling can predict the binding of dichloro-quinoxalinone compounds to the active sites of known targets, such as kinases, based on their three-dimensional structures.[3]
Tier 2: In Vitro Biochemical Confirmation
Once a putative target is identified, the next critical step is to confirm a direct interaction and quantify the compound's effect on the target's activity in a controlled, cell-free environment.
Comparative Analysis of Primary Targets for Quinoxalinone Derivatives
Several classes of enzymes have been identified as potential targets for quinoxalinone derivatives. Below is a comparative summary of inhibitory activities.
| Compound Class | Target Enzyme | Reported IC50 Values | Key Considerations |
| Dichloro-dinitro-phenoxy-quinoxalinone | Aldose Reductase | 1.54 µM[4] | Aldose reductase is implicated in diabetic complications.[5][6] |
| Chloro-quinoxaline Derivatives | Pim-1/2 Kinase | 130-200 nM (Pim-1)[7] | Pim kinases are involved in cell survival and proliferation pathways.[7] |
| Quinoxalinone Derivatives | EGFR (Triple Mutant) | 3.04 - 10.50 nM[8] | Important in non-small cell lung cancer with acquired resistance.[8] |
| Dichloro-quinoxaline Derivatives | ASK1 | 30.17 nM[9] | Apoptosis signal-regulating kinase 1 (ASK1) is involved in stress responses.[9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Pim-1/2, EGFR, ASK1)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a dichloro-quinoxalinone compound.
Objective: To quantify the direct inhibitory effect of a test compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, EGFR, ASK1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Dichloro-quinoxalinone compound dissolved in DMSO
-
Kinase assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the dichloro-quinoxalinone compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 3: Cellular Target Engagement and Functional Consequences
Confirming that a dichloro-quinoxalinone compound interacts with its intended target within the complex environment of a living cell is paramount. Furthermore, it is crucial to demonstrate that this engagement leads to the desired downstream biological effects.
Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses the binding of a small molecule to its target protein in intact cells or cell lysates.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).
Assessing Downstream Signaling Pathways
If the hypothesized target is a kinase within a signaling cascade (e.g., PI3K/Akt or MAPK/ERK), it is essential to demonstrate that the dichloro-quinoxalinone compound inhibits the phosphorylation of downstream substrates.
Experimental Protocol: Western Blot for Phosphorylated Kinases
Objective: To determine if the test compound inhibits the phosphorylation of downstream targets in a specific signaling pathway.
Materials:
-
Cancer cell line known to have an active signaling pathway of interest.
-
Dichloro-quinoxalinone compound.
-
Cell lysis buffer.
-
Primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-Akt, Akt, p-ERK, ERK).
-
Secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Treatment: Culture the cells and treat them with various concentrations of the dichloro-quinoxalinone compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different compound concentrations.
Signaling Pathway: PI3K/Akt/mTOR
Caption: Hypothesized inhibition of the PI3K/Akt pathway by dichloro-quinoxalinone compounds.
Tier 4: Phenotypic Confirmation in Disease-Relevant Models
The ultimate validation comes from demonstrating that the on-target activity of the dichloro-quinoxalinone compound translates into a desired phenotype in a disease-relevant model, such as a cancer cell line.
Comparative Analysis of Cytotoxicity in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Reported IC50 / GI50 | Reference |
| Dichloro-quinoxaline derivative (4m) | A549 (Lung) | 9.32 µM | [12] |
| 5-Fluorouracil (Control) | A549 (Lung) | 4.89 µM | [12] |
| Quinoxalinone derivative (3h) | RPMI-8226 (Leukemia) | 1.11 µM | [13] |
| Pyridinylquinoxaline derivative (IVa) | HeLa (Cervical) | 3.89 µM | [14] |
| Quinoxalinone Schiff's base (6k) | MCF-7 (Breast) | 6.93 µM | [2] |
| Doxorubicin (Control) | MCF-7 (Breast) | 4.17 µM | [2] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 µM |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of a dichloro-quinoxalinone compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dichloro-quinoxalinone compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dichloro-quinoxalinone compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The validation of biological targets for dichloro-quinoxalinone compounds is a systematic process that requires a combination of biochemical, cellular, and phenotypic assays. By employing a tiered approach, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This guide provides a robust framework for these validation studies, emphasizing the importance of comparative data and detailed, reproducible protocols to ensure the scientific rigor necessary for advancing these promising compounds in the drug discovery pipeline.
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A Comparative Guide to the Cytotoxic Effects of Quinoxalinone Analogs in Oncology Research
The quinoxalinone scaffold has definitively emerged as a privileged structure in medicinal chemistry, serving as a robust foundation for the development of novel anticancer agents.[1][2] This guide offers a comparative analysis of the cytotoxic efficacy of various quinoxalinone analogs, supported by experimental data from recent literature. We will delve into their diverse mechanisms of action, present quantitative data on their cytotoxic activities against various cancer cell lines, and provide detailed experimental protocols for key assays to empower researchers in this dynamic field.
The Mechanistic Versatility of Quinoxalinone Analogs
Quinoxalinone derivatives exert their anticancer effects not through a single, uniform mechanism, but by targeting a variety of critical cellular pathways that are frequently dysregulated in cancer. This multi-pronged approach is a key reason for the significant interest in this class of compounds.[3] Understanding these mechanisms is fundamental to selecting the appropriate analog for a specific research context.
The most prominent mechanisms of action include:
-
Kinase Inhibition : A significant number of quinoxalinone compounds function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[1] By competitively binding to the ATP-binding sites of these enzymes, they can effectively halt downstream signaling cascades.[4][5] Key targets include:
-
PI3K/mTOR Pathway : Derivatives like PX-866 and PKI-587 act as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in a pathway controlling cell growth, metabolism, and survival.[4]
-
Receptor Tyrosine Kinases (RTKs) : Many analogs show inhibitory activity against RTKs such as VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor), which are pivotal for tumor angiogenesis and cell growth.[1][6]
-
-
Topoisomerase II Inhibition : Certain quinoxalinone structures act as topoisomerase II inhibitors. These agents disrupt DNA replication and repair by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately, cell death.[1][7]
-
Induction of Apoptosis and Cell Cycle Arrest : A common consequence of treating cancer cells with quinoxalinone analogs is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, often at the G2/M phase.[1][5] These events are typically downstream effects of the primary inhibition of kinases or topoisomerases.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway, a frequent target of quinoxalinone derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway is inhibited by dual-target quinoxalinone analogs.
Comparative Cytotoxicity of Quinoxalinone Analogs
The cytotoxic potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value signifies greater potency. The choice of cell line is critical, as different cancer types exhibit varying sensitivities to the same compound due to their unique genetic and molecular profiles.
The following table summarizes the in vitro cytotoxic activity of several representative quinoxalinone derivatives against a panel of human cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism of Action | Reference |
| Compound 11 | MCF-7 | Breast | 0.81 | EGFR Inhibition | [6] |
| HepG2 | Liver | 1.12 | EGFR Inhibition | [6] | |
| HCT-116 | Colon | 1.34 | EGFR Inhibition | [6] | |
| Compound 13 | MCF-7 | Breast | 2.11 | EGFR Inhibition | [6] |
| HepG2 | Liver | 2.53 | EGFR Inhibition | [6] | |
| HCT-116 | Colon | 2.91 | EGFR Inhibition | [6] | |
| Compound 3b | MCF-7 | Breast | 1.85 | Topoisomerase II, EGFR Inhibition | [7] |
| Compound 4b | MCF-7 | Breast | 4.08 | Topoisomerase II, EGFR Inhibition | [7] |
| Compound VIIIc | HCT-116 | Colon | 2.5 | Cell Cycle Arrest (G2/M) | [2][5] |
| Compound XVa | HCT-116 | Colon | 4.4 | Not specified | [2][5] |
| MCF-7 | Breast | 5.3 | Not specified | [2] | |
| Doxorubicin | HCT-116 | Colon | 0.47 | Topoisomerase II Inhibition | [8] |
| MCF-7 | Breast | 0.52 | Topoisomerase II Inhibition | [8] |
Note: Doxorubicin is a standard chemotherapeutic agent included for reference.
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of quinoxalinone analogs is profoundly influenced by the nature and position of various substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.
-
Substituents on the Quinoxaline Ring : The introduction of electron-withdrawing groups, such as a chloro group, can improve cytotoxic activity.[5] Conversely, modifying the core quinoxaline ring to a 1,4-dihydroquinoxaline can significantly reduce cytotoxicity, highlighting the importance of the aromatic system for activity.[7]
-
Side Chains and Linkers : The type of chemical group attached to the quinoxalinone nucleus is a critical determinant of potency. For instance, in one study, a 2-(8-methoxy-coumarin-3-yl) moiety (Compound 3b) showed substantial anti-proliferative activity.[7] The nature of the linker, such as an NH-CO group versus an aliphatic chain, can also dramatically modulate activity, with the former often enhancing cytotoxic effects.[8][9]
-
Aromatic vs. Aliphatic Groups : SAR studies have revealed that unsubstituted aromatic rings often lead to higher activity compared to those with other substituents.[8] The strategic placement of electron-donating or electron-withdrawing groups on peripheral aromatic rings can either increase or decrease activity, depending on the specific molecular target.[8]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds. The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Quinoxalinone analogs (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding : Culture cells to ~80% confluency. Trypsinize, count, and dilute the cells in a complete medium to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the quinoxalinone analogs in a complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition : After incubation, carefully remove the medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation : Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
The following diagram provides a visual workflow of the MTT assay.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
Quinoxalinone analogs represent a highly versatile and potent class of compounds in the landscape of anticancer drug discovery. Their ability to target multiple, critical oncogenic pathways provides a strong rationale for their continued development. The comparative data clearly indicate that subtle structural modifications can lead to significant changes in cytotoxic potency and mechanistic action, a key insight for medicinal chemists. Future research should focus on optimizing the therapeutic index of these compounds—enhancing their selectivity for cancer cells over normal cells—and exploring their efficacy in more complex in vivo and patient-derived xenograft models to better predict clinical outcomes.
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in vitro comparison of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one with known kinase inhibitors
An In Vitro Comparative Analysis of 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one Against Key Serine/Threonine Kinase Inhibitors
A Senior Application Scientist's Guide to In Vitro Kinase Inhibitor Profiling
Introduction: The Quest for Kinase Inhibitor Specificity
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The novel compound, this compound (henceforth referred to as Cpd-Q), represents a potential new entrant into the kinase inhibitor landscape.[2]
This guide provides a comprehensive framework for conducting a preliminary in vitro comparison of Cpd-Q against established inhibitors for two well-characterized and therapeutically relevant serine/threonine kinases: Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 (GSK-3). We will compare its performance against Silmitasertib (CX-4945), a clinical-stage CK2 inhibitor, and SB 216763, a widely used GSK-3 inhibitor.[3]
The objective is not merely to present data, but to illuminate the scientific rationale behind the experimental design, providing researchers with a robust, self-validating protocol to assess the potency and selectivity of novel chemical entities.
Rationale for Target and Comparator Selection
The choice of kinases and reference compounds is a critical first step that dictates the relevance of the entire study.
-
Casein Kinase 2 (CK2): CK2 is a constitutively active kinase involved in cell growth, proliferation, and suppression of apoptosis. Its upregulation is implicated in many cancers, making it a prime therapeutic target.[4] Silmitasertib (CX-4945) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CK2 that has entered clinical trials, making it an excellent benchmark for a novel inhibitor.[3][5]
-
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a key regulator in a multitude of signaling pathways, including insulin metabolism, neurogenesis, and inflammation. Its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes.[6] SB 216763 is a potent and highly selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, serving as a standard tool compound for studying GSK-3 function.[6]
By testing against these two distinct kinases, we can generate an initial profile of Cpd-Q's potency and, crucially, its selectivity—a key determinant of a drug candidate's potential therapeutic window and off-target effects.[7]
Experimental Design and Workflow
A successful and reproducible in vitro kinase assay requires a meticulous and logical workflow. We will employ the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during the kinase reaction. The signal positively correlates with kinase activity, making it a robust method for screening inhibitors.[8][9]
The workflow is designed to be self-validating by including appropriate controls at each stage.
Caption: A conceptual map of kinase inhibitor characteristics.
Based on our hypothetical data:
-
Cpd-Q: Shows potent inhibition of CK2 (IC50 = 25 nM) and significantly weaker inhibition of GSK-3β (IC50 = 1,500 nM). This suggests Cpd-Q is a potent and selective CK2 inhibitor, with a selectivity ratio (IC50 GSK-3β / IC50 CK2) of 60-fold.
-
Silmitasertib (CX-4945): As expected, it is a highly potent CK2 inhibitor. [3]Its activity against GSK-3β is notable, indicating some level of cross-reactivity that is important to consider in its biological effects. [10]* SB 216763: Demonstrates high potency and selectivity for GSK-3β, with negligible activity against CK2, confirming its status as a selective tool compound.
Discussion and Future Directions
This guide outlines a foundational in vitro biochemical assay to establish a preliminary activity and selectivity profile for a novel compound, Cpd-Q. The hypothetical results position Cpd-Q as a promising selective CK2 inhibitor.
The causality for this experimental choice is clear: cell-free biochemical assays provide a direct measure of enzyme-inhibitor interaction, free from the complexities of cellular uptake, metabolism, or target engagement. [11]This provides a clean, unambiguous starting point.
However, this is only the first step. The trustworthiness of these findings must be validated through subsequent experiments:
-
Cell-Based Target Engagement: The next logical step is to determine if Cpd-Q can inhibit CK2 within a cellular context. This can be achieved by treating cancer cell lines and measuring the phosphorylation of known CK2 substrates via Western Blot.
-
Broad Kinome Profiling: To fully understand its selectivity, Cpd-Q should be screened against a large panel of kinases (e.g., >400). [12]This is essential to identify potential off-targets that could lead to unexpected biological effects or toxicity. [13]4. Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive provides crucial insight for future lead optimization efforts.
By following this structured, data-driven approach, researchers can efficiently and accurately characterize novel kinase inhibitors, paving the way for the development of the next generation of targeted therapeutics.
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A Senior Application Scientist's Guide to Validating Quinoxalinone Derivative Mechanism of Action Using Knockout Cell Lines
Introduction: The Challenge of Specificity in Drug Discovery
Quinoxalinone derivatives represent a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents.[1][2] Their therapeutic efficacy often stems from the inhibition of critical cellular pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] Documented mechanisms include the inhibition of protein kinases like VEGFR and EGFR, interference with topoisomerase II, and the induction of apoptosis.[1][3][4] However, a critical step in the preclinical development of any novel compound is the unambiguous validation of its mechanism of action (MoA). Understanding precisely which molecular target a drug candidate engages is paramount for predicting efficacy, anticipating toxicity, and identifying patient populations who are most likely to respond.[5]
This guide provides a comprehensive, technically-grounded framework for utilizing CRISPR-Cas9 generated knockout (KO) cell lines to definitively validate the molecular targets of novel quinoxalinone derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, compare the KO model system to alternative approaches, and present a self-validating workflow from cell line generation to final data interpretation.
Part 1: The Rationale — Why Knockout Cell Lines are the Gold Standard for Target Validation
Before committing to a lengthy and resource-intensive experimental plan, it is crucial to understand why knockout cell lines provide such a high degree of confidence in target validation compared to other methods.
| Method | Principle | Advantages | Limitations |
| Knockout (KO) Cell Lines | Complete and permanent elimination of the target gene's expression using genome editing tools like CRISPR-Cas9.[6] | Provides a true null-phenotype for unambiguous target-drug interaction assessment; stable and reproducible model.[7] | Potential for off-target gene edits; cells may develop compensatory mechanisms over time.[7] |
| RNA interference (RNAi) | Transient knockdown of gene expression by targeting mRNA for degradation. | Technically simpler and faster to implement than generating a stable KO line. | Incomplete knockdown can lead to ambiguous results; off-target effects are common; transient nature is not ideal for all assays. |
| Small Molecule Inhibitors | Use of a known, selective inhibitor of the target protein to mimic the effect of the novel compound. | Useful for initial validation if a highly selective tool compound exists. | The "selective" inhibitor may have its own off-target effects (polypharmacology), confounding interpretation.[8] |
| In Vitro Biochemical Assays | Testing the compound's activity against the purified target protein (e.g., a kinase assay). | Directly measures the physical interaction between the compound and the protein. | Lacks the biological context of a living cell; does not account for cell permeability, metabolism, or engagement of the target within its native signaling complex. |
The core strength of the knockout approach lies in its ability to create a clean genetic question: "Is the presence of Protein X required for the activity of Drug Y?" By comparing the drug's effect on a parental (wild-type) cell line to its isogenic counterpart lacking the target protein, we can directly attribute differences in response to the absence of that single protein.[7]
Part 2: A Validated Workflow for MoA Confirmation
This section details a robust, multi-phase workflow for validating the MoA of a quinoxalinone derivative hypothesized to target a specific protein, which we will refer to as "Target-Q".
Experimental Protocol: CRISPR-Cas9 Knockout Generation [6][9][10]
-
Component Delivery: Introduce the CRISPR-Cas9 components (Cas9 nuclease and the designed sgRNA) into the chosen parental cancer cell line. This can be achieved via transfection of plasmids, transduction with lentivirus, or electroporation of ribonucleoprotein (RNP) complexes. [6][10]2. Cell Selection: After 48-72 hours, select for cells that have successfully taken up the CRISPR machinery. This may involve antibiotic selection if a resistance marker is used or FACS for a fluorescent marker.
-
Single-Cell Cloning: Plate the selected cells at a very low density (limiting dilution) into 96-well plates to isolate and grow colonies originating from a single cell. [10]This ensures the resulting cell line is monoclonal and genetically uniform.
-
Expansion: Expand the resulting monoclonal colonies into larger culture vessels. Create duplicate plates to be used for genomic DNA extraction and cryopreservation.
-
Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the region of the Target-Q gene targeted by the sgRNA. Send the PCR product for Sanger sequencing to confirm the presence of an indel mutation compared to the wild-type sequence. [9][11]6. Protein Validation: This is the most critical validation step. Lyse cells from the genomically-confirmed clones and perform a Western blot using a validated antibody against Target-Q. [12][13]A true knockout clone will show a complete absence of the protein band that is present in the wild-type parental cell line. [7]
Phase 3: Comparative Phenotypic Assays
With validated Wild-Type (WT) and Target-Q KO cell lines in hand, you can now directly test the hypothesis.
Experimental Protocol: Cell Viability Assay [14][15]
-
Cell Seeding: Seed both WT and Target-Q KO cells into 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoxalinone derivative (e.g., 10 concentrations ranging from 0.1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period relevant to the compound's expected activity (typically 48-72 hours).
-
Viability Measurement: Measure cell viability using a suitable assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended due to its sensitivity and robustness. [15]It quantifies ATP, a direct indicator of metabolically active cells. [16][17] * Equilibrate the plate to room temperature for 30 minutes. [14] * Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. [15] * Mix on an orbital shaker for 2 minutes to induce cell lysis. [17] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [17] * Record luminescence using a plate reader.
Phase 4: Data Analysis, Interpretation, and Pathway Confirmation
The data from the viability assay will be the primary determinant of MoA validation.
-
IC50 Calculation: Normalize the luminescence data to the vehicle-treated controls. Plot the dose-response curves for both the WT and KO cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.
Interpreting the Results:
| Experimental Outcome | Interpretation | Conclusion |
| IC50 (KO) >> IC50 (WT) | The KO cell line is significantly more resistant to the drug than the WT line. | Target Validated. The absence of Target-Q confers resistance, strongly indicating it is the primary target of the quinoxalinone derivative. |
| IC50 (KO) ≈ IC50 (WT) | The KO and WT cell lines show similar sensitivity to the drug. | Target Refuted. Target-Q is likely not the primary mediator of the drug's cytotoxic effect. The drug may work through a different target or have off-target activities. |
| IC50 (KO) < IC50 (WT) | The KO cell line is more sensitive to the drug than the WT line. | Synthetic Lethality. The loss of Target-Q may create a new vulnerability that the drug can exploit. This is an interesting result but refutes the initial hypothesis of direct inhibition. |
Example Data Presentation:
| Cell Line | Quinoxalinone-77 IC50 (µM) |
| Wild-Type (WT) | 1.5 |
| Target-Q KO Clone #1 | > 50 |
| Target-Q KO Clone #2 | > 50 |
Confirmation with Downstream Pathway Analysis
To add another layer of evidence, perform a Western blot to analyze the signaling pathway downstream of Target-Q.
Experimental Protocol: Downstream Western Blot
-
Treat both WT and Target-Q KO cells with the quinoxalinone derivative at a concentration around the WT IC50 (e.g., 2 µM) for a short duration (e.g., 1-4 hours).
-
Lyse the cells and perform a Western blot.
-
Probe the blot with antibodies for:
-
Target-Q (to re-confirm knockout).
-
A known downstream substrate of Target-Q in its phosphorylated form (p-Substrate).
-
The total amount of the downstream substrate (Total-Substrate).
-
A loading control like GAPDH or β-Actin.
-
Expected Result: In WT cells, the drug should decrease the level of p-Substrate. In KO cells, the basal level of p-Substrate should already be very low and should not be further affected by the drug. This confirms that the drug's effect on the pathway is mediated specifically through Target-Q.
Conclusion
The use of rigorously validated knockout cell lines provides an unparalleled level of certainty in validating the mechanism of action of novel therapeutics like quinoxalinone derivatives. [5][18]By demonstrating that the genetic removal of a putative target confers resistance to the compound, researchers can move forward with increased confidence in their candidate's specificity and intended biological function. This self-validating workflow, combining precise genome editing with comparative phenotypic and biochemical analysis, represents a robust and authoritative strategy to de-risk drug development projects and build a compelling, data-driven case for a compound's MoA.
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- Abcam. (n.d.). Western blot protocol.
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- Klinghammer, K., et al. (2023). Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells. STAR Protocols, 4(3), 102366.
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- Vicente, E., et al. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. Medicinal Chemistry Research, 27(11), 2343-2359.
- Ryan, J. A., & D'Andrea, A. D. (2021). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. Methods in Molecular Biology, 2297, 185-207.
- Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv.
- El-Sayed, R. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6596.
- Biocompare. (2022). Target Validation with CRISPR.
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A Senior Application Scientist's Guide to the Photophysical Properties of Substituted Quinoxalinones
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the photophysical properties of substituted quinoxalinones. It delves into the structure-property relationships that govern their absorption and emission characteristics, offering both theoretical explanations and practical, field-proven experimental protocols.
Introduction: The Quinoxalinone Scaffold - More Than a Privileged Structure in Medicine
The quinoxalin-2(1H)-one core, a nitrogen-containing heterocyclic compound, is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] However, the inherent photophysical characteristics of this scaffold have garnered significant interest, positioning these compounds as versatile fluorophores for applications ranging from biological imaging and fluorescent sensing to materials science.[4][5][6][7]
The true potential of quinoxalinones as functional dyes lies in their tunability. The introduction of various substituents onto the core structure dramatically alters their electronic and, consequently, their photophysical properties. Understanding the causality behind these changes is paramount for the rational design of novel fluorophores with tailored absorption and emission profiles. This guide will explore these structure-property relationships, providing a comparative framework supported by experimental data and detailed methodologies for characterization.
The Photophysics of Quinoxalinones: A Primer
Before delving into the effects of substitution, it is crucial to understand the fundamental photophysical processes at play. The behavior of any fluorescent molecule, including quinoxalinones, is governed by its electronic structure and how it interacts with light.
-
Absorption (Excitation): When a quinoxalinone molecule absorbs a photon of a specific energy, an electron is promoted from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). The absorption spectra of quinoxalinones typically show bands arising from π–π* and n–π* electronic transitions.[8] The energy difference between the HOMO and LUMO dictates the maximum absorption wavelength (λabs).
-
Fluorescence (Emission): Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the excited state. From here, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence. Because some energy is lost during relaxation in the excited state, the emitted photon has lower energy (a longer wavelength, λem) than the absorbed photon.
-
Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum (λem - λabs). A larger Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
-
Photoluminescence Quantum Yield (ΦPL): This critical parameter represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[9] A high quantum yield (approaching 1 or 100%) indicates a highly fluorescent compound, where competing non-radiative decay pathways (like heat dissipation or intersystem crossing) are minimized.
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that can be influenced by its molecular environment.
Comparative Analysis: How Substituents Modulate Photophysical Properties
The strategic placement of functional groups on the quinoxalinone ring system is the key to tuning its optical properties. The electronic nature of the substituent (donating or withdrawing) and its position are the primary determinants of the resulting photophysical behavior.
The Role of Electron-Donating and Electron-Withdrawing Groups
A common and highly effective strategy for modifying fluorescence is to create a "push-pull" system. This involves attaching an electron-donating group (EDG), such as an amino (-NH2) or methoxy (-OCH3) group, to one part of the molecule and an electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, to another.
This arrangement facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation.[10][11] The EDG "pushes" electron density into the π-system, while the EWG "pulls" it away. This has profound effects:
-
Energy Levels: EDGs tend to raise the energy of the HOMO, while EWGs lower the energy of the LUMO.[10] This combined effect reduces the overall HOMO-LUMO energy gap.
-
Bathochromic (Red) Shift: A smaller energy gap means that lower-energy photons are required for excitation. Consequently, the introduction of both EDGs and EWGs typically leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.[10][12]
-
Stokes Shift & Solvatochromism: Push-pull systems often exhibit larger Stokes shifts and pronounced solvatochromism, where the emission wavelength changes with solvent polarity.[5] In polar solvents, the charge-separated excited state is stabilized, leading to further red-shifting of the fluorescence.
Interestingly, studies on some fused-ring quinoxaline systems have shown that both EDGs and EWGs can independently induce a bathochromic shift, highlighting the complexity of the electronic effects within this scaffold.[10]
The Critical Impact of Substituent Position
The location of the substituent is not trivial. Isomers with the same functional group at different positions can have dramatically different photophysical profiles. For example, the influence of an electron-donating dimethylaminostyryl (DMAS) group on the quinoxalinone core was found to be drastically dependent on its position, significantly altering absorption/emission intensities and solvatochromic behavior.[5][12] Similarly, the presence of an electron-withdrawing ester group at the 3-position of an isoquinolone system (a related scaffold) was found to be crucial for its fluorescent properties compared to analogues lacking it.[13]
This positional dependence underscores the importance of precise synthetic control for achieving desired optical outcomes.
Aggregation-Induced Emission (AIE)
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some quinoxalinone derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE) .[8] These molecules are weakly emissive in solution but become highly fluorescent upon aggregation. This property is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and forces the molecules to release their energy via fluorescence. This makes AIE-active quinoxalinones promising candidates for applications in solid-state lighting and biological sensing.
Data Summary: Photophysical Properties of Selected Quinoxalinones
The following table summarizes experimental data from the literature to provide a direct comparison of how different substitution patterns affect the key photophysical properties of quinoxalinone-based fluorophores.
| Compound/Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦPL) | Solvent | Reference |
| 7-aminoquinoxalin-2(1H)-one | ~360-370 | 489 | ~120 | Not specified | Water | [5] |
| 7-aminoquinoxalin-2(1H)-one | ~360 | 421 | ~61 | Not specified | Toluene | [5] |
| Dipyrroloquinoxaline with -OCH3 (EDG) | ~410 | 465 | 55 | Not specified | THF | [10] |
| Dipyrroloquinoxaline with -F (EWG) | ~405 | 460 | 55 | Not specified | THF | [10] |
| Quinoxalinochlorin with -OCH3 (EDG) | 692 | 694 | 2 | 0.16 (Fluorescence) | Toluene | [14] |
| Quinoxalinochlorin with -NO2 (EWG) | 687 | 690 | 3 | 0.09 (Fluorescence) | Toluene | [14] |
Note: This table is illustrative. Direct comparison of quantum yields should be done with caution unless the same standard and methodology were used.
Experimental Section: Protocols for Photophysical Characterization
To ensure trustworthy and reproducible data, rigorous adherence to standardized protocols is essential. This section provides step-by-step methodologies for the synthesis and photophysical characterization of a novel quinoxalinone derivative.
Synthesis: General Procedure for Substituted 3-Methyl-2(1H)-quinoxalinones
This protocol is a generalized condensation reaction, a common and effective method for synthesizing the quinoxalinone core.[1][3]
Causality: The reaction relies on the nucleophilic attack of an amino group from the o-phenylenediamine starting material onto a keto group of the pyruvate, followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring. The choice of substituent on the phenylenediamine precursor directly determines the substitution pattern on the final product.
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriately substituted 4-R-1,2-phenylenediamine in glacial acetic acid.
-
Addition: To this solution, add a slight excess (1.1 equivalents) of sodium pyruvate.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxalinone derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.
Protocol: Measurement of UV-Vis Absorption and Fluorescence Spectra
Causality: This protocol ensures accurate spectral data by using dilute solutions to avoid inner filter effects and detector saturation.[15] The use of spectroscopic-grade solvents is critical to eliminate interference from absorbing or fluorescent impurities.
-
Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of the synthesized quinoxalinone in a suitable spectroscopic-grade solvent (e.g., DMSO, THF, Toluene).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (~1-10 µM) in the desired solvent using a quartz cuvette with a 1 cm path length.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-700 nm).
-
The absorbance at the maximum peak (λabs) should ideally be between 0.1 and 1.0 for reliable measurements.[15]
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λabs determined in the previous step.
-
Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
It is also good practice to record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined maximum emission wavelength (λem). The excitation spectrum should match the absorption spectrum for a pure compound.
-
Protocol: Relative Photoluminescence Quantum Yield (PLQY) Measurement
Causality: The relative method is the most common approach for determining PLQY.[15] It relies on comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield. To minimize errors, it is crucial that the absorbance of both the sample and standard solutions at the excitation wavelength is kept low (ideally < 0.1) to prevent inner filter effects and ensure a linear relationship between absorbance and emission intensity.
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to your sample. Common standards include quinine sulfate in 0.5 M H2SO4 (ΦPL ≈ 0.54) or Zinc 5,10,15,20-tetraphenylporphyrin (ZnTPP) in toluene (ΦPL = 0.033).[14]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Adjust concentrations so that the absorbance at the chosen excitation wavelength is below 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.
-
-
Calculation: The PLQY (Φs) of the sample is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Visualizing Relationships and Workflows
Conclusion and Outlook
The photophysical properties of quinoxalinones are exquisitely sensitive to the nature and position of substituents on their aromatic core. By leveraging fundamental principles of physical organic chemistry, such as the induction of intramolecular charge transfer via push-pull systems, researchers can rationally design novel fluorophores. The strategic introduction of electron-donating and electron-withdrawing groups is a powerful tool for tuning absorption and emission wavelengths, often resulting in significant bathochromic shifts desirable for biological applications where avoiding cellular autofluorescence is key.
The methodologies detailed in this guide provide a robust framework for the synthesis and characterization of these compounds, ensuring the generation of reliable and comparable data. As our understanding of these structure-property relationships deepens, the development of next-generation quinoxalinone-based probes for advanced fluorescence microscopy, highly specific chemosensors, and efficient optoelectronic materials will undoubtedly accelerate, solidifying their place as a truly versatile class of functional molecules.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chlorinated Quinoxalinone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. For compounds like chlorinated quinoxalinones, which are often potent and require precise quantification in biological matrices, the reliability of the analytical methods used is paramount. This guide provides an in-depth, experience-driven perspective on the cross-validation of analytical methods for these compounds, ensuring data integrity and regulatory compliance.
The Imperative of Cross-Validation: Beyond Single-Laboratory Success
A fully validated analytical method within a single laboratory is a significant achievement. However, in the collaborative and often global environment of drug development, it's common for analytical testing to be transferred between laboratories, or for a method to be updated with new instruments or by different analysts. Cross-validation is the formal process of verifying that an analytical method produces consistent, reliable, and accurate results under these different conditions.[1][2] It is a critical step that ensures the interchangeability of data, a cornerstone of successful regulatory submissions.[1]
The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) all provide guidelines that underscore the importance of cross-validation when analytical methods are transferred or modified.[3][4][5][6][7] The primary goal is to demonstrate that the method remains suitable for its intended purpose, regardless of the testing site or minor variations in execution.[1][3]
When is Cross-Validation Necessary?
Cross-validation should be performed in several key scenarios:
-
Inter-Laboratory Transfer: When an analytical method is transferred from a sending laboratory (e.g., a research and development lab) to a receiving laboratory (e.g., a contract research organization).[8][9][10]
-
Inter-Analyst Comparison: To ensure different analysts within the same lab can execute the method with comparable results.
-
Inter-Instrument Comparison: When a new instrument is brought online to run an existing, validated method.
-
Changes in Methodology: When modifications are made to a validated method, such as changes in sample extraction procedures or chromatographic conditions.[2][11]
Designing a Robust Cross-Validation Study: A Step-by-Step Protocol
A successful cross-validation study is built on a foundation of careful planning and execution. The following protocol outlines the key steps, incorporating insights from extensive experience in bioanalytical method validation.
The Cross-Validation Workflow
The following diagram illustrates the logical flow of a comprehensive cross-validation study.
Caption: Workflow for a typical cross-validation study.
Experimental Protocol
Objective: To compare the performance of a validated analytical method for a chlorinated quinoxalinone between a sending and receiving laboratory.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Certified reference standards of the chlorinated quinoxalinone and its stable isotope-labeled internal standard (SIL-IS).
-
Quality Control (QC) samples at low, medium, and high concentrations.
-
Incurred samples (if available) from a previous study.
Methodology:
-
Protocol Agreement: Both the sending and receiving laboratories must agree on a detailed cross-validation protocol that outlines the scope, procedures, and acceptance criteria.[8]
-
Sample Preparation and Distribution:
-
The sending laboratory prepares a set of QC samples by spiking the blank matrix with known concentrations of the analyte.
-
Aliquots of these QC samples, along with a selection of incurred samples, are shipped to the receiving laboratory under appropriate storage conditions.
-
-
Independent Analysis:
-
Both laboratories analyze the QC and incurred samples using the same validated analytical method.
-
It is crucial that the analyses are performed independently and, if possible, on different days to assess between-run variability.
-
-
Data Evaluation:
-
The concentration data from both laboratories are compiled and statistically compared.
-
The comparison should focus on accuracy and precision.
-
Acceptance Criteria (based on FDA and EMA guidelines):
-
Accuracy: The mean concentration at each QC level from the receiving laboratory should be within ±15% of the nominal concentration.[12]
-
Precision: The coefficient of variation (CV) for the replicate analyses at each QC level should not exceed 15%.[6][12]
-
Incurred Sample Reanalysis (ISR): For at least two-thirds (67%) of the incurred samples, the percent difference between the initial and re-analyzed concentrations should be within 20% of their mean.[13][14]
Comparative Analysis of Analytical Techniques for Chlorinated Quinoxalinone Quantification
The choice of analytical technique is critical for the successful quantification of chlorinated quinoxalinones in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[15]
Chemical Context: A Representative Chlorinated Quinoxalinone
To understand the analytical challenges, consider the general structure of a chlorinated quinoxalinone.
Caption: Generic chemical structure of a chlorinated quinoxalinone.
The presence of the chlorine atom(s) provides a distinct isotopic pattern that can be leveraged for selective detection in mass spectrometry.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of LC-MS/MS for the quantification of a chlorinated quinoxalinone in human plasma.
| Parameter | Typical Performance of LC-MS/MS | Rationale for Superiority |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | High sensitivity of MS detection allows for quantification of low-level analytes.[16] |
| Linearity Range | 0.1 - 1000 ng/mL | Wide dynamic range of modern mass spectrometers. |
| Accuracy | 85-115% of nominal value | Use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response. |
| Precision (CV%) | < 15% | Robust chromatographic separation and consistent ionization efficiency. |
| Recovery | > 80% | Optimized solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols. |
| Matrix Effect | Minimal with appropriate sample cleanup and SIL-IS | SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus normalizing the response.[17][18] |
Causality Behind Experimental Choices and Ensuring Trustworthiness
Mitigating Matrix Effects: A Critical Consideration
Biological matrices are complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[17][19] This can lead to either ion suppression or enhancement, compromising the accuracy and precision of the method.[20][21]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are highly effective at removing interfering components such as phospholipids.[18][22]
-
Optimized Chromatography: Developing a robust chromatographic method that separates the analyte from co-eluting matrix components is crucial.[20][22]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[17][18] The SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience the same ionization suppression or enhancement, thereby providing a reliable internal reference for quantification.
Incurred Sample Reanalysis (ISR): The Ultimate Test of Method Reproducibility
While QC samples are essential for method validation, they may not fully mimic the behavior of the analyte in "real" samples from dosed subjects.[13] Incurred samples may contain metabolites or have different protein binding characteristics that can affect the analytical results.[13]
Incurred sample reanalysis (ISR) involves re-analyzing a subset of study samples at a later date to confirm the reproducibility of the original results.[14][23] Regulatory agencies consider ISR a critical component of bioanalytical method validation, providing a high level of confidence in the reported data.[13][14][24]
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for chlorinated quinoxalinone quantification is not merely a regulatory hurdle; it is a scientific imperative that ensures the integrity and reliability of the data generated throughout the drug development process. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a robust analytical foundation for their programs, ultimately contributing to the successful development of safe and effective medicines.
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]
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Incurred Sample Reanalysis. (n.d.). Charles River. Retrieved January 17, 2026, from [Link]
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ISR in every clinical study. (n.d.). European Bioanalysis Forum. Retrieved January 17, 2026, from [Link]
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Best practices for analytical method transfers. (2023). Medfiles. Retrieved January 17, 2026, from [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Retrieved January 17, 2026, from [Link]
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Bodhankar, V. R., Kandalkar, P. S., Patel, U. M., & Pawar, S. S. (2020). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. Journal of Emerging Technologies and Innovative Research, 7(8), 123-134. Retrieved January 17, 2026, from [Link]
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Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. (2025). Scientific Reports, 15(1), 16640. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The synthesis and handling of novel chemical entities like 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one are central to discovery, but their life cycle extends beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon established principles for handling chlorinated heterocyclic compounds and oximes, ensuring a cautious and compliant approach.
Part 1: Hazard Assessment and Core Principles
This compound is a complex organic molecule whose hazard profile must be inferred from its structural components: a dichlorinated quinoxaline core and a hydroxyimino (oxime) group.
-
Chlorinated Heterocyclic Core: Quinoxaline derivatives are known to cause skin, eye, and respiratory irritation.[1] The presence of chlorine atoms significantly increases the potential for the formation of hazardous byproducts, such as hydrogen chloride (HCl), nitrogen oxides (NOx), dioxins, and furans, during thermal decomposition.[2][3] Therefore, incineration must be conducted at high temperatures in a specialized facility to ensure complete destruction.[2]
-
Hydroxyimino (Oxime) Group: While oximes have diverse applications, some can be classified as toxic.[4][5] The reactivity of the oxime group in a mixed chemical waste stream is not fully characterized, necessitating careful segregation.
Based on this assessment, the core directive for disposal is clear: Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash. [2] All waste containing this compound must be treated as hazardous and managed by a licensed environmental disposal facility.[2]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling the compound for any purpose, including disposal preparation, ensure the appropriate PPE is worn.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Provides a barrier against skin contact, which may cause irritation.[1] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and contamination of personal clothing. |
| Respiratory | Work in a certified chemical fume hood, especially when handling the solid powder. | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Spill Response Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before cleanup, don the full PPE specified above.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with an inert absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.
-
For liquid spills (solutions): Cover with a chemical absorbent material, starting from the outside and working inwards.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Report: Properly label the waste container and report the spill to your institution's Environmental Health & Safety (EH&S) department.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is segregation and clear labeling to ensure safe handling by waste management professionals.
Step 1: Waste Segregation
Proper segregation is critical to prevent unintended chemical reactions in the waste container.
-
Create a Dedicated Waste Stream: Establish a specific, labeled hazardous waste container for this compound and any materials contaminated with it.
-
Solid Waste: Collect all solid waste, including:
-
Unused or expired compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste: Use a separate, compatible container for solutions containing the compound.
-
Do not mix with other solvent waste streams unless compatibility has been verified. Halogenated waste must be kept separate from non-halogenated waste.
-
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases to prevent exothermic or unknown reactions.[2]
Step 2: Container Selection and Labeling
-
Container Choice: Use only approved, leak-proof, and chemically compatible containers with secure screw-top lids. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
-
Labeling: Accurate labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "this compound."
-
The CAS Number: 177944-61-5.[7]
-
An accurate list of all other components in the container (e.g., solvents, water).
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store sealed waste containers in a designated, secondary containment unit within a well-ventilated, secure hazardous waste accumulation area.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.
-
Consult EH&S: Adhere to your institution's specific guidelines for waste storage duration and pickup schedules.
Step 4: Final Disposal
-
Professional Disposal: The final step is to transfer the waste to your institution's EH&S department or a licensed hazardous waste disposal contractor.[6]
-
Recommended Method: The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like HCl.[8]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Navigating the Handling of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one: A Guide to Personal Protective Equipment and Safe Disposal
For the researcher navigating the complexities of novel drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth procedural information for the safe handling and disposal of 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one (CAS 177944-61-5). Moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, ensuring a comprehensive understanding that builds a foundation of trust and confidence in your laboratory practices.
Hazard Profile: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation[1][2].
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality for these hazards lies in the chemical's reactive nature, a common feature of many heterocyclic compounds used in pharmaceutical research. The dichlorinated quinoxaline core, combined with the hydroxyimino group, presents a potential for interaction with biological macromolecules, leading to the observed irritation and toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your most immediate and critical line of defense. The following table outlines the minimum required PPE for handling this compound. The selection is based on a risk assessment of its known hazards.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards. This is to prevent eye contact which can cause serious irritation[1][3]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Double-gloving is recommended as a best practice. Gloves must be inspected before use and changed immediately if contaminated or perforated. Proper glove removal technique is essential to avoid skin contact[3][4]. |
| Body | Fully-buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Required when handling the solid outside of a certified chemical fume hood or when dust generation is likely. | A NIOSH-approved respirator with an appropriate particulate filter should be used to prevent respiratory tract irritation[1][2]. |
Operational Causality: The principle of "As Low As Reasonably Practicable" (ALARP) should always be applied to chemical exposure. While engineering controls like fume hoods are the primary method for mitigating inhalation risks, appropriate respiratory protection is a necessary secondary measure, particularly during weighing and transfer operations where the generation of airborne particles is most likely.
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Gloves (first pair if double-gloving)
-
Respiratory Protection (if required)
-
Eye/Face Protection
-
Second pair of gloves (if double-gloving)
Doffing Sequence:
-
Outer Gloves (if double-gloving)
-
Lab Coat (turn inside out as it is removed)
-
Eye/Face Protection
-
Respiratory Protection
-
Inner Gloves
This sequence is designed to ensure that the most contaminated items are removed first, and that your hands are the last thing to be decontaminated.
Engineering and Administrative Controls: The Foundation of Safety
While PPE is essential, it is the final layer of protection. A safe laboratory environment for handling this compound is built upon a foundation of robust engineering and administrative controls.
-
Engineering Control - Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation[5]. The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.
-
Administrative Control - Designated Area: Designate a specific area within the laboratory for the handling of this compound to prevent the spread of contamination.
-
Administrative Control - Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3]. Do not eat, drink, or smoke in the laboratory[3].
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment (spatula, weigh boat, glassware, etc.) and place it within the fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Transfer: Gently transfer the solid to the reaction vessel. If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Improper disposal of this compound and its contaminated waste can pose a significant environmental risk. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
Waste Segregation is Key:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The label should identify the contents as "Halogenated Organic Solid Waste" and list "this compound".
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated solvent waste[6].
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Final Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration[7].
Visualizing the Safety Workflow
To aid in the rapid comprehension of the safety and handling workflow, the following diagram illustrates the decision-making process from initial handling to final disposal.
Caption: Workflow for PPE selection and waste disposal.
Conclusion
The safe and effective use of novel chemical entities like this compound in a research setting is predicated on a deep understanding of their potential hazards and the rigorous application of safety protocols. By integrating the principles of engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently advance their work while maintaining the highest standards of laboratory safety. This guide serves as a foundational document to be integrated into your laboratory's specific safety operating procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
